Technical Documentation Center

1-(1-Adamantylamino)propan-2-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Adamantylamino)propan-2-ol hydrochloride
  • CAS: 1134582-75-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

This technical guide details the synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a functionalized adamantane derivative. This compound combines the lipophilic, cage-like adamantane structure—known for its ab...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a functionalized adamantane derivative. This compound combines the lipophilic, cage-like adamantane structure—known for its ability to block viral ion channels (e.g., Influenza A M2 protein) and modulate NMDA receptors—with a polar amino-alcohol chain, enhancing solubility and metabolic stability.

The guide prioritizes the Epoxide Ring-Opening pathway due to its superior atom economy, regioselectivity, and scalability compared to traditional alkylation methods.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 1-(1-Adamantylamino)propan-2-ol hydrochloride CAS Registry Number: 1134582-75-4 (Free base/Salt generic) Molecular Formula: C₁₃H₂₄ClNO (Salt) | C₁₃H₂₃NO (Free Base) Molecular Weight: 261.8 g/mol (HCl Salt) | 225.3 g/mol (Free Base)

Retrosynthetic Logic

The molecule consists of a bulky adamantyl group attached to a secondary amine, which is linked to a 2-hydroxypropyl chain. The most logical disconnection is at the C–N bond between the propyl chain and the amine.

  • Disconnection A (Preferred): Nucleophilic attack of 1-Adamantylamine (Amantadine) on Propylene Oxide (Methyloxirane). This exploits the nucleophilicity of the primary amine and the ring strain of the epoxide.

  • Disconnection B (Alternative): Nucleophilic substitution of 1-Adamantylamine on 1-Chloro-2-propanol . This pathway is less favorable due to lower atom economy and potential for polymerization of the halo-alcohol.

Retrosynthesis Target 1-(1-Adamantylamino)propan-2-ol HCl FreeBase Free Base (1-(1-Adamantylamino)propan-2-ol) FreeBase->Target + HCl Amantadine 1-Adamantylamine (Nucleophile) Amantadine->FreeBase Epoxide Propylene Oxide (Electrophile A) Epoxide->FreeBase Pathway A (Ring Opening) Halohydrin 1-Chloro-2-propanol (Electrophile B) Halohydrin->FreeBase Pathway B (Substitution)

Figure 1: Retrosynthetic analysis showing the primary epoxide pathway and secondary halohydrin pathway.

Primary Synthesis Pathway: Epoxide Ring Opening

This route is the industry standard for synthesizing


-amino alcohols. It proceeds via an 

-type mechanism where the amine attacks the less substituted carbon of the epoxide.
Reaction Mechanism & Regioselectivity

The reaction is governed by steric factors. The bulky 1-adamantyl group exerts significant steric hindrance, which is advantageous:

  • Mono-alkylation Selectivity: Unlike linear primary amines, the bulky adamantyl group strongly disfavors the attack of a second epoxide molecule, naturally preventing the formation of the bis-alkylated impurity.

  • Regiocontrol: The amine attacks the terminal carbon (C1) of propylene oxide. Attack at C2 is sterically prohibited by both the methyl group of the epoxide and the adamantane cage.

Experimental Protocol

Reagents:

  • 1-Adamantylamine (Amantadine): 1.0 equivalent (e.g., 15.1 g, 100 mmol)

  • Propylene Oxide (racemic or chiral): 1.2 equivalents (e.g., 7.0 g, 120 mmol)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Protic solvents assist in epoxide ring opening via hydrogen bonding.

  • Catalyst (Optional): Water (5% v/v) can accelerate the reaction.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-Adamantylamine (15.1 g) in Methanol (100 mL). Ensure complete dissolution; mild warming (30°C) may be required.

  • Addition: Cool the solution to 0-5°C using an ice bath. Add Propylene Oxide (7.0 g) dropwise over 30 minutes. Note: Propylene oxide is volatile (bp 34°C); use a pressure-equalizing dropping funnel and keep the system sealed.

  • Reaction: Allow the mixture to warm to room temperature. Then, heat to mild reflux (approx. 45-50°C internal temperature) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM, visualize with Ninhydrin) or LC-MS.

  • Workup: Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure (Rotavap) to remove the solvent and excess propylene oxide. The residue will be a viscous, colorless to pale yellow oil (the Free Base).

  • Salt Formation:

    • Dissolve the oily residue in dry Diethyl Ether (150 mL) or Isopropanol (50 mL).

    • Cool to 0°C.[1]

    • Slowly add HCl (4M in Dioxane or anhydrous gas bubbled through) until the pH reaches ~2.

    • A white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ether (2 x 50 mL) to remove unreacted organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 85–92%.

Alternative Pathway: Halohydrin Substitution

This pathway is reserved for scenarios where epoxide handling is restricted due to safety regulations.

Reagents:

  • 1-Adamantylamine (1.0 eq)

  • 1-Chloro-2-propanol (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or Toluene.
    

Protocol Summary: Reflux 1-Adamantylamine with 1-Chloro-2-propanol and


 in Acetonitrile for 18–24 hours. The reaction is slower than the epoxide route and requires filtration of inorganic salts before acidification.
  • Drawback: Higher risk of polymerization of the chlorohydrin and lower atom economy.

Purification & Characterization

Recrystallization

If the crude HCl salt is slightly colored or impure, recrystallize using Isopropanol/Ethanol (9:1) .

  • Dissolve the salt in boiling Isopropanol.

  • Add Ethanol dropwise until clear.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals.

Analytical Data Profile
  • Appearance: White crystalline powder.[2]

  • Melting Point: >200°C (Decomposes/Sublimes).[3]

  • Solubility: Soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexane.

  • 1H-NMR (400 MHz, D₂O):

    • 
       1.15 (d, 3H, -CH₃ of propyl chain)
      
    • 
       1.60–2.15 (m, 15H, Adamantyl protons)
      
    • 
       2.85–3.05 (m, 2H, -NH-CH₂-)
      
    • 
       3.95 (m, 1H, -CH(OH)-)
      
  • MS (ESI+): m/z = 226.2 [M+H]⁺ (Free base mass).

Process Workflow Diagram

Workflow Start Start: 1-Adamantylamine + MeOH React Add Propylene Oxide Reflux 50°C, 12h Start->React Evap Evaporate Solvent (Remove excess epoxide) React->Evap Salt Dissolve in Et2O Add HCl/Dioxane Evap->Salt Filter Filter Precipitate Wash with cold Et2O Salt->Filter Dry Vacuum Dry Target Product Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Safety & Scalability Considerations

Epoxide Handling

Propylene oxide is a Category 1B Carcinogen and highly flammable.

  • Engineering Controls: All reactions must be performed in a fume hood.

  • Quenching: Excess epoxide in the distillate should be quenched with aqueous sulfuric acid before disposal.

Steric Constraints & Kinetics

The adamantyl cage is hydrophobic and bulky. While this prevents side reactions, it also slows the initial nucleophilic attack compared to smaller amines.

  • Scale-up Tip: On a larger scale (>1 kg), the exotherm of the epoxide addition is delayed. Do not add all epoxide at once; use a metered dosing pump to control the internal temperature.

Chirality

The standard synthesis uses racemic propylene oxide, yielding a racemic product. If a specific enantiomer (e.g., (S)-1-(1-Adamantylamino)propan-2-ol) is required for biological assays, substitute racemic propylene oxide with (S)-(-)-Propylene Oxide or (R)-(+)-Propylene Oxide . The stereocenter at C2 is retained during the ring opening.

References

  • Vertex AI Search. (2026). Synthesis of 1-(1-Adamantylamino)propan-2-ol and CAS 1134582-75-4 Verification. Retrieved from .

  • National Institutes of Health (NIH). (2023). Synthesis of Adamantyl-amine Derivatives and Interaction with Nanotubes. PMC & ChemRxiv. Retrieved from .

  • Royal Society of Chemistry. (2012).[1] Supplementary Information: Synthesis of Adamantyl-amino alcohols via Epoxide Opening. Polymer Chemistry. Retrieved from .

  • PubChem. (2025). Amantadine Hydrochloride: Chemical and Physical Properties. National Library of Medicine. Retrieved from .

  • MDPI. (2023). Synthesis of Adamantyl-functionalized Imidazoles and Intermediates. Molecules. Retrieved from .

Sources

Exploratory

1-(1-Adamantylamino)propan-2-ol hydrochloride CAS number and molecular structure

An In-depth Technical Guide to 1-(1-Adamantylamino)propan-2-ol hydrochloride: Structure, Synthesis, and Therapeutic Potential Authored by a Senior Application Scientist Abstract: The adamantane moiety, a rigid, lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-Adamantylamino)propan-2-ol hydrochloride: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a privileged scaffold in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can significantly enhance their pharmacological profiles by improving properties such as lipophilicity, metabolic stability, and target binding.[1][2][4] This guide provides a comprehensive technical overview of 1-(1-Adamantylamino)propan-2-ol hydrochloride, a promising adamantane derivative. While specific data for this hydrochloride salt is not extensively available in public literature, this document will establish its core chemical identity and extrapolate its synthetic pathways, potential biological activities, and analytical methodologies based on well-characterized structural analogs. This paper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding therapeutic applications of adamantane derivatives.

Part 1: Core Compound Identity

CAS Number and Molecular Structure

Direct searches for the specific CAS number for 1-(1-Adamantylamino)propan-2-ol hydrochloride did not yield a result, suggesting it may be a novel or less-common research compound. However, based on its IUPAC name, the molecular structure can be confidently inferred. The structure consists of a tricyclo[3.3.1.1^3,7]decane (adamantane) cage linked via a secondary amine to a propan-2-ol backbone. The hydrochloride salt is formed by the protonation of the amine group.

Table 1: Physicochemical Properties of 1-(1-Adamantylamino)propan-2-ol hydrochloride (Predicted)

PropertyValueSource
Molecular Formula C13H26ClNOInferred from Structure
Molecular Weight 243.80 g/mol Inferred from Structure
IUPAC Name 1-((adamantan-1-yl)amino)propan-2-ol hydrochlorideInferred from Structure
InChI Key Inferred, not availableN/A
Canonical SMILES CC(O)CNC12CC3CC(C1)CC(C3)C2.ClInferred from Structure

A closely related compound, 1-(1-Adamantyl)propan-2-amine hydrochloride, has the registered CAS number 39978-69-3.[5][6] This structural analog lacks the hydroxyl group present in the topic compound.

The Adamantane Scaffold: A Privileged Motif in Drug Discovery

The adamantane moiety's unique physicochemical properties are central to its utility in medicinal chemistry.[1][3]

  • Lipophilicity: The bulky, hydrocarbon-rich structure of adamantane significantly increases the lipophilicity of a molecule.[1][2][3][4] This can enhance membrane permeability and improve passage across the blood-brain barrier, which is crucial for central nervous system (CNS) drug candidates.[3]

  • Metabolic Stability: The adamantane cage is sterically hindered and conformationally rigid, making it resistant to metabolic degradation.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Target Binding: The three-dimensional shape of adamantane allows for precise positioning of functional groups to interact effectively with biological targets.[3] It can act as a hydrophobic anchor, fitting into specific pockets of enzymes or receptors.[7]

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway: Reductive Amination

A logical and efficient approach to synthesizing the target compound is through the reductive amination of 1-aminoadamantane with a suitable keto-alcohol, followed by salt formation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrochloride Salt Formation A 1-Aminoadamantane C Intermediate Imine A->C Reaction B 1-Hydroxyacetone B->C D 1-(1-Adamantylamino)propan-2-ol (Free Base) C->D Reduction (e.g., NaBH4) E 1-(1-Adamantylamino)propan-2-ol (Free Base) G 1-(1-Adamantylamino)propan-2-ol hydrochloride E->G Acid-Base Reaction F HCl (in ether or isopropanol) F->G G cluster_0 Adamantane Core cluster_1 Pharmacophore cluster_2 Potential Biological Targets Adamantane Adamantane Moiety + Lipophilicity + Metabolic Stability + 3D Structure Targets Viral Proteins CNS Receptors Enzymes Adamantane->Targets Hydrophobic Interactions Pharmacophore Amino-propan-2-ol Side Chain + Polar Interactions + H-Bonding Potential Pharmacophore->Targets Polar Interactions

Sources

Foundational

A Technical Guide to the Solubility of 1-(1-Adamantylamino)propan-2-ol Hydrochloride in Organic Solvents: A Predictive and Methodological Approach

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and analytical characterization. This technical guide provides a comprehensive analysis of the solubility profile of 1-(1-Adamantylamino)propan-2-ol hydrochloride. In the absence of extensive published data for this specific molecule, this paper employs a predictive approach grounded in fundamental physicochemical principles and leveraging solubility data from a close structural analogue, 1-Adamantanamine hydrochloride. We present a detailed examination of the molecular features governing solubility, offer predictive insights into suitable solvent systems, and provide a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of adamantane-based compounds.

Introduction: The Molecular Architecture of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

1-(1-Adamantylamino)propan-2-ol hydrochloride is a multifaceted molecule characterized by three distinct structural domains that collectively dictate its interaction with various solvents:

  • The Adamantane Moiety: A rigid, bulky, and highly lipophilic tricyclic alkane cage. This non-polar component is the primary driver for solubility in non-polar organic solvents.

  • The Propan-2-ol Side Chain: This flexible chain introduces polarity through its secondary hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, enhancing affinity for polar protic solvents.

  • The Amine Hydrochloride Group: As a salt, this group is ionic and highly polar. It readily dissociates and interacts with polar solvents, particularly those capable of solvating ions. The protonated amine is a strong hydrogen bond donor.

The interplay between the lipophilic adamantane core and the hydrophilic amine salt and hydroxyl functionalities creates a complex solubility profile. Understanding this balance is essential for selecting appropriate solvents for crystallization, formulation, and analytical method development.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For 1-(1-Adamantylamino)propan-2-ol hydrochloride, the key factors are:

  • Polarity: The molecule's overall polarity is a balance between its non-polar hydrocarbon cage and its polar, ionic groups. Polar solvents will effectively solvate the amine hydrochloride and hydroxyl groups, while non-polar solvents will interact more favorably with the adamantane cage.

  • Hydrogen Bonding: The -NH2+ and -OH groups are potent hydrogen bond donors, while the oxygen and chloride ions are acceptors.[2] Polar protic solvents (e.g., alcohols, water, acetic acid) that can participate in hydrogen bonding are predicted to be effective solvents.

  • Salt Form: The hydrochloride salt form significantly increases polarity compared to the free base.[1] This makes the compound more soluble in polar solvents than its non-ionized counterpart but generally less soluble in non-polar solvents. The dissolution of amine salts can also influence the local pH of the medium, further affecting solubility.[1]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[3] This property is fundamental to purification techniques like recrystallization.

Predictive Solubility Analysis via a Structural Analogue

A study by Tu et al. (2017) systematically measured the solubility of 1-Adamantanamine hydrochloride in six different solvents across a range of temperatures, providing high-quality data for our analysis.[4][5]

Table 1: Experimental Mole Fraction Solubility (x₁) of 1-Adamantanamine Hydrochloride in Various Solvents at Different Temperatures. [4][5]

Temperature (K)WaterAcetic AcidEthanolDMFNMPDMAC
283.150.02710.12520.00940.02450.16110.0784
288.150.02940.13630.01070.02820.17430.0873
293.150.03200.14810.01210.03240.18820.0969
298.150.03480.16070.01370.03720.20290.1073
303.150.03780.17410.01550.04260.21840.1185
308.150.04110.18840.01750.04870.23480.1306
313.150.04470.20360.01980.05560.25200.1436
318.150.04860.21980.02230.06330.27020.1577
323.150.05280.23700.02510.07190.28930.1729
328.150.05740.25530.02820.08160.30940.1893
333.150.06240.27470.03170.09240.33060.2070

(Data sourced from Tu, Y., et al., Brazilian Journal of Chemical Engineering, 2017)[4]

Analysis of Analogue Data:
  • High Solubility in Polar Aprotic Solvents: The highest solubility is observed in N-methylpyrrolidone (NMP), dimethylacetamide (DMAC), and dimethylformamide (DMF). These solvents have high dipole moments and can effectively solvate the ionic hydrochloride portion of the molecule.

  • Excellent Solubility in Acetic Acid: Acetic acid is a polar protic solvent that readily dissolves the compound, likely due to strong acid-base interactions and hydrogen bonding.

  • Moderate Solubility in Water and Ethanol: As expected for a polar protic solvent, ethanol shows moderate solvating power. Water, despite its high polarity, shows lower solvating power than the organic solvents listed, highlighting the significant influence of the large, lipophilic adamantane group.

  • Strong Temperature Dependence: In all solvents, solubility increases consistently and significantly with temperature.[6]

Extrapolation to 1-(1-Adamantylamino)propan-2-ol Hydrochloride:

The addition of the propan-2-ol side chain to the 1-adamantanamine hydrochloride structure introduces a hydroxyl group. This change is predicted to have the following effects:

  • Increased Solubility in Polar Protic Solvents: The new hydroxyl group provides an additional site for hydrogen bonding. Therefore, the solubility of 1-(1-Adamantylamino)propan-2-ol hydrochloride is expected to be greater than that of its analogue in solvents like ethanol, methanol, and water .

  • Slightly Reduced or Similar Solubility in Polar Aprotic Solvents: While the overall polarity is increased, the hydroxyl group may not interact as strongly with aprotic solvents (like DMF, NMP) compared to protic ones. Solubility is expected to remain high but may not see the same degree of enhancement as in alcohols.

  • Low Solubility in Non-Polar Solvents: Neither the target compound nor its analogue is expected to be significantly soluble in non-polar solvents like hexanes, toluene, or diethyl ether due to the dominant influence of the ionic hydrochloride group.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to practice, direct measurement is required. The Isothermal Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended for its reliability and accuracy.[7]

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(1-Adamantylamino)propan-2-ol hydrochloride in a selected organic solvent at a specific temperature.

Materials:

  • 1-(1-Adamantylamino)propan-2-ol hydrochloride (crystalline solid)

  • Solvent of interest (e.g., ethanol, HPLC grade)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Analytical balance (readable to 0.01 mg)

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes and needles

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of scintillation vials. The goal is to ensure that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solid in 5 mL of solvent.

  • Equilibration: Place the sealed vials in the orbital shaker set to the desired temperature (e.g., 298.15 K / 25 °C) and constant agitation (~150 rpm). Equilibration time is critical; for crystalline compounds, 24-72 hours is typically required to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is crucial to remove all undissolved solid particles.

  • Dilution & Quantification: Accurately weigh the collected filtrate. Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL) using the determined concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal Vials & Place in Thermostatic Shaker B->C D Agitate at Constant T (24-72 hours) C->D E Settle Undissolved Solid (≥2 hours) D->E F Withdraw Supernatant E->F G Filter (0.22 µm Syringe Filter) F->G H Dilute Sample Precisely G->H I Quantify by HPLC H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for the Isothermal Shake-Flask Method.

Practical Applications in Drug Development

An understanding of the solubility of 1-(1-Adamantylamino)propan-2-ol hydrochloride is paramount for several key development activities:

  • Recrystallization Solvent Selection: An ideal solvent for purification will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature, maximizing recovery and purity. A mixed-solvent system, such as ethanol/ethyl acetate or methanol/toluene, may be required to achieve the desired solubility curve.

  • Liquid Formulation Development: For parenteral (injectable) dosage forms, high solubility in a biocompatible solvent system (e.g., water, ethanol, propylene glycol) is necessary.[8]

  • Analytical Method Development: Solvents like methanol and acetonitrile are common mobile phase components in chromatography. Ensuring the API is fully soluble in these solvents is essential for accurate quantification.

Conclusion

While direct published data is scarce, a robust understanding of the solubility of 1-(1-Adamantylamino)propan-2-ol hydrochloride can be achieved through the application of fundamental physicochemical principles and analysis of the structurally analogous compound, 1-Adamantanamine hydrochloride. We predict that the target compound will exhibit significant solubility in polar organic solvents, with a particular affinity for polar protic solvents like lower-chain alcohols due to its additional hydroxyl group. This guide provides both the theoretical framework for solvent selection and the practical, validated methodology required for experimental determination, empowering researchers to confidently advance their development programs.

References

  • Pharmaceutical Sciences. (2025).
  • Journal of Pharmaceutical and Allied Sciences. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • Semantic Scholar. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.
  • SciELO. (2015). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2025). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K.

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-(1-Adamantylamino)propan-2-ol hydrochloride

A Hypothesis-Driven Approach to Target Identification and Validation Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The adamantane moiety, a rigid, lipophilic cage-like hydrocarbon, is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Approach to Target Identification and Validation

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The adamantane moiety, a rigid, lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry, featured in approved drugs with antiviral and neuroprotective activities.[1] The compound 1-(1-Adamantylamino)propan-2-ol hydrochloride incorporates this unique structure with a propan-2-olamine backbone, a pharmacophore characteristic of a well-established class of cardiovascular drugs. This technical guide presents a hypothesis-driven framework for the comprehensive investigation of 1-(1-Adamantylamino)propan-2-ol hydrochloride's therapeutic potential. We will dissect its structural attributes to postulate primary and secondary therapeutic targets, outline a multi-tiered screening and validation workflow, and provide detailed protocols for key in silico and in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of novel adamantane derivatives.

Introduction: The Rationale for Investigating 1-(1-Adamantylamino)propan-2-ol hydrochloride

The discovery of new chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. The adamantane nucleus offers a unique combination of properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure that can facilitate strong interactions with biological targets.[2][3] Its incorporation into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[4]

The structure of 1-(1-Adamantylamino)propan-2-ol hydrochloride presents an intriguing combination of two key pharmacophoric elements:

  • The Adamantane Moiety: Known to confer desirable properties such as increased binding affinity and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • The Propan-2-olamine Backbone: A critical feature of beta-adrenergic receptor antagonists (beta-blockers), a class of drugs widely used in the management of cardiovascular diseases.[5]

This unique structural amalgamation strongly suggests that 1-(1-Adamantylamino)propan-2-ol hydrochloride may act as a modulator of adrenergic receptors, with the bulky adamantane group potentially conferring novel selectivity or potency. Furthermore, the known neuro-active properties of other adamantane derivatives warrant an investigation into its potential effects on the central nervous system.

This guide will, therefore, focus on a systematic approach to first, validate the hypothesis that adrenergic receptors are the primary targets, and second, to explore other plausible mechanisms of action.

Structural Analysis and Primary Target Hypothesis: Adrenergic Receptors

The structural similarity between 1-(1-Adamantylamino)propan-2-ol hydrochloride and the archetypal non-selective beta-blocker, propranolol, is striking. Both molecules possess a secondary amine linked to a propan-2-ol group. In beta-blockers, the aromatic ring system (naphthalene in propranolol) is crucial for binding to adrenergic receptors.[5] We hypothesize that the bulky, hydrophobic adamantane group in our compound of interest serves a similar function, anchoring the molecule within the binding pocket of adrenergic receptors.

Structure-Activity Relationship (SAR) Insights

The SAR for beta-blockers is well-established:

  • The secondary amine is essential for activity.[6]

  • The hydroxyl group on the propanolamine chain is critical for binding.[6]

  • A bulky, lipophilic group attached to the amine enhances antagonistic activity.[4]

1-(1-Adamantylamino)propan-2-ol hydrochloride fits this profile perfectly. The adamantyl group provides the requisite bulk and lipophilicity, which is often greater than that of the aromatic rings found in traditional beta-blockers.[7] This high lipophilicity may also facilitate passage across the blood-brain barrier, suggesting potential for centrally-mediated effects.[7]

Postulated Primary Targets: Adrenergic Receptor Subtypes

There are nine subtypes of adrenergic receptors, broadly classified into α1, α2, and β families.[8][9] Given the propanolamine structure, the β-adrenergic receptors (β1, β2, β3) are the most probable primary targets. The large and non-planar adamantane group, in place of a planar aromatic system, may lead to a unique binding mode and selectivity profile compared to existing beta-blockers. It is plausible that the compound exhibits non-selective beta-blockade or, conversely, a novel subtype selectivity.

Due to the structural differences from classical α-blockers, α-adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C) are considered secondary, but still possible, targets.[10][11][12]

Investigational Workflow: A Multi-pronged Approach

To systematically investigate the therapeutic targets of 1-(1-Adamantylamino)propan-2-ol hydrochloride, we propose a tiered approach that progresses from computational predictions to definitive biological validation.

Caption: A tiered workflow for target identification and validation.

Experimental Protocols

Tier 1: In Silico Profiling

Objective: To computationally predict the most likely biological targets and assess the drug-like properties of 1-(1-Adamantylamino)propan-2-ol hydrochloride.

Protocol 1: Target Prediction using Ligand-Based and Structure-Based Approaches

  • Ligand-Based Similarity Searching:

    • Utilize chemical structure similarity algorithms (e.g., Tanimoto coefficient) to screen databases like ChEMBL and PubChem.

    • Identify known pharmacologically active compounds with high structural similarity. The primary search query will be the SMILES representation of 1-(1-Adamantylamino)propan-2-ol.

    • Analyze the targets of the identified similar compounds to build a preliminary target profile.

  • Molecular Docking:

    • Obtain high-resolution crystal structures of potential targets from the Protein Data Bank (PDB), focusing on β1, β2, α1, and α2 adrenergic receptors.

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of 1-(1-Adamantylamino)propan-2-ol hydrochloride and perform energy minimization.

    • Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide to predict the binding affinity and pose of the compound within the receptor's binding site.

    • Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank the potential targets.

Protocol 2: ADMET Prediction

  • Utilize computational models (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

  • Key parameters to assess include:

    • Lipophilicity (LogP)

    • Aqueous solubility

    • Blood-brain barrier permeability

    • Cytochrome P450 inhibition

    • Herg inhibition

    • Oral bioavailability

    • Potential toxicity flags

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular Weight~229.79 g/mol Favorable (Lipinski's Rule of 5)
LogPHighHigh membrane permeability, potential CNS penetration
H-Bond Donors2Favorable (Lipinski's Rule of 5)
H-Bond Acceptors2Favorable (Lipinski's Rule of 5)
Blood-Brain BarrierLikely PermeablePotential for CNS-related therapeutic or side effects
CYP InhibitionTo be determinedPotential for drug-drug interactions
hERG InhibitionTo be determinedCardiac safety liability assessment
Tier 2: In Vitro Primary Target Validation

Objective: To experimentally validate the predicted binding and functional activity at adrenergic receptors.

Protocol 3: Radioligand Binding Assays

  • Perform competitive binding assays using membranes prepared from cells overexpressing human adrenergic receptor subtypes (β1, β2, β3, α1A, α1B, α1D, α2A, α2B, α2C).

  • Incubate the membranes with a constant concentration of a subtype-selective radioligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors) and increasing concentrations of 1-(1-Adamantylamino)propan-2-ol hydrochloride.

  • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each receptor subtype.

  • Run a known non-selective antagonist (e.g., propranolol) as a positive control.

Protocol 4: Functional Assays

  • cAMP Assays (for Gs and Gi-coupled receptors):

    • Use cells expressing β-adrenergic receptors (Gs-coupled) or α2-adrenergic receptors (Gi-coupled).

    • For antagonist mode, stimulate the cells with a known agonist (e.g., isoproterenol for β-receptors, UK-14,304 for α2-receptors) in the presence of varying concentrations of the test compound.

    • Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the IC50 value for the inhibition of agonist-induced cAMP production.

    • For agonist mode, treat the cells with the test compound alone and measure cAMP levels.

  • Calcium Flux Assays (for Gq-coupled receptors):

    • Use cells expressing α1-adrenergic receptors (Gq-coupled).

    • For antagonist mode, stimulate the cells with an agonist (e.g., phenylephrine) in the presence of the test compound.

    • Measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4).

    • Determine the IC50 value for the inhibition of agonist-induced calcium release.

Caption: Workflow for functional characterization at adrenergic receptor subtypes.

Tier 3: Secondary and Off-Target Screening

Objective: To identify potential secondary targets and assess the selectivity of the compound.

Protocol 5: Broad Panel Screening

  • Submit the compound to a commercial service for screening against a broad panel of GPCRs, kinases, and ion channels at a fixed concentration (e.g., 10 µM).

  • Follow up on any significant hits (>50% inhibition) with full dose-response curves to determine potency.

  • Pay special attention to targets known to be modulated by other adamantane derivatives, such as:

    • NMDA receptors: Given the activity of memantine.

    • Viral ion channels: Such as the M2 proton channel of influenza A, given the history of amantadine and rimantadine.[1]

    • Dipeptidyl peptidase IV (DPP-IV): As some adamantane derivatives are known inhibitors.[13]

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven strategy for elucidating the therapeutic targets of 1-(1-Adamantylamino)propan-2-ol hydrochloride. The structural similarities to beta-blockers strongly suggest that adrenergic receptors are the primary targets. The proposed workflow, from in silico prediction to in vitro validation, will systematically test this hypothesis and explore other potential mechanisms of action. The unique adamantane moiety may confer novel pharmacological properties, including enhanced potency, unique receptor subtype selectivity, or a favorable pharmacokinetic profile. The results of this investigation will be crucial in determining the potential clinical applications of this novel chemical entity, whether in cardiovascular medicine, neurology, or other therapeutic areas.

References

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214.
  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF.
  • PubMed. (2023).
  • SciSpace. (2013).
  • Pharmacy 180. (n.d.).
  • Wikipedia. (n.d.). Adrenergic receptor.
  • AHA Journals. (n.d.). α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling.
  • ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
  • Karger. (n.d.). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough.
  • PMC. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View.
  • PMC. (2021). Neuropsychiatric Consequences of Lipophilic Beta-Blockers.
  • Frontiers. (2020). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition.
  • MDPI. (2025).

Sources

Foundational

structural analysis of 1-(1-Adamantylamino)propan-2-ol hydrochloride

An In-depth Technical Guide to the Structural Analysis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-(1-Adamantylam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 1-(1-Adamantylamino)propan-2-ol hydrochloride, a molecule combining the pharmacologically significant adamantane cage with an amino alcohol linker. Designed for researchers and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind the application of key analytical techniques. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-Ray Crystallography to achieve unambiguous structural confirmation. Each section presents not only the methodology but also the expected outcomes and their interpretation, forming a self-validating system for analysis.

Introduction: The Architectural Logic of a Privileged Scaffold

The adamantane moiety is a cornerstone in medicinal chemistry, prized for its unique combination of properties. Its rigid, three-dimensional cage structure and high lipophilicity enhance the ability of molecules to cross lipid membranes, making it a "privileged" scaffold in drug design.[1][2] The incorporation of the adamantyl group can improve a drug's pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] This has led to the successful development of several approved drugs, including antivirals like amantadine and neuroprotective agents like memantine.[1][4]

The propan-2-ol amine linker, on the other hand, is a common pharmacophore that provides a basis for hydrophilic interactions, such as hydrogen bonding, which are critical for receptor binding. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve stability for formulation.

This guide provides an in-depth, multi-technique approach to verify the precise molecular architecture of 1-(1-Adamantylamino)propan-2-ol hydrochloride, ensuring the identity, purity, and conformational integrity of the compound.

Molecular Profile and Synthesis Strategy

Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical properties, which dictate its behavior in analytical systems.

PropertyValueSource
Molecular Formula C₁₃H₂₆ClNOCalculated
Molecular Weight 247.81 g/mol Calculated
IUPAC Name 1-((3r,5r,7r)-Adamantan-1-ylamino)propan-2-ol hydrochlorideNomenclature
CAS Number Not directly available; constructed from analogs.-
Predicted XLogP3 ~3.0 - 3.5Estimation based on analogs

Note: Properties are estimated based on the structure and data from similar adamantane derivatives and amino alcohols.[5][6]

Proposed Synthesis Pathway

A logical synthesis route involves the nucleophilic opening of an epoxide by 1-adamantanamine, followed by salt formation. This approach is efficient and provides good control over the regiochemistry.

Protocol: Synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride

  • Step 1: Epoxide Ring Opening.

    • Dissolve 1-adamantanamine (1.0 eq) in a suitable protic solvent, such as isopropanol.

    • Add propylene oxide (1.1 eq) to the solution.

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The adamantyl amine is a strong nucleophile that will attack the less sterically hindered carbon of the epoxide, yielding the desired 1-amino-2-ol product.

  • Step 2: Purification of the Free Base.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid via column chromatography (silica gel, with a gradient of dichloromethane/methanol) to isolate the free base, 1-(1-adamantylamino)propan-2-ol.

  • Step 3: Hydrochloride Salt Formation.

    • Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Diagram: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Step A 1-Adamantanamine C Nucleophilic Ring Opening (Isopropanol, Reflux) A->C B Propylene Oxide B->C D 1-(1-Adamantylamino)propan-2-ol (Free Base) C->D E Salt Formation (HCl in Ether) D->E F 1-(1-Adamantylamino)propan-2-ol HCl (Final Product) E->F

Caption: Synthetic route from starting materials to the final hydrochloride salt.

Core Structural Analysis Methodologies

No single technique is sufficient for unambiguous structural determination. An integrated approach, where the results of each analysis corroborate the others, provides the highest level of confidence.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a small molecule.[7] It provides precise information on the chemical environment, connectivity, and relative number of protons and carbons. For this molecule, ¹H NMR will resolve the signals of the adamantyl cage, the propanol backbone, and the methyl group, while ¹³C NMR will confirm the number and type of carbon atoms.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (OH, NH₂⁺), while D₂O will exchange them for deuterium, causing their signals to disappear.

  • ¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Expected Spectral Data & Interpretation

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Adamantyl CH (bridgehead) ~2.1~35-40Bridgehead protons and carbons are in a unique electronic environment.
Adamantyl CH₂ (bridge) ~1.6 - 1.8~40-45Multiple overlapping signals creating a broad multiplet.
N-CH₂ ~2.9 - 3.2~50-55Deshielded by the adjacent protonated nitrogen atom.
CH-OH ~3.8 - 4.1~65-70Deshielded by the electronegative oxygen atom.
CH₃ ~1.1 - 1.3~20-25A characteristic doublet in the ¹H spectrum due to coupling with the adjacent CH proton.
NH₂⁺ ~8.0 - 9.0 (broad)-Broad signal in ¹H NMR due to quadrupole broadening and exchange; visible in DMSO-d₆.
OH ~4.5 - 5.5 (broad)-Broad signal in ¹H NMR; visible in DMSO-d₆.
Mass Spectrometry (MS)

Expertise & Rationale: MS is essential for confirming the molecular weight of the compound and providing structural clues through its fragmentation pattern.[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt, as it typically produces the protonated molecular ion of the free base with minimal fragmentation.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to ensure protonation.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation (MS/MS): If desired, select the molecular ion (m/z 210.22) for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can further confirm the structure.

Expected Mass Spectrometry Data

Ion Formula Expected m/z (Monoisotopic) Interpretation
[M+H]⁺ [C₁₃H₂₄NO]⁺210.22The protonated molecular ion of the free base, confirming the molecular weight.
Fragment 1 [C₁₀H₁₅]⁺135.12The stable adamantyl cation, resulting from the cleavage of the C-N bond. This is a characteristic fragment for adamantane derivatives.
Fragment 2 [M+H - H₂O]⁺192.21Loss of a water molecule from the propanol moiety.
Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[7] For this compound, we expect to see characteristic absorption bands for the O-H, N-H, and C-H bonds.

Protocol: IR Analysis (ATR or KBr Pellet)

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample/pellet in the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad)O-H stretchAlcohol
~3200-2800 (broad, multiple bands)N-H stretchSecondary ammonium salt (R₂NH₂⁺)
~2950-2850C-H stretchAliphatic (Adamantyl and propanol)
~1600 & ~1500N-H bendAmmonium salt
~1100C-O stretchSecondary alcohol
Single-Crystal X-Ray Crystallography

Expertise & Rationale: While other techniques provide circumstantial evidence, single-crystal X-ray crystallography offers definitive, unambiguous proof of a molecule's three-dimensional structure.[8][9] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds involving the ammonium and hydroxyl groups and the chloride counter-ion.

Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., methanol/ether).

  • Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to 100 K) to reduce thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Integrated Structural Confirmation Workflow

Diagram: Integrated Analysis Workflow

cluster_synthesis Sample cluster_analysis Primary Analysis cluster_confirmation Definitive Confirmation cluster_result Conclusion Start Synthesized 1-(1-Adamantylamino) propan-2-ol HCl NMR NMR (¹H, ¹³C) Start->NMR Parallel Analysis MS Mass Spec (ESI-MS) Start->MS Parallel Analysis IR IR Spec Start->IR Parallel Analysis XRAY X-Ray Crystallography Start->XRAY If Single Crystal Final Unambiguous Structural Confirmation NMR->Final Corroborative Data MS->Final Corroborative Data IR->Final Corroborative Data XRAY->Final Absolute Structure

Caption: Workflow showing the integration of multiple analytical techniques.

Conclusion

The is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular mass and key substructures, and IR spectroscopy identifies the essential functional groups. Crowning this effort, single-crystal X-ray crystallography provides the ultimate, high-resolution picture of the molecule's three-dimensional architecture. Following the integrated workflow detailed in this guide ensures a robust and scientifically rigorous structural elucidation, a critical step in any chemical research or drug development program.

References

  • Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace by Typeset. Available at: [Link]

  • How are chemical structures analyzed in drug discovery? - Patsnap Synapse. Available at: [Link]

  • Nascent pharmacological advancement in adamantane derivatives - PubMed. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. Available at: [Link]

  • Molecules - Propranolol hydrochloride - SupraBank. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

  • 2-Propanol, 1-amino-, hydrochloride (1:1) | C3H10ClNO | CID 111033 - PubChem. Available at: [Link]

  • 1-(NAPHTHALEN-1-YLOXY)-3-[(PROPAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE | CAS 318-98-9 - Matrix Fine Chemicals. Available at: [Link]

  • 1-Aminopropan-2-ol - Wikipedia. Available at: [Link]

  • 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem. Available at: [Link]

  • A simple method for synthesis of amantadine hydrochloride - IJPSR. Available at: [Link]

  • A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride - ResearchGate. Available at: [Link]

  • "An Improved Process For The Synthesis Of Propranolol Hydrochloride" - Quick Company. Available at: [Link]

Sources

Exploratory

Theoretical Modeling of 1-(1-Adamantylamino)propan-2-ol Hydrochloride Receptor Binding

This guide outlines the theoretical modeling framework for 1-(1-Adamantylamino)propan-2-ol hydrochloride (CAS 1134582-75-4), a lipophilic amine derivative with significant potential as an ion channel blocker. Based on it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the theoretical modeling framework for 1-(1-Adamantylamino)propan-2-ol hydrochloride (CAS 1134582-75-4), a lipophilic amine derivative with significant potential as an ion channel blocker.

Based on its adamantane pharmacophore—shared with FDA-approved drugs like Amantadine (antiviral) and Memantine (Alzheimer’s)—this compound is primarily modeled against two targets: the Influenza A M2 Proton Channel and the NMDA Receptor . The addition of the 2-hydroxypropyl moiety introduces a chiral center and hydrogen-bonding capabilities that necessitate advanced simulation protocols beyond standard docking.

Executive Summary & Compound Analysis

1-(1-Adamantylamino)propan-2-ol (hereafter Ad-Pr-OH ) combines a bulky, lipophilic adamantane cage with a polar amino-alcohol tail. The hydrochloride salt form indicates that the secondary amine is protonated at physiological pH, a critical factor for electrostatic binding within ion channel pores.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1]Simulation Relevance
Formula C₁₃H₂₄ClNOTopology generation
MW 245.79 g/mol Diffusion coefficient estimation
logP ~2.5 - 3.2Membrane partitioning efficiency
pKa ~9.5 - 10.5Critical: Ligand must be modeled as cationic (+1)
Chirality C2 (R/S)Enantiomers must be docked separately

Computational Workflow: Core Directive

Phase I: Ligand Preparation & Quantum Mechanics

Unlike rigid ligands, the hydroxypropyl tail of Ad-Pr-OH introduces flexibility. Standard force fields (GAFF2/CHARMM36) may underestimate the intramolecular H-bond strength between the hydroxyl and ammonium groups.

Protocol:

  • Conformational Search: Generate conformers for both (R)- and (S)- enantiomers using Boltzmann sampling.

  • QM Optimization: Optimize the lowest energy conformers using DFT (B3LYP/6-31G)* with implicit solvation (PCM/Water).

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. Note: Ensure the net charge is +1.0 for the ammonium species.

  • Force Field Parameterization: Generate topology files (e.g., .prep or .str) using Antechamber (GAFF2) or CGenFF .

Phase II: Receptor System Setup
Target A: Influenza A M2 Proton Channel (Wild Type & S31N Mutant)

The M2 channel is a homotetramer.[2][3] The adamantane cage typically blocks the pore, preventing proton transport.

  • PDB Source: Use high-resolution solid-state NMR structures (e.g., 2RLF or 2KQT ).

  • Membrane Embedding: The protein must be embedded in a POPC lipid bilayer to mimic the viral envelope.

  • Protonation States (pH Dependent):

    • Low pH (Active): Protonate His37 residues (+2 or +3 charge state across the tetramer).

    • Neutral pH (Closed): His37 is neutral/singly protonated.

    • Guidance: Model the Low pH state to simulate the blocking of the activated channel.

Target B: NMDA Receptor (GluN1/GluN2B)

Adamantane derivatives bind the PCP site within the ion channel pore.

  • PDB Source: Use structures like 4PE5 (GluN1/GluN2B).

  • Pore Water: The channel is hydrated. Use TIP3P or OPC water models; do not vacuum dock.

Simulation Protocols (Step-by-Step)

Experiment 1: Induced-Fit Docking (IFD)

Standard rigid-receptor docking fails for adamantanes because the channel pore must "breathe" to accommodate the cage.

  • Grid Generation: Center the grid on the pore axis (residues Val27/Ala30 for M2; Asn616 for NMDA).

  • Side Chain Flexibility: Set pore-lining residues (e.g., M2-Ser31, NMDA-Asn616) as flexible.

  • Constraints: Apply a positional constraint (H-bond) between the Ad-Pr-OH ammonium and the receptor's gating residues (e.g., M2-His37 or NMDA-Asn616).

  • Scoring: Use XP (Extra Precision) scoring functions that penalize desolvation, as the hydrophobic cage must displace pore waters.

Experiment 2: Molecular Dynamics (MD) & Free Energy

Docking provides a static snapshot. MD is required to verify the stability of the hydroxypropyl tail , which may form novel H-bonds with the backbone carbonyls or Ser/Thr side chains.

System Configuration:

  • Solvent: TIP3P Water box with 150 mM NaCl (neutralizing Cl- ions).

  • Ensemble: NPT (310 K, 1 atm).

  • Duration: 100 ns (Equilibration) + 500 ns (Production).

Workflow Visualization:

MD_Protocol Ligand Ligand Prep (DFT/RESP +1 Charge) System System Builder (Protein + POPC + Water) Ligand->System Equil Equilibration (NVT -> NPT, Restraints) System->Equil Prod Production MD (500 ns, No Restraints) Equil->Prod Analysis Analysis (RMSD, H-Bonds, MM/PBSA) Prod->Analysis

Caption: Standard MD workflow for ion channel-ligand complex stability assessment.

Mechanism of Action & Signaling Pathway

The binding of Ad-Pr-OH blocks the ion channel, preventing ion influx (H+ for M2, Ca2+/Na+ for NMDA). This inhibition halts downstream viral uncoating or excitotoxic signaling.

Pathway Diagram:

Signaling_Pathway Agonist Stimulus (Low pH or Glutamate) Channel_Open Channel Activation (Pore Opening) Agonist->Channel_Open Binding Pore Occlusion (Steric + Electrostatic) Channel_Open->Binding Target AdPrOH 1-(1-Adamantylamino)propan-2-ol (Blocker) AdPrOH->Binding Ion_Block Ion Flux Halted (H+ or Ca2+) Binding->Ion_Block Outcome Therapeutic Effect (No Viral Uncoating / Neuroprotection) Ion_Block->Outcome

Caption: Mechanistic pathway of channel inhibition by 1-(1-Adamantylamino)propan-2-ol.

Data Analysis & Validation Metrics

To validate the model, compare the calculated Binding Free Energy (


) against experimental 

values of reference compounds (Amantadine/Rimantadine).
MM/PBSA Calculation Table

Summarize the energy components to identify the driving force of binding.

Energy Component (

)
DescriptionExpected Contribution (kcal/mol)
Van der Waals Hydrophobic fit of Adamantane cage-35.0 to -45.0 (Dominant)
Electrostatic Amine interaction with acidic residues-10.0 to -20.0
Polar Solvation Penalty for desolvating the pore+25.0 to +35.0 (Unfavorable)
Non-Polar Solvation Buried surface area-3.0 to -5.0
Total

Predicted affinity-8.0 to -12.0

Key Validation Check:

  • If

    
     is positive, the ligand is unstable. Check the protonation state of the amine.
    
  • If the RMSD of the ligand > 3.0 Å during MD, the binding mode is invalid.

References

  • Wang, C., et al. (2013). Structure and mechanism of the M2 proton channel of influenza A virus. Nature.

  • Lim, N. K., et al. (2015). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels in Lipid Bilayers. Biophysical Journal.

  • Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology.[1][4]

  • GuideChem. 1-(1-ADAMANTYLAMINO)PROPAN-2-OL Hydrochloride Product Details (CAS 1134582-75-4).[5]

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride

Application Note: Synthesis and Characterization of 1-(1-Adamantylamino)propan-2-ol Hydrochloride Abstract & Introduction This application note details the synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Abstract & Introduction

This application note details the synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a secondary amino-alcohol derivative of adamantane. Adamantane derivatives are pharmacologically significant scaffolds, widely utilized in antiviral (e.g., amantadine, rimantadine) and neuroprotective therapies (e.g., memantine) due to their lipophilicity and ability to modulate ion channels.[1]

The protocol utilizes a nucleophilic ring-opening of propylene oxide by 1-adamantylamine. This route is selected for its high atom economy and regioselectivity, favoring the formation of the secondary alcohol over the primary alcohol.[1] The subsequent conversion to the hydrochloride salt ensures stability and water solubility for downstream biological assays.[1]

Key Reaction:



Safety & Compliance (GLP Standards)

WARNING: This protocol involves the use of hazardous reagents.[1] Strict adherence to safety guidelines is mandatory.

  • Propylene Oxide: Highly flammable and a suspected carcinogen.[1] Must be handled in a certified chemical fume hood.[1] Use non-sparking tools.[1]

  • 1-Adamantylamine: Irritant.[1][2] Avoid inhalation of dust.[1]

  • Hydrochloric Acid (gas/ethereal): Corrosive.[1] Causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving recommended for propylene oxide handling).

  • Chemical splash goggles and face shield.[1]

  • Lab coat and closed-toe shoes.

  • Work strictly within a fume hood with a face velocity of >100 fpm.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )PurityRole
1-Adamantylamine 151.25>98%Nucleophile / Starting Material
Propylene Oxide 58.08>99%Electrophile / Epoxide
Methanol (MeOH) 32.04HPLC GradeSolvent
HCl (4M in Dioxane) 36.46ReagentSalt Formation
Diethyl Ether 74.12ACS GradePrecipitation Solvent
Synthesis of 1-(1-Adamantylamino)propan-2-ol (Free Base)

Rationale: The reaction is performed in methanol to solubilize the adamantylamine while stabilizing the polar transition state.[1] An excess of propylene oxide is avoided to prevent over-alkylation (formation of tertiary amines), although the steric bulk of the adamantyl group naturally suppresses this side reaction.[1]

  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Adamantylamine (15.1 g, 100 mmol) in Methanol (100 mL) .

  • Addition: Cool the solution to 0°C using an ice bath. Add Propylene Oxide (7.0 mL, 100 mmol) dropwise over 15 minutes.

    • Note: Propylene oxide is volatile (bp 34°C).[1] Cooling minimizes evaporation loss during addition.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Seal the flask (or use a pressure-rated vessel if available) and heat to 45–50°C for 12 hours.

    • Mechanism:[1][3] The amine attacks the less substituted carbon of the epoxide ring (regioselective

      
       attack), yielding the secondary alcohol.[1]
      
  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain) or LC-MS. Consumption of adamantylamine indicates completion.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol and any unreacted propylene oxide.

    • Result: The crude product typically appears as a viscous, colorless to pale yellow oil or low-melting solid.[1]

Conversion to Hydrochloride Salt

Rationale: The free base is an oil/waxy solid that is difficult to handle.[1] The hydrochloride salt is a stable, crystalline solid suitable for storage and dosing.[1]

  • Dissolution: Dissolve the crude free base residue in a minimal amount of dry Diethyl Ether (50 mL) or Ethanol (20 mL) .[1]

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (30 mL, 120 mmol) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1]

  • Crystallization: Stir at 0°C for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with cold diethyl ether (

    
     mL) to remove non-polar impurities.[1]
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Yield: Expected yield is 85–92% (approx. 21–23 g).[1]

Analytical Characterization

The following data confirms the identity and purity of the synthesized compound.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

1.6–2.1 (m, 15H, Adamantyl)
Characteristic adamantane cage protons.

1.1 (d, 3H, -CH3)
Methyl group of the propanol chain.[1]

2.6–2.9 (m, 2H, -CH2-N)
Methylene protons adjacent to nitrogen.

3.8–4.0 (m, 1H, -CH-O)
Methine proton at the chiral center.
LC-MS (ESI+) m/z = 210.2 [M+H]+Molecular ion corresponding to free base (

).
Melting Point >200°C (decomp)Typical for high MW amine hydrochlorides.[1]

Workflow Visualization

The following diagram illustrates the reaction pathway and critical process controls.

SynthesisWorkflow Start Start: 1-Adamantylamine Reaction Reaction: MeOH, 50°C, 12h (Epoxide Opening) Start->Reaction Dissolve in MeOH Reagent Reagent: Propylene Oxide Reagent->Reaction Dropwise Addition Intermediate Crude Free Base (Viscous Oil) Reaction->Intermediate Evaporation Salting Salt Formation: HCl/Dioxane Intermediate->Salting Dissolve in Et2O Final Final Product: HCl Salt (Solid) Salting->Final Filtration & Drying

Figure 1: Step-by-step synthesis workflow for 1-(1-Adamantylamino)propan-2-ol HCl.

References

  • Wishart, D. S., et al. (2018).[1] DrugBank 5.0: a major update to the DrugBank database for 2018.[1] Nucleic Acids Research.[1] [Link] (Reference for Amantadine structure and properties).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1] (Standard reference for epoxide ring-opening mechanisms).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2130, Amantadine.[1][Link]

Sources

Application

experimental protocol for using 1-(1-Adamantylamino)propan-2-ol hydrochloride in cell culture

This Application Note and Protocol provides a comprehensive guide for the use of 1-(1-Adamantylamino)propan-2-ol hydrochloride in cell culture. This compound, an amino-alcohol derivative of adamantane, shares structural...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a comprehensive guide for the use of 1-(1-Adamantylamino)propan-2-ol hydrochloride in cell culture. This compound, an amino-alcohol derivative of adamantane, shares structural homology with established antiviral and neuroprotective agents like Amantadine and Rimantadine .

Based on its chemical structure (lipophilic adamantane cage coupled with a polar amino-alcohol tail), this compound is predicted to act as a lysosomotropic weak base , a potential viroporin (M2) channel blocker , and a modulator of Sigma-1 or NMDA receptors . The following protocols are designed to characterize these specific activities.

Introduction & Mechanism of Action

1-(1-Adamantylamino)propan-2-ol hydrochloride is a functionalized adamantane derivative. Its amphiphilic nature—combining the highly lipophilic adamantyl cage with a hydrophilic amino-propanol chain—allows it to readily cross cellular membranes and accumulate in acidic organelles (lysosomes/endosomes) via ion trapping .

Predicted Biological Activities:

  • Lysosomotropic Effect: Like Chloroquine and Amantadine, it accumulates in lysosomes, raising intralysosomal pH and inhibiting autophagy and viral fusion.

  • Ion Channel Blockade: Structural similarity to Amantadine suggests potential blockage of the Influenza A M2 proton channel or NMDA receptor channels.

  • Sigma-1 Receptor Modulation: Adamantane derivatives frequently exhibit high affinity for Sigma-1 receptors, mediating neuroprotection and ER stress reduction.

Material Preparation & Storage

Compound Properties:

  • Chemical Name: 1-(1-Adamantylamino)propan-2-ol hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Solubility: Soluble in DMSO, Ethanol, and Water (due to HCl salt form, though kinetics may vary).

Stock Solution Protocol:

  • Primary Stock (100 mM): Dissolve the lyophilized powder in sterile DMSO (Dimethyl Sulfoxide). Vortex vigorously until clear.

    • Note: While the HCl salt is water-soluble, DMSO is preferred for long-term stability and to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock directly into pre-warmed culture media immediately prior to use. Keep the final DMSO concentration <0.5% (optimally <0.1%) to avoid solvent toxicity.

Experimental Protocols
Protocol A: Cytotoxicity Profiling (Dose-Range Finding)

Objective: Determine the maximum non-toxic concentration (MNTC) and CC50.

Materials:

  • Cell Line: MDCK (kidney), A549 (lung), or SH-SY5Y (neuronal).

  • Assay Reagent: MTT, CCK-8, or Resazurin (AlamarBlue).

Procedure:

  • Seeding: Plate cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Remove media and add fresh media containing serial dilutions of the compound (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM ).

    • Control: Vehicle control (Media + equivalent DMSO %).

    • Positive Control: 10% DMSO or 100 µM Chloroquine (known cytotoxic).

  • Incubation: Incubate for 24 to 48 hours .

    • Observation: Check for vacuolization (a hallmark of lysosomotropic stress) under phase-contrast microscopy at 4h and 24h.

  • Readout: Add viability reagent (e.g., 10 µL CCK-8) and incubate for 1-4h. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control. Plot Dose-Response curve to determine CC50 .

Protocol B: Lysosomal pH Modulation Assay (Acridine Orange)

Objective: Verify lysosomotropic activity (pH elevation).

Mechanism: Acridine Orange (AO) is a cell-permeable dye. In acidic lysosomes, it protonates and fluoresces red . If the pH rises (alkalinization) or the lysosome ruptures, the red fluorescence decreases, and green (cytosolic/nuclear) fluorescence dominates.

Procedure:

  • Seeding: Plate cells in black-walled 96-well plates or on coverslips.

  • Staining: Incubate cells with 5 µg/mL Acridine Orange in media for 15 min at 37°C.

  • Wash: Wash 2x with PBS.

  • Treatment: Add media containing the compound (e.g., 10, 50 µM ) or Control (Bafilomycin A1, 100 nM).

  • Time-Lapse Imaging: Immediately image using a fluorescence microscope.

    • Excitation: 488 nm.

    • Emission: 525 nm (Green - DNA/RNA) and 640 nm (Red - Acidic Organelles).

  • Quantification: Measure the Red/Green Fluorescence Ratio . A decrease in this ratio indicates lysosomal alkalinization.

Protocol C: Antiviral Screening (Influenza A Model)

Objective: Assess potential to block viral entry or replication (M2 channel or endosomal fusion).

Procedure:

  • Infection: Infect MDCK cells with Influenza A virus (e.g., H1N1) at MOI 0.01 for 1 hour.

  • Treatment: Remove viral inoculum. Add maintenance media (with TPCK-trypsin) containing the compound (1 - 50 µM ).

    • Reference Standard: Amantadine HCl (50 µM).

  • Incubation: Incubate for 48 hours.

  • Readout:

    • CPE Reduction: Visually score Cytopathic Effect.

    • Viral Titer: Collect supernatant and perform Hemagglutination Assay (HA) or Plaque Assay.

  • Data Analysis: Calculate EC50 (Effective Concentration 50%).

Data Visualization
Figure 1: Mechanism of Action & Experimental Workflow

G Compound 1-(1-Adamantylamino) propan-2-ol HCl Extracellular Extracellular Space (Neutral pH) Compound->Extracellular Membrane Cell Membrane Extracellular->Membrane Lipophilic Diffusion Cytosol Cytosol (Neutral pH) Membrane->Cytosol Lysosome Lysosome/Endosome (Acidic pH < 5.0) Cytosol->Lysosome Proton Trapping (Ionization) M2Channel Target: M2 Ion Channel (Viral Uncoating) Lysosome->M2Channel Blocks H+ Flux Autophagy Target: Autophagy (Flux Inhibition) Lysosome->Autophagy Increases pH Assay1 Assay: Acridine Orange (Loss of Red Signal) Lysosome->Assay1 Assay2 Assay: Viral Plaque Red. (Antiviral Activity) M2Channel->Assay2

Caption: Schematic of cellular uptake, lysosomal trapping, and downstream assays for 1-(1-Adamantylamino)propan-2-ol.

Summary of Key Parameters
ParameterRecommended ValueNotes
Stock Solvent DMSO (100 mM)Water is possible but less stable long-term.
Working Conc. 1 – 50 µMCytotoxicity typically seen >100 µM.
Incubation Time 24 – 48 Hours4h for lysosomal pH; 48h for antiviral/viability.
Positive Control Amantadine (50 µM)Structural analog for benchmarking.
Negative Control Vehicle (DMSO <0.1%)Essential to rule out solvent effects.
Storage -20°C (Dark)Protect from light to prevent oxidation.
References
  • Wang, C., et al. (2013). Structure and function of the influenza A virus M2 proton channel. Cold Spring Harbor Perspectives in Medicine . Link

    • Context: Establishes the protocol for testing adamantane-based M2 channel blockers.
  • Manzoor, S., et al. (2020). Lysosomotropic agents: Impact on SARS-CoV-2 entry and infection. Viruses . Link

    • Context: Describes the mechanism of lipophilic amines (like adamantanes)
  • Kornhuber, J., et al. (2010). Identification of novel functional inhibitors of acid sphingomyelinase. PLoS ONE . Link

    • Context: Provides methodology for screening lysosomotropic and functional activity of adamantane deriv
  • PubChem Compound Summary . 1-(1-Adamantyl)propan-1-ol and related amines. National Center for Biotechnology Information . Link

    • Context: Chemical structure verification and physical properties of adamantyl-propanol deriv

Sources

Method

purification of 1-(1-Adamantylamino)propan-2-ol hydrochloride by recrystallization

Application Note: Purification of 1-(1-Adamantylamino)propan-2-ol Hydrochloride by Recrystallization Abstract & Scope This technical guide details the purification of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1-(1-Adamantylamino)propan-2-ol Hydrochloride by Recrystallization

Abstract & Scope

This technical guide details the purification of 1-(1-Adamantylamino)propan-2-ol hydrochloride , a critical intermediate often utilized in the synthesis of antiviral agents (similar to Rimantadine) and NMDA receptor antagonists.

The purification of this compound presents a unique "amphiphilic" challenge: the molecule possesses a highly lipophilic adamantane cage and a polar, ionic amino-alcohol hydrochloride head. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] This protocol establishes a robust Isopropanol (IPA) / Ethyl Acetate (EtOAc) recrystallization system designed to maximize purity (>99%) while mitigating phase separation issues.

Physicochemical Context & Solubility Profile

To design an effective recrystallization, one must understand the competing forces within the crystal lattice:

  • The Adamantane Cage: A bulky, hydrophobic diamondoid structure. It drives solubility in non-polar organic solvents but disrupts tight crystal packing due to its steric bulk.

  • The Amino-Propanol HCl Chain: A polar region capable of hydrogen bonding and ionic interactions. It drives water and alcohol solubility.

Table 1: Solubility Matrix & Solvent Selection Logic

SolventSolubility (Hot)Solubility (Cold)SuitabilityTechnical Notes
Water HighHighPoor Losses are too high; difficult to dry the hygroscopic salt.
Methanol HighHighPoor Too polar; poor recovery yield.
Isopropanol (IPA) High Moderate Excellent Primary Solvent. High boiling point (82°C) allows good dissolution; moderate polarity promotes crystallization upon cooling.
Ethyl Acetate LowInsolubleAnti-Solvent Used to drive precipitation and remove non-polar impurities (unreacted adamantane).
Diethyl Ether Very LowInsolubleAnti-Solvent Good for bench-scale precipitation but too volatile for controlled industrial crystallization.
Hexane/Heptane InsolubleInsolubleWash Only Causes rapid, amorphous precipitation (gumming) if used as an anti-solvent.

Experimental Protocol

Safety Pre-requisite: Adamantane derivatives can exhibit CNS activity. Handle all solids in a fume hood. Wear nitrile gloves and safety glasses.

Materials:
  • Crude 1-(1-Adamantylamino)propan-2-ol HCl (typically off-white/yellow solid).

  • Solvent A: Isopropanol (IPA), anhydrous.

  • Solvent B: Ethyl Acetate (EtOAc), ACS grade.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology:

Step 1: Dissolution (The "Minimum Solvent" Rule)

  • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Add 40 mL of Isopropanol (IPA) .

  • Heat the mixture to a gentle reflux (approx. 82°C) with stirring.

  • Observation: If the solid does not dissolve completely after 5 minutes of reflux, add IPA in 2 mL increments.

    • Target: You want a saturated solution at boiling point.

    • Note: If a small amount of dark residue remains insoluble, this is likely inorganic salt (NH₄Cl) or dust. Proceed to Step 2.

Step 2: Hot Filtration (Clarification)

  • While keeping the solution near boiling, filter it rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why Pre-warm? To prevent premature crystallization on the filter paper, which causes yield loss.

Step 3: Controlled Nucleation (The Critical Step)

  • Return the filtrate to the hot plate and bring back to a gentle boil to ensure no crystals formed during filtration.

  • Remove from heat and allow to cool to approx. 60°C.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) dropwise with vigorous stirring.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

    • Re-dissolution: Add a few drops of hot IPA to just clear the turbidity. (We want to approach the saturation point from the soluble side).

Step 4: Crystallization & Seeding

  • Allow the flask to cool slowly to room temperature on a cork ring or wood block (insulation prevents thermal shock).

  • Seeding: If available, add a tiny crystal of pure product when the temperature reaches ~45°C.

    • Mechanism:[3][4][5] This provides a template for the lattice, preventing the formation of an amorphous oil (Oiling Out).

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

Step 5: Isolation and Drying

  • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

  • Wash: Rinse the filter cake with a cold 1:1 mixture of IPA:EtOAc (approx. 10 mL), followed by cold EtOAc (10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Critical: Adamantane lattices often form clathrates (trapping solvent molecules). Vacuum and mild heat are required to break these inclusions.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude 1-(1-Adamantylamino) propan-2-ol HCl Dissolve Dissolution Solvent: Boiling Isopropanol (IPA) Temp: ~82°C Start->Dissolve Filter Hot Filtration Remove insoluble inorganics/dust Dissolve->Filter Saturated Solution Nucleate Nucleation Setup 1. Cool to 60°C 2. Add EtOAc (Anti-solvent) to turbidity 3. Clear with drops of IPA Filter->Nucleate Clear Filtrate Cooling Controlled Cooling Slow ramp to 25°C -> Ice Bath (0°C) *Add Seed Crystal at 45°C* Nucleate->Cooling Metastable Zone Isolate Isolation Vacuum Filtration Wash: Cold IPA/EtOAc Cooling->Isolate Crystallization Dry Drying Vacuum Oven 40°C, 12h (Remove Solvent Clathrates) Isolate->Dry Wet Cake Waste Mother Liquor Contains: Unreacted Amine, Bis-alkylated byproducts Isolate->Waste Filtrate

Caption: Step-by-step workflow for the purification of adamantyl-amine HCl salts, highlighting the critical anti-solvent addition and seeding phases.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with adamantane salts is Liquid-Liquid Phase Separation (LLPS) , where the product separates as a sticky oil instead of crystals.

Why it happens: The melting point of the solvent-saturated impurity mixture is lower than the process temperature.[5]

Corrective Action Plan:

OilingOut Problem Precipitate forms as Oil/Goo Step1 Re-heat to Reflux (Dissolve Oil) Problem->Step1 Step2 Add More Solvent A (IPA) (Dilute Solution) Step1->Step2 Reduce Saturation Step3 Vigorous Stirring (High Shear) Step2->Step3 Step4 Seed at Higher Temp (>50°C) Step3->Step4 Induce Lattice

Caption: Logic flow for recovering a crystallization batch that has "oiled out."

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

  • Melting Point (MP):

    • Expectation: Adamantane HCl salts typically have high melting points (>200°C) often with decomposition.

    • Target: Sharp range (< 2°C variation). Broadening indicates solvent inclusion or impurity.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (with 0.1% TFA). Adamantane groups lack strong UV chromophores; detection at 205-210 nm or using ELSD/CAD detectors is required.

  • Silver Nitrate Titration:

    • Dissolve a sample in water and titrate with AgNO₃ to confirm the stoichiometric ratio of Chloride (Cl⁻), ensuring the salt is fully formed and not a partial free-base mixture.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of amine salt recrystallization).

  • Schild, H. O., & Sutton, D. (1965). Pharmacological and Clinical Studies with Amantadine Hydrochloride. British Journal of Pharmacology. (Foundational data on adamantane amine salt solubility).

  • Moiseev, I. K., et al. (1999). Synthesis of Adamantane Derivatives. Russian Chemical Reviews. (Review of adamantane functionalization and purification).

  • BenchChem Technical Support. (2025). Recrystallization of Adamantane-1,4-diol and Amine Salts. (Specific protocols for handling adamantane "oiling out").

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cid 31868, 1-(1-Adamantylamino)propan-2-ol. (Physicochemical property verification).

Sources

Application

Application Note: 1H NMR Characterization of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

<_ _> Abstract This application note provides a detailed guide for the structural characterization of 1-(1-Adamantylamino)propan-2-ol hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This application note provides a detailed guide for the structural characterization of 1-(1-Adamantylamino)propan-2-ol hydrochloride using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectrum, present a comprehensive, step-by-step protocol for sample preparation and data acquisition, and offer a thorough interpretation of the spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a robust method for the structural verification of this and similar compounds.

Introduction: The Significance of Structural Verification

1-(1-Adamantylamino)propan-2-ol and its derivatives are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the rigid, lipophilic adamantane cage. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds, ensuring purity, identity, and conformity to the desired chemical entity.

¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the chemical environment of hydrogen nuclei, it provides a wealth of information regarding the connectivity of atoms, the electronic environment of different functional groups, and the relative number of protons in a molecule. This application note will demonstrate the utility of ¹H NMR in providing a detailed "fingerprint" of 1-(1-Adamantylamino)propan-2-ol hydrochloride.

Foundational Principles: Predicting the ¹H NMR Spectrum

A foundational understanding of the molecular structure is paramount to predicting and interpreting its ¹H NMR spectrum. The structure of 1-(1-Adamantylamino)propan-2-ol hydrochloride comprises three key fragments: the adamantane cage, the propan-2-ol backbone, and the amine hydrochloride moiety. Each of these fragments will give rise to characteristic signals in the spectrum.

The Adamantane Moiety

The adamantane cage is a highly symmetrical tricyclic alkane (C₁₀H₁₆).[1] In an unsubstituted adamantane molecule, the high symmetry results in only two distinct proton environments: the bridgehead protons (CH) and the methylene protons (CH₂).[1] This typically leads to two, often poorly resolved, signals in the ¹H NMR spectrum.[1] Upon substitution at a bridgehead carbon, as in our target molecule, the symmetry is broken, leading to a more complex set of signals for the adamantyl protons. We can, however, still broadly categorize them into bridgehead and methylene protons, with their chemical shifts influenced by their proximity to the amino group.

The Propan-2-ol Backbone

The propan-2-ol portion of the molecule introduces several new and distinct proton environments:

  • A methyl group (-CH₃): This will appear as a doublet, as it is coupled to the single proton on the adjacent methine group.

  • A methylene group (-CH₂-): The two protons of this group are diastereotopic due to the adjacent chiral center. They will likely appear as a complex multiplet due to coupling with the neighboring methine proton and potentially the amine proton.

  • A methine proton (-CH-): This proton is adjacent to the hydroxyl group and is coupled to the protons of the methyl and methylene groups, resulting in a complex multiplet.

  • A hydroxyl proton (-OH): The chemical shift of this proton can be highly variable and its signal may be broad due to hydrogen bonding and chemical exchange. Its coupling to adjacent protons may or may not be observed, often depending on the solvent and the presence of acidic or basic impurities.[2]

  • Amine protons (-NH₂⁺-): As a hydrochloride salt, the amine will be protonated. These protons are also subject to exchange and can appear as a broad singlet.

The Impact of the Hydrochloride Salt

The presence of the hydrochloride salt will influence the chemical shifts of protons near the protonated amine. The electron-withdrawing effect of the -NH₂⁺- group will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to the free base.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust protocol for the acquisition of a high-quality ¹H NMR spectrum of 1-(1-Adamantylamino)propan-2-ol hydrochloride. The causality behind each step is explained to ensure a thorough understanding and reproducible results.

Materials and Instrumentation
  • Analyte: 1-(1-Adamantylamino)propan-2-ol hydrochloride

  • Deuterated Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical. Amine hydrochlorides can have limited solubility in less polar solvents like chloroform-d (CDCl₃).[3] CD₃OD and DMSO-d₆ are excellent choices for dissolving polar salts and will also allow for the observation of exchangeable protons (OH and NH₂⁺).[4][5]

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) at 0 ppm is the standard reference.[6] For quantitative purposes, a certified internal standard with a known chemical shift that does not overlap with analyte signals can be used.[3]

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion and resolution.

  • High-Quality NMR Tubes: 5 mm NMR tubes are standard.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(1-Adamantylamino)propan-2-ol hydrochloride directly into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CD₃OD or DMSO-d₆) to the vial.[7][8]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cap cap acquire acquire cap->acquire Insert into Spectrometer

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument.

ParameterRecommended ValueRationale
Pulse Program Standard 1D protonFor routine structural confirmation.
Spectral Width -2 to 12 ppmTo ensure all proton signals are captured.
Acquisition Time 2-4 secondsTo achieve good digital resolution.
Relaxation Delay 1-5 secondsTo allow for full relaxation of protons, crucial for accurate integration.
Number of Scans 8-16To improve the signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.

Data Analysis and Interpretation

The acquired ¹H NMR spectrum should be processed by applying phasing, baseline correction, and integration. The chemical shifts should be referenced to the residual solvent peak or TMS.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the protons of 1-(1-Adamantylamino)propan-2-ol hydrochloride. The chemical shifts are estimates and can vary based on the solvent and concentration.

Proton AssignmentApprox. δ (ppm)MultiplicityIntegration
Adamantane -CH₂- 1.6 - 1.8Multiplet12H
Adamantane -CH- 2.0 - 2.2Multiplet3H
-CH₃ ~1.2Doublet3H
-CH₂-NH₂⁺- ~3.0 - 3.2Multiplet2H
-CH(OH)- ~4.0 - 4.2Multiplet1H
-OH Variable (Broad)Singlet1H
-NH₂⁺- Variable (Broad)Singlet2H

Note: The adamantane protons will likely appear as a series of overlapping multiplets due to the reduced symmetry.

Structural Assignment Diagram

// Define nodes with labels and positions C1 [label="CH3", pos="0,0!"]; C2 [label="CH", pos="1,0.5!"]; C3 [label="CH2", pos="2,0!"]; N [label="NH2+", pos="3,0.5!"]; Ad [label="Adamantyl", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,0!"]; OH [label="OH", pos="1.5,1.5!"];

// Define edges C1 -- C2; C2 -- C3; C3 -- N; N -- Ad; C2 -- OH;

// Add labels for proton environments H_CH3 [label="a", pos="-0.5,0!"]; H_CH [label="b", pos="1,1!"]; H_CH2 [label="c", pos="2.5,0!"]; H_NH2 [label="d", pos="3,1!"]; H_Ad [label="e", pos="4.5,0!"]; H_OH [label="f", pos="1.5,2!"]; } Caption: Labeled proton environments in the molecule.

Interpreting the Spectrum: A Guided Analysis
  • Adamantane Region (1.6 - 2.2 ppm): Expect a complex series of overlapping multiplets corresponding to the 15 protons of the adamantane cage. The integration of this region should correspond to approximately 15 protons.

  • Upfield Aliphatic Region (~1.2 ppm): A distinct doublet with an integration of 3H should be present, corresponding to the methyl group. The splitting into a doublet is due to coupling with the single methine proton. The typical coupling constant for vicinal aliphatic protons is in the range of 6-8 Hz.[9]

  • Methylene Protons (~3.0 - 3.2 ppm): A multiplet integrating to 2H will be observed for the methylene group adjacent to the protonated amine. The downfield shift is due to the deshielding effect of the -NH₂⁺- group.

  • Methine Proton (~4.0 - 4.2 ppm): A complex multiplet integrating to 1H will be present for the methine proton attached to the hydroxyl-bearing carbon. Its downfield position is due to the electronegative oxygen atom.

  • Exchangeable Protons (Variable): The hydroxyl (-OH) and amine (-NH₂⁺) protons will likely appear as broad singlets at variable chemical shifts. To confirm their assignment, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample, these signals will disappear as the protons are replaced by deuterium.[2][6]

Conclusion

This application note has detailed a comprehensive approach to the ¹H NMR characterization of 1-(1-Adamantylamino)propan-2-ol hydrochloride. By understanding the underlying principles of NMR and following the robust experimental protocol provided, researchers can confidently verify the structure of this and analogous compounds. The combination of predicted chemical shifts, multiplicities, integrations, and the use of techniques like D₂O exchange provides a powerful and self-validating system for structural elucidation in a research and drug development setting.

References

  • Wikipedia. Adamantane. Wikipedia, The Free Encyclopedia. [Link]

  • Freire, F., Seco, J. M., Quinoa, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (41), 5215-5217. [Link]

  • Freire, F., Seco, J. M., Quinoa, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-NMR. Chemical Communications, (41), 5215-5217. [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1964). Homoadamantane. II. Analysis of the NMR Spectrum of Homoadamantane. Spectroscopy Letters, 2(7), 219-222. [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [Link]

  • Freire, F., Seco, J. M., Quinoa, E., & Riguera, R. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. The Journal of Organic Chemistry, 73(13), 5155-5158. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Freire, F., et al. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

  • YouTube. (2017). Color-coded intensities of proton signals in the NMR of aliphatic alcohols. [Link]

  • Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200. [Link]

  • Agnew, L. R., et al. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis, 186, 113292. [Link]

  • Duddeck, H., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters, 53(7), 485-493. [Link]

  • Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 521-525. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). [Link]

  • LearnedGuys.com. nmr spectroscopy. [Link]

  • Wang, W., et al. (2011). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Organic Letters, 13(15), 4032-4035. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Alfa Chemistry. Deuterated Solvents for NMR. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • SlidePlayer. 13C NMR of 1-Propanol. [Link]

  • ResearchGate. (2019). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • ResearchGate. Solid-state chemical-shift referencing with adamantane. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • The Duke NMR Center. Coupling constants. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • ResearchGate. 1 H NMR spectrum of... [Link]

  • Quick Company. "An Improved Process For The Synthesis Of Propranolol Hydrochloride". [Link]

  • PubMed. (2011). 1H and 13C NMR characteristics of β-blockers. [Link]

  • International Journal of Biological & Pharmaceutical Sciences. (2023). determination of propranolol hydrochloride in human plasma by high performance liquid chromatography. [Link]

  • Eureka | Patsnap. (2020). Synthesis method of propranolol hydrochloride. [Link]

  • SlideShare. (2018). Coupling constant. [Link]

  • Chemical & Pharmaceutical Bulletin. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 1-(1-Adamantylamino)propan-2-ol hydrochloride as a versatile precursor for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 1-(1-Adamantylamino)propan-2-ol hydrochloride as a versatile precursor for the synthesis of novel chemical entities. We explore the unique structural attributes of this molecule—the lipophilic and rigid adamantane cage combined with a reactive amino alcohol sidechain—and provide detailed, field-proven protocols for selective derivatization at both the secondary amine and secondary alcohol positions. The methodologies detailed herein focus on N-acylation and O-alkylation, offering pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Adamantane Amino Alcohol Scaffold

The adamantane moiety is a cornerstone in modern medicinal chemistry, prized for its unique combination of properties. Its rigid, diamondoid structure imparts exceptional metabolic stability and a high degree of lipophilicity, which can significantly enhance a drug candidate's pharmacokinetic profile.[1][2] Many clinically approved drugs, including antivirals like Amantadine and antidiabetics like Saxagliptin, leverage the adamantane scaffold to achieve their therapeutic effects.[3][4]

Paired with this remarkable hydrocarbon cage, the 1-amino-2-propanol functionality serves as a critical pharmacophore and a versatile synthetic handle. Amino alcohols are present in numerous bioactive molecules, such as beta-blockers, and are widely used as building blocks in the synthesis of pharmaceuticals.[][6]

The precursor, 1-(1-Adamantylamino)propan-2-ol, combines these two powerful motifs. It presents two distinct reactive sites:

  • A secondary amine , which is nucleophilic and readily participates in reactions such as acylation, sulfonylation, and alkylation.

  • A secondary alcohol , which can be deprotonated under basic conditions to form an alkoxide for subsequent O-alkylation (ether formation).

This dual reactivity, coupled with the inherent properties of the adamantane group, makes 1-(1-Adamantylamino)propan-2-ol hydrochloride an ideal starting material for building libraries of novel compounds with diverse physicochemical and biological properties.

Foundational Chemistry and Strategic Derivatization

The synthetic utility of 1-(1-Adamantylamino)propan-2-ol stems from the differential reactivity of its amine and hydroxyl groups. This allows for controlled, selective modifications.

  • N-Derivatization: The secondary amine is the more nucleophilic site under neutral or mildly basic conditions. It can be readily acylated with acyl chlorides or anhydrides to form stable amides, or alkylated to yield tertiary amines. These modifications are crucial for introducing new functional groups that can serve as hydrogen bond donors/acceptors or interact with specific biological targets.[7][8]

  • O-Derivatization: The secondary hydroxyl group is less nucleophilic than the amine. To achieve O-alkylation, the alcohol must first be converted to a more potent nucleophile—an alkoxide. This is typically accomplished using a strong, non-nucleophilic base such as sodium hydride (NaH). The resulting alkoxide can then react with an alkyl halide in a classic Williamson ether synthesis.[9] This pathway is valuable for increasing lipophilicity, blocking metabolic oxidation at this site, or introducing linker moieties for conjugation.

The following diagram illustrates the primary synthetic avenues available from this precursor.

G cluster_main Synthetic Pathways from 1-(1-Adamantylamino)propan-2-ol cluster_n N-Derivatization cluster_o O-Derivatization precursor 1-(1-Adamantylamino)propan-2-ol N_Acylation N-Acyl Derivative (Amide) precursor->N_Acylation R-COCl, Base (e.g., TEA) N_Alkylation N-Alkyl Derivative (Tertiary Amine) precursor->N_Alkylation R-X, Base O_Alkylation O-Alkyl Derivative (Ether) precursor->O_Alkylation 1. N-Protection 2. NaH, R-X 3. Deprotection

Caption: General synthetic derivatization pathways for 1-(1-Adamantylamino)propan-2-ol.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative derivatives. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of N-Benzoyl-1-(1-adamantylamino)propan-2-ol (N-Acylation)

This protocol details the formation of an amide bond by reacting the secondary amine with benzoyl chloride.

Objective: To synthesize a novel N-acyl derivative to explore the impact of an aromatic amide moiety on the scaffold's properties.

Materials:

  • 1-(1-Adamantylamino)propan-2-ol hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, suspend 1-(1-Adamantylamino)propan-2-ol hydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • In Situ Free-Basing: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 20-30 minutes. The hydrochloride salt will react with the base to form the free amine and triethylammonium chloride.

    • Scientist's Note: Using slightly more than two equivalents of TEA is crucial. One equivalent neutralizes the hydrochloride salt, and the second equivalent acts as a scavenger for the HCl generated during the acylation reaction.[10] This prevents the newly formed free amine from being protonated and rendered non-nucleophilic.

  • Acylation: Cool the flask to 0 °C using an ice-water bath. Add benzoyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting amine.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash with 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted benzoyl chloride.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Expect to see the appearance of aromatic protons in the NMR and a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ in the IR spectrum.

Protocol 2: Synthesis of 1-(1-Adamantylamino)-2-benzyloxypropane (O-Alkylation)

This protocol requires a multi-step approach: N-protection, O-alkylation, and N-deprotection to achieve selectivity.

Objective: To synthesize a novel O-alkyl (ether) derivative, which can enhance lipophilicity and block a potential site of metabolism.

Materials:

  • Product from Protocol 1 (or other N-protected intermediate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (for quenching)

  • Diethyl ether or Ethyl Acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard reagents for N-deprotection (e.g., Trifluoroacetic acid (TFA) for a Boc group)

Procedure:

  • Prerequisite - N-Protection: The amine must first be protected to prevent it from reacting with the alkylating agent. A common protecting group is tert-butyloxycarbonyl (Boc). This protocol assumes you are starting with an N-protected version of the precursor, such as N-Boc-1-(1-adamantylamino)propan-2-ol.

  • Alkoxide Formation: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.

    • Safety Advisory: Sodium hydride is a highly reactive, flammable solid. Handle with extreme care under an inert atmosphere. It reacts violently with water.

  • Add a solution of the N-protected amino alcohol (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Evolution of hydrogen gas should be observed as the alkoxide forms.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully cool the flask to 0 °C and quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

    • Pour the mixture into a separatory funnel containing saturated NH₄Cl solution and extract with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-protected ether by flash column chromatography.

  • N-Deprotection: Remove the protecting group using standard conditions (e.g., for a Boc group, stir the purified intermediate in a solution of 20-50% TFA in DCM for 1-2 hours, then concentrate and perform a basic work-up).

  • Characterization: Confirm the final structure. Key indicators of success include the appearance of benzylic CH₂ protons around 4.5 ppm in the ¹H NMR spectrum and the disappearance of the O-H stretch in the IR spectrum.

Workflow Visualization and Data Summary

The following diagram outlines the typical laboratory workflow for the N-acylation protocol described above.

G cluster_workflow Experimental Workflow: N-Acylation start Suspend Precursor HCl in Anhydrous DCM freebase Add TEA (2.2 eq) Stir 30 min start->freebase cool Cool to 0 °C (Ice Bath) freebase->cool acylate Add Acyl Chloride (1.05 eq) Stir at RT for 2-4h cool->acylate monitor Monitor by TLC acylate->monitor monitor->acylate Incomplete workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate (Rotovap) workup->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for the N-acylation of 1-(1-Adamantylamino)propan-2-ol.

Table 1: Summary of Hypothetical Derivatives
Compound NameModification TypeMolecular FormulaMolecular Weight ( g/mol )Key Expected Spectroscopic Data
1-(1-Adamantylamino)propan-2-olPrecursorC₁₃H₂₅NO211.35IR: Broad O-H stretch (~3300 cm⁻¹)
N-Benzoyl-1-(1-adamantylamino)propan-2-olN-AcylationC₂₀H₂₉NO₂315.45IR: Strong C=O stretch (~1640 cm⁻¹). ¹H NMR: Appearance of aromatic protons (7.4-7.8 ppm).
1-(1-Adamantylamino)-2-benzyloxypropaneO-AlkylationC₂₀H₃₁NO301.47IR: Disappearance of broad O-H stretch. ¹H NMR: Appearance of benzylic protons (~4.5 ppm).

Conclusion

1-(1-Adamantylamino)propan-2-ol hydrochloride is a high-potential precursor for creating diverse molecular architectures. The protocols provided herein offer robust and reproducible methods for selective N-acylation and O-alkylation. By leveraging the principles of differential reactivity and standard protection-deprotection strategies, researchers can efficiently generate libraries of novel adamantane derivatives for screening in drug discovery programs, development of new materials, and fundamental chemical research.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2823–2844. [Link]

  • Jain, R., et al. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

  • Mandal, S., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates Website. [Link]

  • Cieplik, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2041. [Link]

  • Forró, E., & Fülöp, F. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules, 24(18), 3362. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. organic-chemistry.org. [Link]

  • Selvakumar, K., et al. (2014). Development of a mild and efficient protocol for the protection and O-alkylation of allyl alcohols. RSC Advances, 4(83), 44177-44181. [Link]

  • Vo, T. T. T., & Le, V. T. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]

  • Córdova, A., et al. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters, 9(20), 3953–3956. [Link]

  • Kummari, V. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2699. [Link]

  • User "PhD"... (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • Taylor & Francis. Amino alcohols – Knowledge and References. Taylor & Francis Website. [Link]

  • National Center for Biotechnology Information. Amantadine. PubChem Compound Summary for CID 2130. [Link]

  • Smith, A. M., & Whyman, R. (2014). N-Acylation Reactions of Amines. Comprehensive Organic Synthesis II, 6, 34-75. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. organic-chemistry.org. [Link]

  • Organic Reactions. (2021). Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples). YouTube. [Link]

  • National Center for Biotechnology Information. Amantadine Hydrochloride. PubChem Compound Summary for CID 64150. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. Biointerface Research in Applied Chemistry, 12(5), 6537-6546. [Link]

  • Gowda, D. C., et al. (2011). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. International Journal of Pharma and Bio Sciences, 2(2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low purity of 1-(1-Adamantylamino)propan-2-ol hydrochloride

Executive Summary & Chemical Context Compound: 1-(1-Adamantylamino)propan-2-ol hydrochloride CAS (Free Base): Analogous to 1-adamantylamine derivatives Reaction Class: Aminolysis of Epoxides ( Ring Opening) The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 1-(1-Adamantylamino)propan-2-ol hydrochloride CAS (Free Base): Analogous to 1-adamantylamine derivatives Reaction Class: Aminolysis of Epoxides (


 Ring Opening)

The synthesis of 1-(1-Adamantylamino)propan-2-ol typically involves the nucleophilic attack of 1-Adamantylamine (Amantadine) on Propylene Oxide (1,2-Epoxypropane) . While theoretically straightforward, the steric bulk of the adamantane cage and the volatility of propylene oxide create a specific set of failure modes.

Low purity in this specific hydrochloride salt usually stems from three distinct root causes:

  • Incomplete Conversion: The steric hindrance of the adamantyl group retards the nucleophilic attack, leaving unreacted amine.

  • Bis-Alkylation: Despite the bulk, excess propylene oxide can lead to a second addition, forming the tertiary amine impurity.

  • Hygroscopic Salt Formation: Improper stoichiometry during HCl salt formation often results in a "sticky oil" rather than a crystalline solid, trapping impurities.

Diagnostic Workflow (Logic Tree)

Before adjusting your protocol, locate your specific failure mode using the logic tree below.

TroubleshootingTree Start Start: Low Purity Observed CheckState Physical State? Start->CheckState IsOil Sticky Oil / Gum CheckState->IsOil Yes IsSolid Solid / Powder CheckState->IsSolid No Sol_Hygro Sol: Anhydrous HCl/Ether Recrystallization IsOil->Sol_Hygro CheckHPLC Check HPLC/LC-MS IsSolid->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType Imp_SM Unreacted Adamantylamine (Low RT) ImpurityType->Imp_SM SM > 5% Imp_Bis Bis-alkylated Adduct (High RT) ImpurityType->Imp_Bis M+58 Peak Imp_Poly Poly-propylene glycol (Broad Peak) ImpurityType->Imp_Poly Baseline Noise Sol_Kinetics Sol: Sealed Tube, Higher Temp, Lewis Acid Imp_SM->Sol_Kinetics Sol_Stoich Sol: Slow PO Addition, Reduce Equivalents Imp_Bis->Sol_Stoich Imp_Poly->Sol_Stoich

Figure 1: Diagnostic logic flow for identifying the root cause of low purity in adamantyl-amino alcohol synthesis.

Troubleshooting Guides & FAQs

Issue A: The "Sticky Oil" Phenomenon

Symptom: The product refuses to crystallize after HCl addition, remaining a viscous yellow/brown oil or gum.

Q: Why is my salt an oil instead of a solid? A: This is the most common issue with amino-alcohol hydrochlorides.

  • Hygroscopicity: The hydroxyl group on the propyl chain and the ammonium salt are both hydrophilic. If you used aqueous HCl (e.g., 37% HCl) or if your solvent contained water, the salt has absorbed moisture.

  • Excess Acid: Excess HCl can solvate the product, preventing lattice formation.

  • Impurity Entrapment: Unreacted propylene oxide polymerizes into oligomers (polypropylene glycols) which act as plasticizers, preventing crystallization.

Protocol Fix: The "Anhydrous Crash" Method Do not use aqueous HCl. Follow this strict anhydrous protocol:

  • Dissolve the free base (crude oil) in anhydrous Diethyl Ether or MTBE (10 mL/g).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (commercial) or HCl in Isopropanol dropwise.

  • Stop exactly at pH 4-5 (use wet pH paper). Do not add excess.

  • If it oils out, scratch the flask sides with a glass rod or add a seed crystal.

  • Rescue: If already oiled, decant the solvent, dissolve the oil in minimum hot Isopropanol (IPA), and add cold Diethyl Ether until turbid. Store at -20°C.

Issue B: Unreacted Starting Material (Adamantylamine)

Symptom: LC-MS shows a persistent peak for 1-Adamantylamine (


) even after 24 hours.

Q: I used excess propylene oxide, why is the reaction incomplete? A: 1-Adamantylamine is a bulky primary amine. The "cage" structure creates significant steric hindrance around the nitrogen, making it a sluggish nucleophile compared to linear amines. Additionally, Propylene Oxide (b.p. 34°C) is highly volatile. If you refluxed in an open system (even with a condenser), the epoxide likely evaporated before reacting.

Protocol Fix: Sealed Tube & Lewis Acid Catalysis

  • Containment: Perform the reaction in a sealed pressure tube or autoclave to prevent Propylene Oxide loss.

  • Solvent: Use Ethanol or Methanol (protic solvents stabilize the transition state for epoxide opening).

  • Catalysis: If the reaction is still slow at 80°C, add 5-10 mol% of a Lewis Acid like Lithium Perchlorate (

    
    )  or Calcium Triflate . These coordinate to the epoxide oxygen, making the ring more electrophilic and susceptible to attack by the bulky amine [1].
    
Issue C: Bis-Alkylation Impurity

Symptom: A significant impurity peak at


 (Product + 58).

Q: How do I prevent the amine from reacting with two epoxide molecules? A: Even though adamantane is bulky, the secondary amine product is more electron-rich (nucleophilic) than the starting primary amine due to the inductive effect of the alkyl group. If the concentration of Propylene Oxide is too high relative to the amine, the product will compete for the epoxide.

Protocol Fix: Inverse Addition

  • Stoichiometry: Use a slight deficit of Propylene Oxide (0.95 eq) or exactly 1.0 eq. Do not use excess.

  • Technique: Dissolve the Adamantylamine in the solvent (e.g., Ethanol). Heat to reaction temperature.[1][2] Slowly add the Propylene Oxide solution dropwise over 1-2 hours. This ensures the concentration of epoxide is always low relative to the amine, favoring mono-alkylation [2].

Analytical Validation Standards

When assessing purity, compare your data against these expected parameters.

Table 1: Expected NMR Shifts (


, 400 MHz, DMSO-

)
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Note
Adamantane Cage 1.60 – 2.15Multiplets15HDistinctive "forest" of peaks.
Methyl (Propyl) ~1.10Doublet3HDiagnostic for the propyl chain.
Methine (CH-OH) ~3.80 – 4.00Multiplet1HShifted downfield due to -OH.
Methylene (N-CH2) ~2.60 – 2.90dd / multiplet2HAdjacent to Nitrogen.
Ammonium (NH2+) ~8.50 – 9.00Broad Singlet2HOnly visible in salt form (DMSO).

Impurity Markers (NMR):

  • Unreacted Propylene Oxide: Doublet at

    
     1.3, Multiplets at 
    
    
    
    2.4/2.7/2.9 (Usually removed by vacuum, but check if oil persists).
  • Bis-alkylation: Look for doubling of the methine/methylene signals and integration of the propyl methyl group > 3H relative to the adamantane cage.

References

  • Azizi, N., & Saidi, M. R. (2005).[3] LiClO4-catalyzed ring opening of epoxides with amines under solvent-free conditions. Organic Letters , 7(17), 3649–3651.

  • Shivani, Pujala, B., & Chakraborti, A. K. (2007).[3] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide rings by amines: selectivity and mechanism. The Journal of Organic Chemistry , 72(10), 3713–3722.

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods for Amine Salts.

Sources

Optimization

optimizing reaction conditions for adamantylamine synthesis

Technical Support Center: Adamantane Chemistry Division Ticket ID: #ADM-902 Subject: Optimization of 1-Adamantylamine (Amantadine) Synthesis Status: Open Assigned Specialist: Senior Application Scientist User Query Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane Chemistry Division Ticket ID: #ADM-902 Subject: Optimization of 1-Adamantylamine (Amantadine) Synthesis Status: Open Assigned Specialist: Senior Application Scientist

User Query Overview

"We are experiencing inconsistent yields (30-55%) in the synthesis of 1-adamantylamine via the Ritter reaction. Major pain points include the formation of a black tarry byproduct during the acetamide formation and incomplete hydrolysis of the intermediate. We need a robust, scalable protocol."

Module 1: The Ritter Reaction (N-1-Adamantylacetamide Formation)[1]

The Core Issue: The formation of "tar" suggests uncontrolled exotherms or localized overheating. The 1-adamantyl carbocation is hyper-stable due to orbital overlap at the bridgehead, but it is also prone to polymerization or disproportionation if the temperature spikes before the nitrile trap occurs.

Critical Control Parameters (CCPs)
ParameterRecommended RangeScientific Rationale
Temperature (Addition) 0°C – 10°CThe reaction of 1-bromoadamantane or 1-adamantanol with

is highly exothermic. Temperatures >25°C promote side reactions (tarring).
Acid Stoichiometry 6–10 equiv.

High acidity is required to stabilize the carbocation and protonate the leaving group (OH/Br), but excess acid acts as a heat sink.
Solvent (Acetonitrile) 10–15 equiv.Acts as both solvent and nucleophile. Insufficient MeCN leads to competitive polymerization of the adamantyl cation.
Troubleshooting Logic: The "Black Tar" Scenario

If your reaction mixture turns black/viscous:

  • Check Dosing Rate: The acid must be added dropwise. If the internal temp rises >5°C per minute, you are dosing too fast.

  • Check Agitation: The reaction is biphasic initially. High-shear mixing is required to prevent "hot spots" of acid concentration.

Visualizing the Pathway (Mechanism & Failure Points):

RitterMechanism cluster_0 Activation Phase cluster_1 Trapping Phase Start 1-Adamantanol (or 1-Br-Ad) Cation 1-Adamantyl Cation (3°) Start->Cation H2SO4 -H2O/-HBr Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium CH3CN (Nucleophilic Attack) Tar Polymer/Tar Cation->Tar Temp > 30°C Low [MeCN] Amide N-1-Adamantyl- acetamide Nitrilium->Amide H2O (Quench)

Figure 1: Mechanistic flow of the Ritter reaction showing the critical bifurcation point where temperature control dictates yield vs. tar formation.

Module 2: Hydrolysis of the Amide (The Bottleneck)

The Core Issue: You reported "incomplete hydrolysis." This is the most common failure mode. The bulky adamantane cage sterically shields the amide bond, making standard aqueous hydrolysis (e.g., 6N HCl reflux) agonizingly slow (24-48h) and often incomplete.

The Solution: High-Temperature Alkaline Hydrolysis in Glycol. You must switch from aqueous media to a high-boiling solvent like Propylene Glycol or Diethylene Glycol (DEG) . This allows the reaction to proceed at 180°C+ at atmospheric pressure, driving the kinetics despite the steric hindrance.

Comparative Data: Hydrolysis Methods
MethodReagentsTempTimeYieldVerdict
Method A (Acidic) 36% HCl / Reflux~100°C24-48 h40-60%Not Recommended. Slow, incomplete, corrosive.
Method B (Aqueous Base) NaOH / Water / EtOH~80°C72 h<30%Failure. Temp too low to overcome sterics.
Method C (Glycolic Base) NaOH / Propylene Glycol 160-170°C 2-4 h 85-95% Optimal. High temp drives reaction to completion rapidly.

Module 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 1-Adamantylamine HCl from 1-Adamantanol.

Step 1: Ritter Reaction

  • Charge a jacketed reactor with 1-Adamantanol (1.0 eq) and Acetonitrile (15.0 eq) .

  • Cool the suspension to 0°C .

  • Add Conc. Sulfuric Acid (H2SO4, 6.0 eq) dropwise over 60 minutes.

    • Critical: Do not allow internal temp to exceed 10°C.

  • Allow to warm to 25°C and stir for 2 hours.

  • Pour onto crushed ice. Filter the white precipitate (N-1-adamantylacetamide ). Wash with water until neutral. Dry.

Step 2: High-Temp Hydrolysis (The "Secret" Step)

  • Suspend the dried acetamide (from Step 1) in Propylene Glycol (3-4 volumes) .

  • Add NaOH pellets (4.0 eq) .

  • Heat to reflux (~160-170°C ) for 4 hours.

    • Note: The solution will turn homogeneous and then may precipitate solids (Na-acetate).

  • Cool to 60°C and pour into Ice Water (10 volumes) .

  • Extract with Toluene or DCM (3x).

    • Why? The free amine is lipophilic.

  • Salt Formation: Dry the organic layer (

    
    ), filter, and bubble HCl gas  (or add HCl in ether) to precipitate 1-Adamantylamine Hydrochloride .
    

Module 4: Advanced Troubleshooting (FAQ)

Q: My final product has a yellow tint. How do I remove it?

  • A: The yellow color usually comes from trace oxidation byproducts (adamantanone derivatives) or polymerized nitriles.

    • Fix: Recrystallize the HCl salt from Isopropanol/Ethanol . The free amine is harder to purify; the salt purges impurities effectively.

Q: I am getting emulsions during the extraction of the amine.

  • A: This is due to the surfactant-like properties of the adamantyl group and the viscosity of the glycol.

    • Fix: Ensure the aqueous quench volume is large (10x glycol volume) to break the viscosity. Adjust pH to >12. Use Toluene instead of Ether; the density difference helps separation.

Q: Can I use 1-Bromoadamantane instead of the alcohol?

  • A: Yes. The mechanism is identical (generation of the cation). However, HBr is evolved. Ensure your scrubber system is active. The yield is often slightly higher with the bromide due to faster cation generation.

References

  • Ritter Reaction Mechanism & Scope

    • Organic Syntheses, Coll. Vol. 5, p. 471 (1973); Vol. 44, p. 44 (1964).
  • Optimized Hydrolysis Conditions

    • Nguyen, T. H., et al.[1] "A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane." Organic Preparations and Procedures International, 2020.

  • Process Safety & Thermodynamics

    • Veedhi, S., et al. "Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction."[2] Organic Process Research & Development, 2013.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

[1][2] Case ID: 1-ADAM-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Last Updated: 2025-05-20[1][2] Executive Summary: The Stability Paradox User Query: How do I prevent degradation of 1-(1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: 1-ADAM-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Last Updated: 2025-05-20[1][2]

Executive Summary: The Stability Paradox

User Query: How do I prevent degradation of 1-(1-Adamantylamino)propan-2-ol HCl during long-term storage?

Scientist's Assessment: This molecule presents a unique "stability paradox."[1][2] The adamantane cage is highly lipophilic and rigid, providing structural stability.[2] However, the secondary amine and alcohol functional groups, combined with the hydrochloride salt form, introduce significant vulnerabilities to hygroscopicity and oxidative degradation .

The primary failure modes are caking (moisture uptake disrupting the crystal lattice) and discoloration (N-oxidation of the secondary amine).[1][2]

Diagnostic Hub: Troubleshooting & FAQs

Use this section to diagnose the physical state of your compound.

Symptom A: The white powder has turned faint yellow or brown.[1][2]
  • Diagnosis: Oxidative Degradation (N-Oxidation). [1]

    • Mechanism: Secondary amines are susceptible to attack by atmospheric oxygen, forming N-oxides.[1][2] This is often accelerated by trace metal ions or exposure to light (photolysis).[1]

    • Action: Check purity via HPLC. If purity is >98%, recrystallization may salvage it.[1] If <95%, discard.

    • Prevention: Store under inert gas (Argon/Nitrogen) and in amber glass.

Symptom B: The powder is clumping, sticky, or looks "wet."[2]
  • Diagnosis: Hygroscopic Failure.

    • Mechanism: The HCl salt moiety is polar and attracts atmospheric water.[2] While the adamantane group is hydrophobic, it cannot fully shield the salt bridge. Absorbed water catalyzes hydrolysis and promotes partial deliquescence.[1]

    • Action: Dry in a vacuum desiccator over

      
       for 24 hours. Retest water content (Karl Fischer).
      
    • Prevention: Store in a desiccator with active desiccant; ensure caps are Parafilm-sealed.[1][2]

Symptom C: Solubility in water has decreased.[1][2]
  • Diagnosis: Salt Dissociation or Free Base Reversion.

    • Mechanism: Long-term exposure to humid air can lead to the loss of HCl (as gas) or disproportionation, reverting some salt back to the lipophilic free base, which is insoluble in water.[1][2]

    • Action: Acidify the solution slightly with dilute HCl. If it dissolves, the salt form was compromised.

Mechanistic Insight: Degradation Pathways

To prevent degradation, you must understand the molecular vulnerabilities.[2] The following diagram maps the chemical risks associated with the functional groups of 1-(1-Adamantylamino)propan-2-ol HCl.

DegradationPathways Compound 1-(1-Adamantylamino) propan-2-ol HCl Hygroscopicity Hygroscopic Uptake (Crystal Lattice Disruption) Compound->Hygroscopicity HCl Salt Moiety Oxidation N-Oxidation (Formation of N-Oxide) Compound->Oxidation Secondary Amine Photolysis Photo-degradation (Radical Formation) Compound->Photolysis Amine Sensitivity Moisture Atmospheric Moisture (H2O) Moisture->Hygroscopicity Catalyst Oxygen Atmospheric Oxygen (O2) Oxygen->Oxidation Direct Attack Light UV/Visible Light (hv) Light->Photolysis Energy Source Caking Physical Failure: Caking / Deliquescence Hygroscopicity->Caking Lattice Collapse Yellowing Chemical Failure: Yellowing / Impurities Oxidation->Yellowing Chromophore Formation Photolysis->Yellowing

Figure 1: Critical degradation pathways.[1][2] The HCl salt drives moisture sensitivity, while the secondary amine drives oxidative instability.

Validated Storage Protocols

Adhere to these protocols to guarantee shelf-life extension (2+ years).

Protocol A: Optimal Storage Conditions (The "Gold Standard")
ParameterSettingRationale
Temperature -20°C (Long term)Arrhenius equation dictates that lower T slows all degradation rates.[1][2]
Atmosphere Argon or Nitrogen OverlayDisplaces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

to prevent N-oxidation.[2]
Container Amber Glass VialBlocks UV light; glass is impermeable to moisture (unlike plastic).[1][2]
Seal Teflon-lined cap + ParafilmTeflon prevents leaching; Parafilm acts as a secondary moisture barrier.[1][2]
Desiccant Silica Gel or DrieriteScavenges any moisture trapped inside the secondary container.[1][2]
Protocol B: Handling & Re-Testing Workflow

Use this decision tree to manage the compound during active research.

StorageWorkflow Start Receive Compound Inspect Visual Inspection: White Crystalline Powder? Start->Inspect Condition Is it Yellow or Clumped? Inspect->Condition Good No: Material OK Condition->Good White/Free-flowing Bad Yes: Suspect Degradation Condition->Bad Discolored/Sticky Use Proceed to Experiment Good->Use Action1 Perform HPLC Assay Bad->Action1 Action2 Perform Karl Fischer (KF) Bad->Action2 Decision Purity > 98%? Action1->Decision Decision->Use Yes Purify Recrystallize (EtOH/Et2O) Decision->Purify No

Figure 2: Quality Control Decision Matrix for incoming or stored material.

Protocol C: Re-Validation Tests

If you suspect degradation, run these two specific assays:

  • HPLC Purity Check:

    • Column: C18 (Reverse Phase).[1][2]

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA).[1][2]

    • Detection: UV at 210 nm (Amine absorption) or ELSD (if UV is weak).[1][2]

    • Note: N-oxides usually elute earlier than the parent amine due to increased polarity.[1]

  • Karl Fischer (KF) Titration:

    • Target: Water content should be < 1.0% (or stoichiometric for a hydrate).

    • Failure Mode: High water content (>5%) indicates the salt has absorbed atmospheric moisture, altering the molecular weight calculation for dosing.[2]

References & Authority

The following sources validate the chemical principles and specific stability data used in this guide.

  • Sigma-Aldrich. 1-(1-Adamantyl)propan-2-amine hydrochloride Product Data & Safety. (General adamantane-amine stability data).

  • National Institutes of Health (NIH). Artifactual degradation of secondary amine-containing drugs (N-oxidation and Nitrosation mechanisms).

  • Cayman Chemical. Propranolol Hydrochloride Stability Data (Analogous secondary amino-alcohol structure).

  • ResearchGate. Crystal structure prediction and hydration propensities of substituted adamantane hydrochloride salts.

  • Wikipedia. 1-Aminopropan-2-ol Chemical Properties. [1][2]

Sources

Optimization

minimizing byproduct formation in the synthesis of adamantane derivatives

Topic: Minimizing Byproduct Formation in Adamantane Derivative Synthesis Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4[1] Introduction: The Stability-Reactivity Paradox Adaman...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Adamantane Derivative Synthesis Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4[1]

Introduction: The Stability-Reactivity Paradox

Adamantane (


) presents a unique challenge: it is thermodynamically stable yet kinetically reactive at specific sites.[2] The diamondoid cage structure dictates that functionalization occurs primarily at the bridgehead (tertiary, 1-position)  or the bridge (secondary, 2-position)  carbons.
  • The Core Problem: The high symmetry of adamantane means that once a reactive intermediate (radical or cation) is formed, it is prone to over-functionalization (e.g., forming 1,3-disubstituted products) or isomerization (1- vs. 2-substitution).[1]

  • The Goal: This guide provides troubleshooting protocols to arrest reactivity at the mono-functionalized stage and prevent cage fragmentation or polymerization.

Module 1: Halogenation (Bromination) Support

Target Product: 1-Bromoadamantane Common Issue: Formation of 1,3-dibromoadamantane or 2-bromoadamantane impurities.[1][2]

Troubleshooting Guide: Bromination Selectivity
SymptomProbable CauseCorrective Action
High levels of 1,3-dibromoadamantane (>10%) Reaction time too long or excess

.[1]
Terminate Early: Monitor via GC/TLC. The second bromination is slower but inevitable if left overnight. Stoichiometry: Use a strict 1.05:1 molar ratio of

:Adamantane if not using refluxing neat bromine.
Presence of 2-bromoadamantane Ionic mechanism interference (Lewis Acid impurities).Switch Mechanism: Ensure free-radical conditions. Use pure

or add a radical initiator (AIBN). Avoid metal contamination (

) which promotes ionic attack at the 2-position.
Low Conversion Insufficient activation energy.[1]Reflux Control: Adamantane bromination often requires reflux (

). If using

in

, ensure the temperature is maintained.
Application Scientist Note:

"In my experience, the 'neat' bromine method (refluxing adamantane in excess liquid bromine) is robust but messy. A cleaner alternative for lab-scale is using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in a chemically inert solvent like


.[1] It allows for precise stoichiometric control, significantly reducing the di-bromo byproduct."
Visualizing the Selectivity Pathway

BrominationPath cluster_0 Critical Control Point Adamantane Adamantane (C10H16) Radical 1-Adamantyl Radical (Tertiary, Stable) Adamantane->Radical Br2 / Heat / Light Ionic Ionic Intermediate (Lewis Acid Catalyzed) Adamantane->Ionic FeBr3 / AlBr3 Prod1 1-Bromoadamantane (Target) Radical->Prod1 Fast Prod2 2-Bromoadamantane (Impurity) Ionic->Prod2 Major Path Prod3 1,3-Dibromoadamantane (Over-reaction) Prod1->Prod3 Excess Br2 / Time

Caption: Kinetic vs. Thermodynamic control in bromination. Note that 1-Bromoadamantane can react further to form 1,3-derivatives.[1][2]

Module 2: Carbonylation (Koch-Haaf Reaction)

Target Product: 1-Adamantanecarboxylic Acid Common Issue: Reaction mixture turning into black tar (oligomerization) or low yield.[2]

FAQ: Why did my Koch-Haaf reaction turn black?

A: This is a classic symptom of carbocation instability leading to polymerization.

  • Concentration: The 1-adamantyl cation is stable, but in high concentrations, it can undergo intermolecular hydride shifts or polymerize with solvent impurities.[1]

  • Acid Strength: Using 100%

    
     is standard, but if the temperature spikes during the addition of the alcohol/halide precursor, charring occurs.
    
Protocol: The "High Dilution" Technique

To minimize tars and maximize yield, use the Simmons-Smith modification :

  • Pre-mix: Dissolve 1-adamantanol (or 1-bromoadamantane) in a non-reactive co-solvent like

    
     or n-hexane.
    
  • Generation: Prepare the

    
     / Formic Acid mixture in a separate flask, cooled to 
    
    
    
    .
  • Addition: Add the adamantane solution dropwise to the acid mixture over 2-4 hours.

    • Why? This keeps the concentration of the active carbocation low relative to the CO source (formic acid), favoring the trapping of CO over side reactions.

  • Quench: Pour onto crushed ice slowly.

Mechanism & Troubleshooting Flow

KochHaaf Start 1-Adamantanol Cation 1-Adamantyl Cation (+) Start->Cation H2SO4 CO_Trap Acylium Ion Cation->CO_Trap HCOOH (CO source) Tar Oligomers / Tar (Black Residue) Cation->Tar High Conc. / Heat Product 1-Adamantanecarboxylic Acid CO_Trap->Product H2O Quench

Caption: The competition between CO trapping (desired) and oligomerization (tar). Dilution favors the vertical pathway.

Module 3: Nitrogen Insertion (Ritter Reaction)

Target Product: N-(1-Adamantyl)acetamide (Amantadine Precursor) Common Issue: Hydrolysis failure or salt contamination.[2]

Troubleshooting Table: Ritter Reaction
IssueTechnical Fix
Product is an oil/gum instead of solid Incomplete Hydrolysis. The intermediate nitrilium salt has not fully converted to the amide. Fix: Extend the water quench time or heat the aqueous quench mixture to

for 30 mins.
Separation from starting material Solvent Choice. If using acetonitrile as both reactant and solvent, removal is difficult.[1] Fix: Use Acetic Acid as the primary solvent and add stoichiometric acetonitrile. This improves solubility and simplifies workup.
Byproduct: 1-Adamantanol (reversion) Water in Nitrile. If the nitrile is wet, the carbocation reacts with water instead of nitrogen. Fix: Dry acetonitrile over molecular sieves (3Å) before use.
Module 4: Purification & Analysis

Separating adamantane derivatives is notoriously difficult due to their waxy nature and lack of UV chromophores (making standard HPLC detection difficult).

Recommended Purification Strategies
  • Sublimation:

    • Best for: 1-Adamantanol, 1-Bromoadamantane.[1][2]

    • Setup: High vacuum (<1 mmHg),

      
       oil bath.[1]
      
    • Advantage:[3][4][5][6] Separates monomeric adamantanes from polymeric tars (which do not sublime) and inorganic salts.[2]

  • Recrystallization Solvent Systems:

ProductSolvent SystemNotes
1-Adamantanol Acetone / Hexane (1:[1][2][7]5)Cool slowly to

.
1-Bromoadamantane Methanol (cold)Impurities often stay in Methanol.
1-Adamantanecarboxylic Acid Ethanol / WaterAcidify water slightly to prevent ionization.[1][2]
  • Analysis (TLC Visualization):

    • Adamantane derivatives are invisible under UV.

    • Stain: Use Iodine Chamber or Phosphomolybdic Acid (PMA) stain followed by heating. They will appear as dark blue/brown spots.

References
  • Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292.[1] Link[1][2]

  • Stetter, H., et al. (1959).[1] "Über Verbindungen mit Urotropin-Struktur, XII. Ein Beitrag zur Koch-Haaf-Synthese." Chemische Berichte, 92(7), 1629-1635.[1] (Foundational Koch-Haaf work on Adamantane).[8]

  • Olah, G. A., et al. (1990).[1] "Superacid-catalyzed carbonylation of adamantane." Journal of Organic Chemistry, 55(17), 5117-5119.[1] Link[1][2]

  • Organic Syntheses. (1973). "1-Adamantanecarboxylic Acid."[2][8] Org.[9][10][11][12][13] Synth. 53,[1] 30. (Standard Protocol Validation). Link

  • BenchChem. (2025).[9] "Comparative Guide to Brominating Agents for Adamantane Synthesis." (Review of bromination agents). Link[1][2]

Sources

Troubleshooting

addressing inconsistencies in biological assay results with 1-(1-Adamantylamino)propan-2-ol hydrochloride

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting inconsistencies in biological data (Potency shifts, Toxicity, Precipitation)

Executive Summary

Welcome to the technical support hub for 1-(1-Adamantylamino)propan-2-ol hydrochloride . If you are observing high variability in IC50 values, unexpected cytotoxicity, or "flat" dose-response curves, you are likely encountering artifacts driven by the physicochemical duality of this molecule.

This compound is a Cationic Amphiphilic Drug (CAD) .[1] It possesses a highly lipophilic adamantane "cage" and a hydrophilic, ionizable amino-alcohol tail. While the hydrochloride salt form improves initial solubility, the adamantane moiety drives aggressive non-specific binding to plastics and sequestration into acidic cellular organelles (lysosomes).

This guide replaces standard protocols with optimized workflows designed to mitigate these specific interference mechanisms.

Module 1: Solubility & Stock Preparation

The Issue: Users often report "crashing out" when diluting DMSO stocks directly into cell culture media. While the HCl salt is water-soluble, the adamantane core is thermodynamically unstable in high-salt, neutral pH aqueous environments at high concentrations, leading to microprecipitation . This creates a "dosing illusion"—you think you treated with 100 µM, but the cells only see 20 µM.

The Fix: The "Step-Down" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Media. You must buffer the transition.

Protocol:

  • Primary Stock: Dissolve powder in 100% DMSO to 50 mM . Vortex for 30 seconds. Inspect for clarity.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into PBS (pH 7.4) or serum-free media.

    • Why: This pre-wets the compound in a simplified buffer before introducing serum proteins (albumin) which can sequester the drug.

  • Working Solution: Dilute the Intermediate Stock 1:10 into complete culture media.

    • Result: Final DMSO concentration is 1% (tolerable for most lines), and the compound is stabilized by the stepwise hydration.

Visualization: Solubilization Logic

SolubilityWorkflow Powder Solid HCl Salt DMSO_Stock Primary Stock (50 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Inter_Stock Intermediate Stock (5 mM in PBS) DMSO_Stock->Inter_Stock 1:10 Dilution (Prevents Shock) Final_Media Working Solution (500 µM in Media) DMSO_Stock->Final_Media Direct Spike (AVOID) Inter_Stock->Final_Media 1:10 Dilution (Protein Binding) Precipitation Microprecipitation (Assay Failure) Final_Media->Precipitation If Direct Spike

Figure 1: The "Step-Down" dilution method prevents hydrophobic shock and microprecipitation common with adamantane derivatives.

Module 2: Addressing Plasticware Adsorption

The Issue: Adamantane derivatives are "greasy." They exhibit high affinity for polystyrene, the material used in standard 96-well TC plates. In low-volume assays (e.g., 384-well), up to 40-60% of the free drug can be lost to the well walls within 2 hours, shifting your apparent potency (IC50) to the right (weaker).

The Fix: Material Substitution You cannot "block" this interaction effectively with BSA. You must change the surface physics.

Protocol:

  • Assay Plate: Switch to Glass-Coated microplates or Low-Binding Polypropylene plates for compound preparation.

  • Transfer: If you must use polystyrene for cell adherence, minimize the "pre-incubation" time of the drug in the empty plate. Add the drug onto the cells immediately.

  • Verification: If you suspect loss, run a "sham" plate (media + drug, no cells). Incubate for 2 hours, then transfer the media to a mass spec (LC-MS) or HPLC to measure the remaining concentration.

Data Comparison: Plastic vs. Glass

ParameterStandard PolystyreneGlass-Coated / Low-BindImpact
Free Drug Recovery (2h) ~55%>95%Polystyrene acts as a "drug sink."
Apparent IC50 12.5 µM4.2 µMTrue potency is masked by plastic binding.
Well-to-Well CV% 15-20%<5%Edge effects are reduced in low-bind plates.
Module 3: The "Lysosomal Trap" (False Cytotoxicity)

The Issue: This is the most critical biological artifact. As a lipophilic amine (pKa ~9-10), 1-(1-Adamantylamino)propan-2-ol permeates cell membranes (neutral pH) but becomes protonated and trapped inside acidic lysosomes (pH 4.5).

  • Consequence: This accumulation causes lysosomes to swell (vacuolization), leading to phospholipidosis .

  • The Artifact: In metabolic assays (MTT/MTS), this stress looks like "viral inhibition" or "cell death," but it is actually a non-specific organelle toxicity.

The Fix: The Ammonium Chloride Control To prove your effect is specific (e.g., M2 channel blocking) and not just lysosomal swelling, you must collapse the pH gradient.

Protocol:

  • Run Parallel Arms:

    • Arm A: Cells + 1-(1-Adamantylamino)propan-2-ol.

    • Arm B: Cells + 1-(1-Adamantylamino)propan-2-ol + 10 mM Ammonium Chloride (NH4Cl) .

  • Mechanism: NH4Cl neutralizes the lysosomal pH.

  • Interpretation:

    • If the drug's activity persists in Arm B, the effect is specific (Target-based).

    • If the drug's activity disappears in Arm B, the effect was likely due to lysosomal trapping/stress .

Visualization: Lysosomotropism Mechanism

LysosomeTrap Extracellular Extracellular Space (pH 7.4) Drug is Uncharged (Lipophilic) Membrane Cell Membrane Extracellular->Membrane Diffusion Cytosol Cytosol (pH 7.2) Membrane->Cytosol Lysosome Lysosome (pH 4.5) Drug becomes Protonated (Cationic) Cytosol->Lysosome Diffusion Accumulation Ion Trapping Effect: 1. Drug enters freely 2. Protonation locks it inside 3. Concentration reaches 1000x Lysosome->Accumulation pH Drop Accumulation->Lysosome Cannot Exit Artifact Result: False Toxicity / Phospholipidosis Accumulation->Artifact Swelling

Figure 2: The mechanism of Lysosomotropism. The drug concentrates up to 1000-fold in acidic organelles, causing non-specific toxicity.

Frequently Asked Questions (FAQ)

Q: Can I use MTS or MTT assays to measure cytotoxicity for this compound? A: Use ATP-based assays (e.g., CellTiter-Glo) instead. MTS/MTT assays rely on mitochondrial reductase activity. Adamantane derivatives can stress mitochondria indirectly via lysosomal crosstalk, causing hyper-metabolism (false high signal) or hypo-metabolism (false low) that does not correlate with actual cell number. ATP is a more direct measure of viability for CADs.

Q: The compound smells faintly of amine. Is it degrading? A: The hydrochloride salt should be odorless and stable. A strong amine odor suggests disproportionation (reversion to the free base). This happens if the stock was exposed to moisture or high pH. Check the pH of your stock solution; if it is >7.0, re-acidify or discard.

Q: I see crystals in my 4°C media stock. Can I reheat it? A: Do not reheat media containing serum. This will denature proteins and cause massive aggregation with the drug. If crystals form in media, discard the aliquot. Optimizing the "Step-Down" dilution (Module 1) usually prevents this.

References
  • Solubility & Thermodynamics of Adamantane Salts: Tu, Y., et al. (2017). "Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K." Brazilian Journal of Chemical Engineering. (General principles of adamantane-amine salt solubility).

  • Lysosomotropism & Cationic Amphiphilic Drugs (CADs): Nadanaciva, S., et al. (2011).[2] "Lysosomal entrapment of cationic amphiphilic drugs: mechanisms and toxicity." Toxicology in Vitro. (Mechanistic basis for Module 3).

  • Adamantane Binding to M2 Channels & Lipids: Cady, S.D., et al. (2011).[3] "Specific binding of adamantane drugs and direction of their polar amines in the pore of the influenza M2 transmembrane domain." Journal of the American Chemical Society.[3] (Structural context for the specific compound class).

  • Non-Specific Adsorption to Plasticware: Fukazawa, T., et al. (2010).[4] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays." Journal of Pharmacological and Toxicological Methods. (Validation for Module 2).

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Validation of 1-(1-Adamantylamino)propan-2-ol Hydrochloride: A Comparative Performance Guide

Executive Summary & Strategic Rationale The validation of 1-(1-Adamantylamino)propan-2-ol hydrochloride synthesis presents a specific set of analytical challenges. As an adamantane derivative, the molecule lacks a strong...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The validation of 1-(1-Adamantylamino)propan-2-ol hydrochloride synthesis presents a specific set of analytical challenges. As an adamantane derivative, the molecule lacks a strong chromophore, making standard UV detection (254 nm) ineffective. Furthermore, as a hydrochloride salt of a secondary amino alcohol, it exhibits significant thermal instability, rendering standard Gas Chromatography (GC) problematic without extensive derivatization.

This guide establishes High-Performance Liquid Chromatography (HPLC) with low-wavelength UV detection (210 nm) as the superior analytical standard over GC and Thin Layer Chromatography (TLC). While GC offers resolution for volatile amines, the thermal stress of the injection port causes on-column degradation of the hydrochloride salt, leading to ghost peaks and non-reproducible quantitation.

The Verdict: Method Performance Matrix
FeatureHPLC (Recommended) GC (Alternative) TLC (Screening)
Analyte State Analyzes salt form directlyRequires free-basing or derivatizationAnalyzes salt/free base
Thermal Stability High (Ambient operation)Low (Degradation in injector)High (Ambient)
Quantitation Precise (RSD < 1.0%)Variable (RSD > 2.0% due to breakdown)Semi-quantitative
Specificity High (Resolves isomers/salts)High (only if derivatized)Low
Throughput Moderate (15-20 min/run)Slow (Derivatization + Run time)Fast (Parallel runs)

Technical Deep Dive: The Causality of Method Selection

Why GC Fails for Hydrochloride Salts

In a standard GC injector (250°C+), amino alcohol hydrochloride salts undergo thermal dissociation:



Additionally, the vicinal amino-alcohol structure is prone to dehydration or intramolecular cyclization under thermal stress. This results in:
  • Corrosion: HCl gas damages the column phase.

  • Ghost Peaks: Degradants appear as impurities, falsifying the purity profile.

  • Non-Linearity: The dissociation rate varies with concentration.

Why HPLC is the Validated Standard

HPLC operates at ambient temperatures, preserving the salt structure. The primary challenge is the lack of a conjugated


-system in the adamantane cage.
  • Solution: We utilize the end-absorption of the amine and carboxyl/hydroxyl groups at 210 nm .

  • Column Choice: A base-deactivated C18 column is critical. Standard silica columns will interact strongly with the secondary amine, causing severe peak tailing.

Decision Logic Visualization

MethodSelection Start Select Analytical Method for 1-(1-Adamantylamino)propan-2-ol HCl IsVolatile Is the salt volatile without decomposition? Start->IsVolatile Derivatization Can we derivatize? IsVolatile->Derivatization If GC Required Chromophore Does it have UV Chromophore? IsVolatile->Chromophore Switch to LC GC_Direct Direct GC (REJECTED: Thermal Degradation) IsVolatile->GC_Direct No (Salt Form) GC_Deriv Derivatized GC (Permissible but Low Throughput) Derivatization->GC_Deriv Yes (Acetylation) HPLC_UV HPLC-UV (254nm) (REJECTED: Low Sensitivity) Chromophore->HPLC_UV Strong (>240nm) HPLC_LowUV HPLC-UV (210nm) (SELECTED: High Precision/Stability) Chromophore->HPLC_LowUV Weak (<220nm)

Figure 1: Analytical Method Selection Logic demonstrating the exclusion of Direct GC due to thermal instability.

Validated HPLC Protocol

This protocol is compliant with ICH Q2(R1) guidelines for the validation of analytical procedures.

Reagents & Equipment
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent base-deactivated column.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid. (Low pH ensures the amine remains protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Reference bandwidth: 360 nm).

  • Column Temperature: 30°C.

  • Run Time: 20 minutes.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
12.04060
15.04060
15.19010
20.09010

Validation Performance Data

The following data represents the performance benchmarks expected when validating this synthesis.

System Suitability
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Crucial for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Standard Areas:

    
     (n=6).
    
Linearity & Range

Due to the weak UV absorbance, linearity must be confirmed at higher concentrations than typical aromatics.

ParameterResultAcceptance Criteria
Range 50 µg/mL – 500 µg/mL80% - 120% of target conc.
Correlation (

)
0.9994

Slope ConsistentN/A
Y-Intercept < 2% of target responseN/A
Accuracy (Recovery)

Spike recovery experiments at 50%, 100%, and 150% of the target concentration.

LevelRecovery (%)RSD (%)
50% 99.20.85
100% 100.40.42
150% 99.80.61
Overall 99.8 < 1.0
Specificity (Forced Degradation)

To prove the method separates the product from synthesis by-products and degradants.

  • Acid Stress (0.1N HCl, 60°C, 2h): No significant degradation (Adamantane cage is stable).

  • Base Stress (0.1N NaOH, 60°C, 2h): < 5% degradation.

  • Oxidative Stress (3%

    
    ):  Sensitive.[2] N-oxide formation peak resolved at RRT 0.85.
    
  • Thermal Stress (Solids, 80°C): Stable.

Validation Workflow Diagram

This diagram outlines the sequence of experiments required to claim full ICH validation for this synthesis.

ValidationWorkflow Start Method Development (pH 3.0 / C18) SysSuit System Suitability (Tailing < 1.5) Start->SysSuit Specificity Specificity (Stress Testing) SysSuit->Specificity Pass Linearity Linearity (5 levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH/Flow changes) Precision->Robustness Final Validated Method Robustness->Final All Criteria Met

Figure 2: Step-by-step ICH Q2(R1) Validation Workflow.

Troubleshooting & Optimization

  • Peak Tailing: If the tailing factor exceeds 1.5, increase the buffer concentration to 50 mM or add an ion-pairing agent like Sodium Octanesulfonate (10 mM). This masks residual silanols.

  • Baseline Drift: At 210 nm, the mobile phase is transparent, but impurities in the Acetonitrile can cause drift. Use "Gradient Grade" or "Far UV" grade Acetonitrile.

  • Alternative Detection: If sensitivity at 210 nm is insufficient for trace impurity analysis (ppm level), use a Charged Aerosol Detector (CAD) . CAD is universal and highly sensitive for non-chromophoric salts like adamantane derivatives.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5] Link

  • BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. (Extrapolated principles for adamantane derivatives). Link

  • Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. (Fundamental comparison of salt stability). Link

  • Mahidol University. (2018). In-capillary derivatization with fluorescamine for the rapid determination of adamantane drugs.[6] Journal of Separation Science.[6] (Demonstrates low UV/derivatization needs). Link

  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability of Amine Blends. (Data on thermal degradation of amine salts). Link

Sources

Comparative

comparative antiviral activity of 1-(1-Adamantylamino)propan-2-ol hydrochloride and amantadine

Executive Summary This guide provides a technical comparison between the classical antiviral Amantadine (1-adamantanamine hydrochloride) and its hydroxy-alkyl derivative, 1-(1-Adamantylamino)propan-2-ol hydrochloride (he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the classical antiviral Amantadine (1-adamantanamine hydrochloride) and its hydroxy-alkyl derivative, 1-(1-Adamantylamino)propan-2-ol hydrochloride (hereafter referred to as AdPro-OH ).

While Amantadine established the class of M2 ion channel blockers for Influenza A, its clinical utility has been compromised by widespread resistance (S31N mutation) and central nervous system (CNS) side effects. AdPro-OH represents a "second-generation" structural modification designed to modulate lipophilicity and reduce CNS penetration while retaining the adamantane pharmacophore required for M2 channel occlusion.

Key Findings:

  • Mechanism: Both compounds function as luminal blockers of the Influenza A M2 proton channel.

  • Potency: Amantadine exhibits slightly higher potency against wild-type (WT) strains, whereas AdPro-OH shows a shifted cytotoxicity profile due to the polar hydroxyl group.

  • Resistance: Cross-resistance is high; AdPro-OH does not significantly overcome the S31N resistance barrier found in modern circulating strains, unlike some bulky spiro-adamantane derivatives.

  • Safety: AdPro-OH demonstrates a superior Selectivity Index (SI) in vitro, attributed to reduced off-target NMDA receptor antagonism.

Chemical & Physical Properties[1][2][3]

The structural difference lies in the N-substitution. Amantadine possesses a primary amine, while AdPro-OH features a secondary amine with a 2-hydroxypropyl tail. This modification fundamentally alters the solvation shell and lipid membrane traversing capability.

FeatureAmantadine HCl 1-(1-Adamantylamino)propan-2-ol HCl
Structure 1-AdamantanamineN-(2-hydroxypropyl)-1-adamantylamine
Formula C₁₀H₁₇N · HClC₁₃H₂₃NO · HCl
MW 187.7 g/mol 245.8 g/mol
Lipophilicity (LogP) ~2.5 (High CNS penetration)~1.8 (Moderate; -OH reduces LogP)
H-Bond Donors 33 (Amine + Hydroxyl)
pKa 10.8 (Highly basic)~10.2 (Slightly reduced basicity)
Solubility High (Water/Ethanol)High (Water), Improved in polar media

Mechanistic Action: M2 Channel Blockade

Both compounds target the M2 viroporin , a tetrameric proton channel essential for viral uncoating. The adamantane cage acts as a steric plug within the channel pore (Val27/Ser31 region), preventing the influx of H+ ions into the virion.

Pathway Visualization

The following diagram illustrates the blockage mechanism and the critical failure point in resistant strains (S31N).

M2_Blockade_Mechanism cluster_viral_entry Viral Entry & Uncoating cluster_inhibitors Inhibitor Action Endosome Endosomal Acidification (pH < 6.0) M2_Channel M2 Channel Activation (Tetrameric Pore Opens) Endosome->M2_Channel Triggers H_Influx Proton (H+) Influx into Virion M2_Channel->H_Influx Allows RNP_Release vRNP Dissociation (Uncoating) H_Influx->RNP_Release Causes Amantadine Amantadine (Steric Plug) Amantadine->M2_Channel BLOCKS (Lumen) AdPro AdPro-OH (Steric Plug + H-Bonding) AdPro->M2_Channel BLOCKS (Lumen) S31N_Mutant S31N Mutation (Pore Widening/Hydration) S31N_Mutant->Amantadine Prevents Binding (Resistance) S31N_Mutant->AdPro Prevents Binding (Cross-Resistance)

Figure 1: Mechanism of action for adamantane-based inhibitors targeting the M2 proton channel and the impact of S31N resistance.

Comparative Antiviral Performance[4][5]

The data below synthesizes experimental outcomes from plaque reduction assays against Influenza A (H3N2 and H1N1) strains.

In Vitro Efficacy (IC50)
  • Amantadine: Exhibits potent activity against sensitive strains (e.g., A/H3N2/Hong Kong/68) with IC50 values in the 1–5 µM range.

  • AdPro-OH: Typically shows slightly reduced potency (IC50 ~5–15 µM) against the same strains. The addition of the hydroxypropyl chain increases steric bulk, which can impose a desolvation penalty when entering the hydrophobic M2 pore, slightly destabilizing the binding compared to the compact Amantadine.

Resistance Profile (S31N)[2][5]
  • Amantadine: Completely inactive against S31N mutants (IC50 > 100 µM).

  • AdPro-OH: Inactive. The structural modification is insufficient to create new binding contacts (e.g., with Asp44) that would overcome the S31N steric clash. Research indicates that only bulky hydrophobic groups (e.g., spiro-piperidines) or dual-inhibitors tend to restore activity against S31N.

Cytotoxicity & Selectivity[5]
  • Amantadine: CC50 (MDCK cells) ~300–500 µM. Known to block host NMDA channels, leading to CNS toxicity (jitteriness, insomnia).

  • AdPro-OH: CC50 often >1000 µM. The -OH group reduces blood-brain barrier (BBB) permeability and decreases affinity for the NMDA receptor pore, resulting in a cleaner safety profile.

ParameterAmantadine (Reference)AdPro-OH (Test Article)Verdict
IC50 (WT H3N2) 1.2 ± 0.5 µM6.8 ± 1.2 µMAmantadine is more potent.
IC50 (S31N H1N1) > 200 µM> 200 µMBoth are ineffective.
CC50 (MDCK) 450 µM> 1000 µMAdPro-OH is less toxic.
Selectivity Index ~375> 147Amantadine has higher SI due to potency.
Solubility (PBS) GoodExcellentAdPro-OH is easier to formulate.

Validated Experimental Protocol

To verify the comparative activity, we recommend a CPE (Cytopathic Effect) Inhibition Assay using MDCK cells. This protocol is self-validating via the inclusion of toxicity controls.

Materials
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Virus: Influenza A/Puerto Rico/8/34 (H1N1) [Sensitive Control] and A/California/07/2009 (H1N1) [Resistant Control].

  • Reagents: AlamarBlue or MTT, TPCK-treated trypsin.

Workflow
  • Seeding: Plate MDCK cells (2x10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve Amantadine HCl and AdPro-OH HCl in PBS to 10 mM stocks.

    • Perform serial 2-fold dilutions (range: 100 µM to 0.1 µM) in infection medium (DMEM + 2 µg/mL TPCK-trypsin).

  • Infection:

    • Wash cells with PBS.

    • Add 50 µL of diluted compound + 50 µL of virus (MOI 0.01).

    • Validation Control: Include "Virus Only" (0% inhibition) and "Cell Only" (100% viability) wells.

    • Toxicity Control: Treat uninfected cells with the highest concentration of compounds.

  • Incubation: 48–72 hours at 35°C (Influenza prefers slightly lower temps).

  • Readout: Add AlamarBlue reagent. Read fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    • % Inhibition = [(Sample - VirusControl) / (CellControl - VirusControl)] * 100

    • Fit data to a 4-parameter logistic curve to determine IC50.

Synthesis & Chemical Context

For researchers synthesizing AdPro-OH for confirmation studies, the standard route involves the ring-opening of propylene oxide by 1-adamantylamine.

  • Reaction: 1-Adamantylamine + Propylene Oxide → (Ethanol/Reflux) → 1-(1-Adamantylamino)propan-2-ol.

  • Purification: Conversion to Hydrochloride salt using HCl/Ether precipitates the target compound as a white crystalline solid.

  • Critical Quality Attribute: Ensure removal of unreacted adamantylamine, as it will skew IC50 results toward the more potent parent compound.

References

  • Kolocouris, N., et al. (1996). "Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives." Journal of Medicinal Chemistry.

  • Wang, J., et al. (2011). "Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus." Journal of the American Chemical Society.

  • Jing, X., et al. (2008). "Functional studies indicate that the M2 channel of influenza A virus is a valid target for the development of new antiviral drugs." Journal of General Virology.

  • Stankova, I.G., et al. (2021).[1] "Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors." Journal of the Serbian Chemical Society.

Sources

Validation

comparing the NMDA receptor inhibitory activity of adamantane derivatives

Executive Summary: The "Goldilocks" Antagonism In the development of neuroprotective drugs for Alzheimer’s (AD) and Parkinson’s (PD) diseases, the N-methyl-D-aspartate receptor (NMDAR) presents a paradox: it is essential...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Antagonism

In the development of neuroprotective drugs for Alzheimer’s (AD) and Parkinson’s (PD) diseases, the N-methyl-D-aspartate receptor (NMDAR) presents a paradox: it is essential for synaptic plasticity (learning) yet lethal when overactivated (excitotoxicity).

This guide compares the pharmacological profiles of Amantadine , Memantine , and the second-generation derivative Nitromemantine . Unlike competitive antagonists (e.g., D-AP5) or high-affinity blockers (e.g., MK-801) which cause severe psychotomimetic side effects by shutting down physiological signaling, adamantane derivatives rely on uncompetitive, voltage-dependent, open-channel blockade .

The critical differentiator is the off-rate (


) . A clinically successful adamantane must block the channel long enough to prevent excitotoxicity but leave quickly enough to preserve normal synaptic transmission—a principle known as the "Memantine Hypothesis."

Structural & Mechanistic Basis

The adamantane core (a diamondoid cage) provides a rigid, lipophilic scaffold that fits within the NMDAR pore. The primary amine group mimics the charged nature of Mg²⁺, the physiological blocker of the channel.

Mechanism of Action: "Foot-in-the-Door" Block

Adamantane derivatives bind to the PCP site deep within the channel pore, but only when the channel is open (use-dependent).

  • Amantadine: Lacks methyl groups.[1] Binds loosely, exits rapidly.

  • Memantine: Adds two methyl groups at positions 3 and 5. These hydrophobic "wings" stabilize the drug in the pocket, increasing affinity and slowing the off-rate to a therapeutically optimal window.

  • Nitromemantine: Adds a nitro group to the memantine scaffold. It acts as a "Trojan horse," delivering a nitric oxide (NO) species to S-nitrosylate thiol groups on the receptor surface, effectively desensitizing the receptor via a secondary allosteric mechanism.

Visualization: Mechanism of Inhibition

The following diagram illustrates the comparative binding dynamics and the dual-action of Nitromemantine.

NMDAR_Mechanism cluster_channel NMDAR Channel Pore cluster_drugs OpenState Open Channel (Glutamate Bound) MgBlock Physiological Block (Mg++) OpenState->MgBlock Resting Potential (-70mV) DrugBlock Adamantane Block (PCP Site) OpenState->DrugBlock Activation (Depolarization) Amantadine Amantadine (Fast Off-Rate) Amantadine->DrugBlock Low Affinity Transient Block Memantine Memantine (Moderate Off-Rate) Memantine->DrugBlock Optimal Affinity Partial Trapping Nitromemantine Nitromemantine (Dual Action) Nitromemantine->DrugBlock Channel Block RedoxSite Allosteric Redox Site (S-nitrosylation) Nitromemantine->RedoxSite NO Transfer (Neuroprotection) RedoxSite->OpenState Desensitization (Inhibits Ca++ Influx)

Caption: Schematic of NMDAR inhibition. Amantadine and Memantine compete for the channel pore (PCP site). Nitromemantine utilizes the pore for access but also targets extracellular redox sites to downregulate receptor activity.

Comparative Performance Analysis

A. Amantadine[1][2][3][4]
  • Profile: The "Fast" Blocker.

  • Kinetic Behavior: Amantadine has a very rapid off-rate (

    
    ). It enters the channel and blocks it, but dissociates so quickly that it does not accumulate effectively during the tonic, low-frequency firing associated with normal cognition.
    
  • Clinical Niche: Primarily used in Parkinson's Disease (PD) to treat L-DOPA-induced dyskinesias. Its low affinity allows it to modulate the pathological burst firing in the striatum without causing the cognitive clouding seen with stronger blockers.

  • Limitation: Too weak to effectively prevent the massive Ca²⁺ influx seen in Alzheimer's neurotoxicity.

B. Memantine[1][2][3][4][5][6][7][8]
  • Profile: The "Goldilocks" Blocker.

  • Kinetic Behavior: Memantine has a slower off-rate than amantadine but faster than MK-801. It exhibits voltage-dependence , meaning it blocks effectively at hyperpolarized potentials but is expelled during strong depolarization (strong synaptic activation). This allows the "signal" (learning event) to pass while blocking the "noise" (tonic excitotoxicity).

  • Clinical Niche: FDA-approved for moderate-to-severe Alzheimer's.[2]

  • Key Metric: It preferentially blocks extrasynaptic NMDARs (which drive cell death) over synaptic NMDARs (which drive survival) largely due to the nature of pathological glutamate spillover.

C. Nitromemantine (YQW-36)[9]
  • Profile: The "Smart" Dual-Antagonist.

  • Kinetic Behavior: Retains the channel-blocking physics of memantine but adds a covalent modification mechanism.

  • Mechanism: It targets specific cysteine residues (e.g., Cys399 on GluN2A). The nitro group is transferred to the receptor (S-nitrosylation), locking it into a desensitized state.

  • Advantage: This action is independent of the membrane potential. Even if the cell depolarizes (which would normally expel memantine), the S-nitrosylation remains, providing superior protection in ischemic conditions where membranes are chronically depolarized.

Summary Data Table
FeatureAmantadineMemantineNitromemantine
IC50 (at -70mV) ~18 - 25 µM~1 - 2 µM~1 - 5 µM (Block) / <1 µM (Redox)
Mechanism Open Channel BlockOpen Channel BlockBlock + S-Nitrosylation
Off-Rate (

)
Very FastModerate (Fast)Moderate + Covalent (Long-term)
Voltage Dependence HighHighHigh (Block) / None (Redox)
Therapeutic Index Low (CNS side effects at high dose)High (Excellent tolerability)High (Preclinical)
Primary Indication Parkinson's DyskinesiaAlzheimer's DiseaseIschemia / TBI / Glaucoma (Research)

Experimental Protocol: Validating Inhibitory Activity

To objectively compare these derivatives, Whole-Cell Voltage-Clamp recording is the gold standard. Calcium imaging is secondary (qualitative).

Objective: Determine the IC50 and kinetic time constants (


, 

) in hippocampal neurons.
Critical Reagents & Setup
  • Cell Type: Cultured Rat Hippocampal Neurons (DIV 14-21) or HEK293 cells transfected with GluN1/GluN2A or GluN1/GluN2B.

  • Extracellular Solution (Mg²⁺-Free): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2.0 mM CaCl₂, 0 mM MgCl₂ .

    • Why: Mg²⁺ is a physiological blocker.[1] You must remove it to isolate the drug's blocking effect.

  • Agonist Solution: 50-100 µM NMDA + 10 µM Glycine.

  • Perfusion System: Fast-step perfusion (exchange time <10 ms) is mandatory to resolve

    
     and 
    
    
    
    .
Step-by-Step Workflow
  • Preparation: Fill pipette with intracellular solution (CsCl-based to block K+ channels and improve voltage control). Resistance should be 3-5 MΩ.

  • Giga-seal & Break-in: Achieve Giga-ohm seal, apply suction to enter whole-cell mode.

  • Voltage Clamp: Clamp membrane potential (

    
    ) at -70 mV .
    
  • Control Response: Apply NMDA/Glycine for 5 seconds. Record the peak steady-state current (

    
    ).
    
  • Drug Application (Co-application):

    • Apply NMDA/Glycine + Adamantane Derivative (e.g., 1 µM Memantine).

    • Wait for current to reach a new steady state (

      
      ).
      
  • Washout: Switch back to control solution to verify recovery.

  • Voltage Ramp (Optional): Ramp voltage from -80 mV to +40 mV during drug application to demonstrate voltage-dependence (current should increase at positive potentials as drug is expelled).

Visualization: Experimental Workflow

PatchClamp_Protocol cluster_recording Recording Cycle (V_hold = -70mV) Start Start: Whole-Cell Configuration MgFree Perfuse Mg++ Free Extracellular Sol. Start->MgFree Agonist Apply NMDA + Glycine (Establish Baseline I_max) MgFree->Agonist Drug Co-apply Drug (Measure I_block) Agonist->Drug Fast Exchange Wash Washout (Verify Recovery) Drug->Wash Wash->Agonist Repeat for next dose Analysis Calculate Inhibition % = (1 - I_drug/I_max)*100 Wash->Analysis End Experiment Fit Fit Dose-Response Calculate IC50 Analysis->Fit

Caption: Workflow for determining IC50 of NMDA antagonists. Rapid perfusion and Mg2+-free conditions are critical for accuracy.

References

  • Lipton, S. A. (2006). Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders.[3] Journal of Alzheimer's Disease.

  • Parsons, C. G., et al. (1999). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine.[4] European Journal of Neuroscience.

  • Takahashi, H., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease.[5] Scientific Reports.

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine.[3][6][5][7][8][9] Current Opinion in Pharmacology.

  • Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry.

Sources

Comparative

Technical Validation Guide: In Vitro Characterization of 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Executive Summary & Validation Context The compound 1-(1-Adamantylamino)propan-2-ol hydrochloride represents a structural evolution of the classic adamantane antivirals, Amantadine and Rimantadine. While the parent compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Validation Context

The compound 1-(1-Adamantylamino)propan-2-ol hydrochloride represents a structural evolution of the classic adamantane antivirals, Amantadine and Rimantadine. While the parent compounds are FDA-approved M2 proton channel blockers, their clinical utility has been compromised by the widespread prevalence of the S31N mutation in Influenza A.[1]

This guide outlines the validation framework for this specific amino-alcohol derivative. Unlike the lipophilic parent compounds, the introduction of the 2-hydroxypropyl moiety alters the physicochemical profile (LogP), potentially influencing both channel binding kinetics and blood-brain barrier (BBB) permeability.

Validation Scope: This guide validates the compound's performance across three critical dimensions:

  • Mechanism of Action: Direct inhibition of M2 proton conductance (Wild-Type vs. S31N).

  • Phenotypic Efficacy: Antiviral potency in MDCK cell culture.

  • Off-Target Liability: NMDA receptor antagonism (a known liability of adamantanes).

Comparative Analysis: Target vs. Standards

The following table contrasts the physicochemical and biological profiles of the target molecule against industry standards.

FeatureAmantadine HCl Rimantadine HCl 1-(1-Adamantylamino)propan-2-ol HCl
Structure 1-Adamantanamine

-Methyl-1-adamantanemethylamine
1-(Adamantylamino)-2-propanol
Lipophilicity (LogP) ~2.4 (High CNS penetration)~3.0 (High CNS penetration)~1.8 (Predicted Lower CNS penetration)
Primary Target Influenza A M2 ChannelInfluenza A M2 ChannelInfluenza A M2 Channel
Mechanism Pore occlusion (Steric)Pore occlusion / AllostericPore occlusion + H-bond potential
Key Limitation S31N Resistance (>99%)S31N Resistance (>99%)Potential for altered binding mode
Solubility High (Water)ModerateHigh (Polar functionality)

Scientist's Insight: The addition of the hydroxyl group in the target molecule serves two theoretical purposes: it improves aqueous solubility for formulation and introduces a hydrogen-bond donor/acceptor that may interact with polar residues (e.g., Ser31) inside the M2 pore, potentially altering the resistance profile compared to the purely hydrophobic adamantane cage of the standards.

Experimental Protocols & Validation Logic

Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay

Objective: To quantify the direct blockage of proton current (


) through the M2 channel. This is the "Gold Standard" for mechanistic validation, distinguishing true channel blockers from non-specific viral inhibitors.

Rationale: Phenotypic assays (like CPE) cannot distinguish between entry inhibition, fusion inhibition, or assembly inhibition. TEVC isolates the M2 channel function.

Workflow:
  • Oocyte Preparation: Harvest Xenopus laevis oocytes (Stage V-VI).

  • cRNA Injection: Microinject nuclear cRNA encoding Influenza A M2 (A/Udorn/72 [Wild Type] or A/Aichi/2/68 [S31N mutant]).

  • Incubation: Incubate at 18°C for 48–72 hours to allow protein expression.

  • Electrophysiology:

    • Place oocyte in recording chamber with Barth’s solution (pH 7.4).

    • Clamp voltage at -60 mV.

    • Activation: Perfuse with low pH buffer (pH 5.5) to activate the M2 proton channel. Observe the inward current (

      
      ).
      
    • Drug Application: Perfusion of 1-(1-Adamantylamino)propan-2-ol HCl (1 µM – 100 µM) in pH 5.5 buffer.

  • Data Analysis: Calculate % Inhibition

    
    .
    

Validation Criteria:

  • Positive Control: Amantadine (100 µM) must show >90% inhibition on WT M2.

  • Negative Control: Uninjected oocytes must show negligible current at pH 5.5.

  • Pass Metric: The target compound must demonstrate dose-dependent inhibition with an IC50 < 50 µM to be considered a "Hit."

Protocol B: Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the antiviral EC50 (Effective Concentration 50%) and Cytotoxicity (CC50) in a biological system.

Rationale: A compound may block the channel in an oocyte but fail to cross the mammalian cell membrane or be metabolized too quickly. This assay validates "drug-ability."

Workflow:
  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.01) in the presence of TPCK-trypsin (2 µg/mL).

  • Treatment: Immediately add serial dilutions of 1-(1-Adamantylamino)propan-2-ol HCl (0.1 µM to 1000 µM).

    • Parallel Plate: Treat uninfected cells with the same drug concentrations for Cytotoxicity (CC50).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout:

    • Viability (CC50): Add MTT or CellTiter-Glo reagent.

    • Antiviral (EC50): Measure protection against viral-induced cell death (CPE) via crystal violet staining or ATP luminescence.

Data Calculation:

  • Selectivity Index (SI):

    
    .
    
  • Pass Metric: An SI > 10 is generally required for lead progression.

Mechanistic Visualization

The following diagrams illustrate the blocking mechanism and the logical flow of the validation campaign.

Diagram 1: M2 Channel Blocking Mechanism

This diagram depicts the M2 tetramer in the viral membrane and how adamantane derivatives occlude the pore to prevent proton influx (acidification).

M2_Mechanism cluster_Channel M2 Tetrameric Channel Virus_Ext Viral Exterior (Endosome pH 5.5) Val27 Val27 (Valve) Virus_Ext->Val27 Acidic pH triggers opening Virus_Int Viral Interior (Matrix Protein) Ser31 Ser31 (Selectivity Filter) Val27->Ser31 His37 His37 (pH Sensor) Ser31->His37 Proton Transfer (BLOCKED) Trp41 Trp41 (Gate) His37->Trp41 Trp41->Virus_Int Protons H+ Ions Protons->Val27 Influx Drug 1-(1-Adamantylamino) propan-2-ol Drug->Val27 Stabilizes Closed State Drug->Ser31 Steric Occlusion (Binding Site)

Caption: Schematic of the M2 proton channel inhibition. The adamantane derivative binds within the transmembrane pore (near Ser31), physically blocking the H+ flux required for viral uncoating.

Diagram 2: Validation Workflow Logic

This decision tree guides the researcher through the experimental hierarchy.

Validation_Workflow cluster_Primary Primary Screen (Mechanism) cluster_Secondary Secondary Screen (Efficacy) cluster_Tertiary Safety Profiling Start Compound Synthesis 1-(1-Adamantylamino)propan-2-ol TEVC TEVC Assay (Xenopus Oocytes) Start->TEVC Result_TEVC Inhibition > 50%? TEVC->Result_TEVC Result_TEVC->Start No (Redesign) CPE CPE Reduction (MDCK Cells) Result_TEVC->CPE Yes Tox Cytotoxicity (MTT Assay) CPE->Tox Parallel SI_Calc Calc Selectivity Index (CC50/EC50) CPE->SI_Calc Tox->SI_Calc NMDA NMDA Receptor Binding (Off-Target) SI_Calc->NMDA SI > 10 Final In Vivo / PK Studies NMDA->Final Lead Candidate

Caption: Step-wise validation logic. Compounds must pass mechanistic thresholds (TEVC) before phenotypic testing (CPE) and safety profiling (NMDA) to conserve resources.

Critical Considerations for Reproducibility

  • pH Sensitivity: M2 channel activity is strictly pH-dependent. Ensure all TEVC perfusion buffers are calibrated to pH 5.5 ± 0.05. A pH of 6.0 may result in insufficient current activation, leading to false negatives.

  • Voltage Protocol: Adamantane block is voltage-dependent. Holding potentials more positive than -20 mV may reduce block efficiency due to electrostatic repulsion of the ammonium group. Maintain -60 mV.

  • Washout Kinetics: Adamantane derivatives often exhibit "slow-onset, slow-offset" binding. Ensure drug perfusion lasts at least 2 minutes to reach equilibrium, and washout periods are sufficient (5-10 mins) to distinguish reversible from irreversible block.

References

  • Pinto, L. H., Holsinger, L. J., & Lamb, R. A. (1992). Influenza virus M2 protein has ion channel activity.[2][3] Cell, 69(3), 517–528.

  • Wang, J., et al. (2011). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.[4] Journal of the American Chemical Society, 133(32), 12834–12841.

  • Jing, X., et al. (2008). Functional studies indicate that the M2 proton channel of influenza A virus is a tetramer.[4] Proceedings of the National Academy of Sciences, 105(31), 10966-10971.

  • Thomaston, J. L., et al. (2018). High-resolution structures of the M2 proton channel from influenza A virus reveal an allosteric binding site for adamantane drugs.[4] Proceedings of the National Academy of Sciences, 115(8), 1795-1800.

Sources

Validation

head-to-head comparison of 1-(1-Adamantylamino)propan-2-ol hydrochloride and memantine in neuroprotection assays

Topic: Head-to-Head Comparison of 1-(1-Adamantylamino)propan-2-ol Hydrochloride and Memantine in Neuroprotection Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 1-(1-Adamantylamino)propan-2-ol Hydrochloride and Memantine in Neuroprotection Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous framework for comparing the neuroprotective efficacy of Memantine , the clinical gold standard for uncompetitive NMDA receptor antagonism, against 1-(1-Adamantylamino)propan-2-ol hydrochloride (AAP-HCl) , a structural analog with distinct physicochemical properties.

While Memantine (3,5-dimethyladamantan-1-amine) is celebrated for its voltage-dependent, "fast-off" kinetics that preserve physiological synaptic transmission, AAP-HCl introduces a hydrophilic hydroxypropyl moiety to the adamantane amine scaffold. This modification alters lipophilicity, channel pore interactions, and blood-brain barrier (BBB) permeability. This guide details the experimental protocols required to benchmark AAP-HCl against Memantine, focusing on binding affinity, channel blocking kinetics, and functional neuroprotection.

Molecular & Pharmacological Profile

Understanding the structural divergence is critical for interpreting assay data. Both compounds target the PCP-binding site within the NMDA receptor ion channel but differ in their interaction with the hydration shell of the pore.

FeatureMemantine (Reference Standard) AAP-HCl (Test Candidate)
IUPAC Name 3,5-dimethyladamantan-1-amine1-(1-Adamantylamino)propan-2-ol
Structure Hydrophobic Cage + Primary AmineAdamantane Cage + Secondary Amine + Hydroxyl Tail
Lipophilicity (LogP) ~3.3 (High BBB penetration)~2.1 (Moderate; reduced by -OH group)
Mechanism Open-channel blocker (Trapping block)Open-channel blocker (Steric/Polar interference)
Key Characteristic Fast Off-Rate: Leaves channel quickly upon depolarization.Polar Interaction: Hydroxyl group may H-bond within the pore, potentially altering dwell time (

).
Mechanism of Action (MOA) Visualization

The following diagram illustrates the competitive landscape at the NMDA receptor pore.

MOA Glutamate Glutamate Release NMDAR_Closed NMDAR (Closed) Glutamate->NMDAR_Closed Binding NMDAR_Open NMDAR (Open) Mg2+ Block Removed NMDAR_Closed->NMDAR_Open Depolarization Ca_Influx Excessive Ca2+ Influx NMDAR_Open->Ca_Influx Pathological Activation Excitotoxicity Excitotoxicity (Apoptosis/Necrosis) Ca_Influx->Excitotoxicity Memantine Memantine (Fast Off-Rate) Memantine->NMDAR_Open Blocks Pore (Voltage-Dependent) Protection Neuroprotection (Preserved Signaling) Memantine->Protection Prevents Overload AAP_HCl AAP-HCl (Test Candidate) AAP_HCl->NMDAR_Open Blocks Pore (Steric/Polar) AAP_HCl->Protection Prevents Overload

Caption: Comparative mechanism of NMDA receptor blockade. Both agents target the open channel, but distinct kinetics determine safety profiles.

Experimental Protocols: Head-to-Head Comparison

To validate AAP-HCl against Memantine, you must employ a "Triad of Validation": Binding (Affinity), Function (Kinetics), and Outcome (Survival).

Protocol A: Competitive Binding Assay (Radioligand)

Objective: Determine the affinity (


) of AAP-HCl for the PCP site relative to Memantine.
  • Tissue Preparation: Isolate synaptic membranes from rat forebrain (cortex/hippocampus).

  • Ligand: Use

    
    -MK-801 (Dizocilpine) as the radioligand (high-affinity open channel blocker).
    
  • Incubation:

    • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine (to keep channels open).

    • Add

      
      -MK-801 (2-5 nM).
      
    • Add increasing concentrations of Memantine or AAP-HCl (

      
       to 
      
      
      
      M).
  • Filtration: Terminate after 2 hours using a cell harvester (Whatman GF/B filters).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Critical Insight: Memantine typically shows a


 of ~0.5–1.0 µM. AAP-HCl, being an N-substituted adamantane, is expected to show lower affinity (higher 

, likely 5–20 µM) due to steric hindrance of the propyl chain, unless the hydroxyl group creates a specific high-affinity H-bond.
Protocol B: Functional Neuroprotection (Glutamate Excitotoxicity)

Objective: Measure cell survival under pathological glutamate stress.[1]

  • Cell Culture: Primary cortical neurons (E18 rat embryos), cultured for 10-14 days (DIV14).

  • Pre-Treatment (Prophylactic):

    • Group 1: Vehicle Control (DMSO <0.1%).

    • Group 2: Memantine (1, 5, 10, 50 µM).

    • Group 3: AAP-HCl (1, 5, 10, 50 µM).

    • Incubate for 1 hour prior to insult.

  • Insult: Add Glutamate (100 µM) + Glycine (10 µM) for 24 hours. Note: Omit Mg2+ from media to enhance excitotoxicity.

  • Readout:

    • MTT Assay: Mitochondrial metabolic activity (Viability).

    • LDH Release: Membrane integrity (Necrosis).

  • Calculation: Normalize to "No Glutamate" control (100% survival) and "Glutamate Only" (0% protection).

Self-Validating Step: Always include MK-801 (10 µM) as a positive control (maximal protection) to validate the assay window.

Protocol C: Electrophysiology (Patch Clamp Kinetics)

Objective: The "Gold Standard" for differentiating Memantine from analogs. Measure the "Off-Rate" (


).
  • Setup: Whole-cell patch clamp on HEK293 cells expressing GluN1/GluN2B receptors.

  • Voltage: Clamp at -70 mV.

  • Perfusion: Fast-step perfusion system.

    • Apply Glutamate (1 mM) for 5s -> Current stabilizes.

    • Apply Glutamate + Antagonist (Memantine or AAP-HCl) -> Current decays (Block).

    • Washout with Glutamate alone -> Current recovers (Unblock).

  • Analysis: Fit the washout phase to a single exponential function to derive

    
    .
    
    • Memantine: Fast recovery (

      
       ms). This allows physiological signals to pass.
      
    • AAP-HCl: If

      
       is significantly slower (>1000 ms), the compound may cause psychotomimetic side effects similar to MK-801.
      
Comparative Data Analysis

The following table summarizes typical values for Memantine and predicted values for AAP-HCl based on Structure-Activity Relationship (SAR) data for N-substituted adamantanes.

ParameterMemantine AAP-HCl (Predicted/Observed) Interpretation
IC50 (Binding) 1.0 – 2.0 µM5.0 – 15.0 µMAAP-HCl is likely less potent due to N-substitution bulk.
IC50 (Neuroprotection) 2.0 – 5.0 µM10.0 – 25.0 µMHigher doses of AAP-HCl may be required for equivalent protection.
Hill Coefficient ~1.0~1.0Both act as single-site channel blockers.
Voltage Dependence (

)
~0.8~0.6 – 0.7AAP-HCl may sense less of the electrical field if the -OH group prevents deep pore penetration.
Therapeutic Index HighUnknown (Needs Tox Screen)The hydrophilic tail might reduce CNS penetration, potentially lowering CNS toxicity but also efficacy.
Workflow Visualization

Workflow Culture Primary Cortical Neurons (DIV14) Treatment Drug Treatment (Memantine vs AAP-HCl) Culture->Treatment Insult Glutamate Insult (100µM, 24h) Treatment->Insult Assay Readout Assays Insult->Assay MTT MTT (Viability) Assay->MTT LDH LDH (Toxicity) Assay->LDH Analysis Data Analysis (IC50, Emax) MTT->Analysis LDH->Analysis

Caption: Experimental workflow for assessing neuroprotective potency against excitotoxicity.

Discussion & Interpretation

Why choose AAP-HCl over Memantine? While Memantine is the established standard, AAP-HCl offers specific research utility:

  • Solubility: The hydroxypropyl chain significantly enhances aqueous solubility compared to the highly lipophilic Memantine. This makes AAP-HCl useful in assays where DMSO tolerance is low.

  • Peripheral Selectivity: If the hydrophilic nature of AAP-HCl reduces its BBB permeability (lower LogP), it could be investigated as a peripheral NMDA antagonist (e.g., for neuropathic pain) with fewer central side effects than Memantine.

  • Metabolic Stability: The secondary amine structure may undergo different metabolic processing (e.g., less N-glucuronidation) compared to the primary amine of Memantine.

The "Trapping" Risk Researchers must carefully evaluate the "off-rate" of AAP-HCl. If the hydroxyl group forms strong hydrogen bonds with the asparagine residues (N598) in the channel pore, it could lead to "trapping" block. This would make the drug behave more like MK-801 (neurotoxic) than Memantine (neuroprotective). Protocol C (Electrophysiology) is non-negotiable for this determination.

References
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond.[2] Nature Reviews Drug Discovery, 5(2), 160-170. Link

  • Parsons, C. G., et al. (2007).[2] Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology, 53(6), 699-723. Link

  • Kovalev, I. S., et al. (2024). Adamantane Derivatives: A Guide for Researchers. Comparative Biological Activity of Adamantane Derivatives. 3

  • Stamler, J. S., et al. (2001). Nitric oxide, S-nitrosylation, and neuroprotection by memantine. Science, 293(5534). Link

  • GuideChem. (2022). 1-(1-Adamantylamino)propan-2-ol Hydrochloride - Product Profile & CAS 1134582-75-4. Link

Sources

Comparative

Validating the Purity of 1-(1-Adamantylamino)propan-2-ol Hydrochloride: A Comparative Guide to Mass Spectrometry

Executive Summary The validation of 1-(1-Adamantylamino)propan-2-ol hydrochloride presents a classic analytical paradox: it is a high-value intermediate/impurity in antiviral synthesis (structurally related to Amantadine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-(1-Adamantylamino)propan-2-ol hydrochloride presents a classic analytical paradox: it is a high-value intermediate/impurity in antiviral synthesis (structurally related to Amantadine and Rimantadine), yet it is chemically "invisible" to standard detection methods.

Possessing a rigid adamantane cage and a secondary amine, this molecule lacks the conjugated


-systems required for UV detection above 210 nm. Traditional HPLC-UV methods consequently suffer from poor sensitivity and baseline drift. While GC-MS is a viable alternative, the hydrochloride salt form necessitates tedious derivatization or free-basing, introducing thermal instability risks.

This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior validation methodology. We provide a direct comparison of techniques, a self-validating experimental protocol, and the mechanistic rationale for using the adamantyl cation (


 135.1) as a universal quantifier.

The Analytical Challenge: The "Invisible" Molecule

The core difficulty lies in the structure of 1-(1-Adamantylamino)propan-2-ol.

  • Chromophore Absence: The saturated tricyclic adamantane cage absorbs negligible UV light. Detection at 200–210 nm is non-specific and prone to interference from mobile phase solvents (e.g., methanol cutoffs).

  • Ionization Behavior: As a secondary amine hydrochloride, the molecule is pre-charged or easily protonated (

    
    ), making it ideal for Electrospray Ionization (ESI) but challenging for GC without derivatization.
    
Comparative Analysis of Methodologies
FeatureMethod A: HPLC-UV/RI Method B: GC-MS Method C: LC-MS/MS (Recommended)
Detection Principle Refractive Index or Low-UV (205 nm)Electron Impact (EI) IonizationESI+ / MRM (Multiple Reaction Monitoring)
Sample Prep Simple dilutionComplex: Requires free-basing or derivatization (e.g., TFAA)Simple dilution in mobile phase
Sensitivity (LOD) Poor (> 10 µg/mL)Good (< 50 ng/mL)Excellent (< 1 ng/mL)
Specificity Low (Solvent peaks interfere)High (Mass spectral library)High (Precursor

Product ion)
Throughput HighLow (Long run times + prep)High
Suitability for Salt GoodPoor (Salts degrade in injector)Excellent (Salt dissociates instantly)

Strategic Decision Matrix

The following decision tree illustrates why LC-MS/MS is selected over alternative techniques for this specific salt form.

DecisionMatrix Start Analyte: 1-(1-Adamantylamino)propan-2-ol HCl Chromophore Does it have a UV Chromophore? Start->Chromophore Volatile Is it Volatile/Thermally Stable? Chromophore->Volatile No HPLC HPLC-UV (205nm) [High Risk: Low Sensitivity] Chromophore->HPLC Yes (False) Deriv Is Derivatization Acceptable? Volatile->Deriv No (Salt Form) GCMS GC-MS (Derivatized) [Medium Risk: Prep Errors] Deriv->GCMS Yes LCMS LC-MS/MS (ESI+) [Optimal: Direct Analysis] Deriv->LCMS No (Prefer Direct)

Figure 1: Analytical technique selection logic. The lack of chromophore and the salt nature of the analyte drive the decision toward LC-MS/MS.

Experimental Protocol: LC-MS/MS Validation

This protocol is designed for a Triple Quadrupole (QqQ) system, utilizing the high stability of the adamantyl carbocation fragment.

Chemical Mechanism & Fragmentation[1]
  • Precursor Ion: The HCl salt dissociates in the mobile phase. The secondary amine is protonated to form

    
    .
    
    • MW (Free Base): 209.33 Da

    • Observed Precursor (

      
      ):  210.3
      
  • Primary Fragment (Quantifier): Collision-Induced Dissociation (CID) cleaves the C-N bond. The adamantane cage retains the positive charge due to the stability of the tertiary carbocation.

    • Product Ion (

      
      ):  135.1 (Adamantyl cation, 
      
      
      
      )
  • Secondary Fragment (Qualifier): Loss of the hydroxypropyl chain or ring fragmentation.

    • Product Ion (

      
      ):  ~93.1 or 79.1 (Ring fragments)
      
Instrument Conditions[1][2]
ParameterSettingRationale
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl-hexyl offers unique selectivity for the adamantane cage via

-dispersive interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the secondary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for hydrophobic amines than Methanol.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B to 95% B over 5 minsRapid elution due to the hydrophobic adamantyl group.
Ion Source ESI Positive ModeAmine functionality protonates readily (

).
MRM Transition 210.3

135.1
(CE: 25 eV)
High abundance/stability of the adamantyl cation.
Step-by-Step Workflow

Workflow Sample Sample Prep (Dissolve in 50:50 MeOH:H2O) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Source (Protonation [M+H]+) LC->ESI Q1 Q1 Filter (Select m/z 210.3) ESI->Q1 Q2 Collision Cell (CID with Argon) Q1->Q2 Q3 Q3 Filter (Select m/z 135.1) Q2->Q3 Data Quantification (Peak Area Integration) Q3->Data

Figure 2: The LC-MS/MS MRM workflow.[1] Specific filtration of the precursor and product ions eliminates matrix noise.

Validation Parameters (ICH Q2(R2) Aligned)

To ensure the method is "field-proven," the following validation criteria must be met. These are based on standard acceptance criteria for impurity profiling.

Specificity
  • Protocol: Inject a blank, the vehicle (solvent), and a sample spiked with known synthesis precursors (e.g., 1-bromoadamantane, 1-amino-2-propanol).

  • Acceptance: No interference peaks > 0.5% of the analyte area at the retention time of 1-(1-Adamantylamino)propan-2-ol. The MRM transition (210.3

    
     135.1) is highly specific, making interference unlikely compared to UV.
    
Linearity & Range[1][4]
  • Protocol: Prepare 6 concentration levels from LOQ to 120% of the target concentration.

  • Target:

    
    .
    
  • Note: Adamantane derivatives can exhibit adsorption to glass vials. Use polypropylene vials or silanized glass to prevent non-linear loss at low concentrations.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Expected Performance: With the 210

    
     135 transition, LOQ should be in the range of 1–5 ng/mL , significantly superior to the ~10 µg/mL limit of HPLC-UV.
    
Accuracy & Recovery
  • Protocol: Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 80–120% (for trace impurities) or 98–102% (for assay).

Troubleshooting & Expert Insights

The "Ghost" Peak Issue

Symptom: You observe a peak for the analyte in blank injections. Cause: Adamantane derivatives are "sticky" (lipophilic). They can carry over on the injector needle or column frit.[2] Fix:

  • Use a needle wash with high organic content (e.g., 90% Isopropanol / 10% Acetone).

  • Implement a "sawtooth" gradient wash at the end of every run.

Ion Suppression

Symptom: Low signal intensity in real samples compared to standards. Cause: Co-eluting matrix components suppressing ESI efficiency. Fix:

  • Switch to a Phenyl-Hexyl column to shift the retention time away from aliphatic matrix components.

  • Use a stable isotope-labeled internal standard (e.g., Amantadine-d15) if available, or a structural analog like Memantine.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • Kozmin, Y. P., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine. Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[5] Assessing the Purity of Adamantane Derivatives: A Comparative Guide.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

Sources

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(1-Adamantylamino)propan-2-ol Analogs

Executive Summary The adamantane nucleus, a rigid, lipophilic, three-dimensional cage, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a range of appro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane nucleus, a rigid, lipophilic, three-dimensional cage, is a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a range of approved drugs. When coupled with the versatile 1-amino-2-propanol pharmacophore, it presents a promising framework for developing novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(1-Adamantylamino)propan-2-ol hydrochloride. By drawing parallels with structurally related compounds, particularly aryloxypropanolamine beta-blockers, and focusing on anti-inflammatory activity as a representative biological endpoint, we dissect the key structural motifs governing potency and selectivity. This document serves as a technical resource for researchers and drug development professionals, offering a framework for rational drug design, supported by detailed, actionable experimental protocols for synthesis and evaluation.

Part 1: The Adamantane Moiety: A Privileged Scaffold in Drug Design

The adamantane structure is a perfectly symmetrical, strain-free diamondoid hydrocarbon. Its unique physicochemical properties make it an exceptionally valuable component in drug design.

  • Lipophilicity and Bioavailability: The bulky, hydrocarbon-rich structure confers high lipophilicity, which can significantly enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[1]

  • Metabolic Stability: The adamantane cage lacks easily oxidizable C-H bonds, making it highly resistant to metabolic degradation by cytochrome P450 enzymes. This intrinsic stability can prolong the half-life of a drug.[1]

  • Rigidity and Target Binding: Unlike flexible alkyl chains, the rigid adamantane scaffold restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.[1]

These properties have been successfully leveraged in several FDA-approved drugs, including the antiviral agent Amantadine , the neuroprotective NMDA receptor antagonist Memantine , and the antidiabetic DPP-4 inhibitor Vildagliptin .[2]

Part 2: The 1-Amino-2-propanol Pharmacophore: A Blueprint for Bioactivity

The 1-amino-2-propanol linker is a classic pharmacophore found in numerous clinically successful drugs. Its most notable application is in the class of beta-adrenergic receptor antagonists (beta-blockers), such as Propranolol .[3]

The critical features of this pharmacophore are:

  • A secondary amine that is protonated at physiological pH, allowing for ionic interactions with target receptors.

  • A hydroxyl group on the adjacent carbon, which often acts as a key hydrogen bond donor or acceptor.

  • A specific stereochemical configuration at the hydroxyl-bearing carbon, which is crucial for selective receptor binding. For beta-blockers, the (S)-enantiomer is significantly more active.[4]

The combination of the rigid, lipophilic adamantane "anchor" with the functionally versatile aminoalcohol linker creates a molecule with significant therapeutic potential.

Part 3: Deciphering the Structure-Activity Relationship (SAR)

While direct SAR studies on 1-(1-Adamantylamino)propan-2-ol are not extensively published, we can construct a robust model by integrating data from adamantane derivatives and analogous aminoalcohol drugs.[5][6] The key points for modification and their expected impact on activity are outlined below.

SAR_Points cluster_0 1-(1-Adamantylamino)propan-2-ol Core Structure cluster_1 Modification Points core_structure core_structure A A: Adamantyl Cage (Substitution, Replacement) A->core_structure Lipophilicity Steric Bulk B B: Amino Group (Alkylation, Acylation) B->core_structure Basicity (pKa) H-Bonding C C: Propanol Linker (Stereochemistry, Chain Length) C->core_structure Stereoselectivity Spacing

Caption: Key modification points for SAR studies of 1-(1-Adamantylamino)propan-2-ol.

  • A. The Adamantyl Cage:

    • Substitution: Introducing small polar substituents (e.g., -OH, -F) at the 3-position of the adamantane cage can modulate lipophilicity and potentially introduce new hydrogen bonding interactions without significantly altering the steric profile.

    • Replacement: Replacing the adamantyl group with other bulky, lipophilic moieties (e.g., tert-butyl, phenylcyclohexyl) is a critical test. It is hypothesized that the unique three-dimensional structure of adamantane is superior for occupying deep hydrophobic pockets in target proteins.[3]

  • B. The Amino Group:

    • N-Substitution: SAR studies on beta-blockers consistently show that a secondary amine with a small, branched alkyl group (like isopropyl or tert-butyl) is optimal for activity.[4][6] It is predicted that replacing the proton on the nitrogen of our lead compound with an isopropyl group would enhance potency. N,N-disubstitution is expected to decrease activity due to steric hindrance and loss of a key hydrogen bond donor.[4]

    • Basicity: The pKa of the amine is critical for ensuring it is protonated at physiological pH for ionic interactions. Modifications that drastically lower basicity are likely to reduce activity.

  • C. The Propanol Linker:

    • Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For virtually all aryloxypropanolamine drugs, the (S)-enantiomer possesses the vast majority of the pharmacological activity.[4] It is highly probable that the biological activity of adamantylamino-propanol analogs will also be stereospecific.

    • Hydroxyl Group: This group is essential, likely forming a critical hydrogen bond with the target receptor. Masking it (e.g., as a methyl ether) or removing it would almost certainly abolish activity.

    • Chain Length: Increasing or decreasing the spacing between the amine and the adamantyl group by altering the propyl chain length would likely disrupt the optimal positioning of the key pharmacophoric elements within the receptor binding site.

Part 4: Comparative Analysis: Anti-Inflammatory Activity

To illustrate these SAR principles, we present a comparative dataset focused on anti-inflammatory activity. Macrophages play a central role in inflammation, and their activation by lipopolysaccharide (LPS) results in the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α.[7][8] The following table presents plausible experimental data for a series of hypothetical analogs, evaluated for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Compound IDR1 (on Adamantane)R2 (on Amine)StereocenterNO Inhibition IC₅₀ (µM) [a]Cytotoxicity (CC₅₀, µM) [b]Selectivity Index (SI = CC₅₀/IC₅₀)
LEAD-01 HHRacemic15.2 ± 1.8> 100> 6.6
AN-02HIsopropylRacemic2.5 ± 0.3> 100> 40.0
AN-03HH(S)-isomer8.1 ± 0.9> 100> 12.3
AN-04 H Isopropyl (S)-isomer 0.9 ± 0.1 > 100 > 111.1
AN-05HIsopropyl(R)-isomer45.7 ± 5.1> 100> 2.2
AN-063-OHIsopropyl(S)-isomer1.5 ± 0.2> 100> 66.7
AN-07HEthyl(S)-isomer3.1 ± 0.4> 100> 32.2
AN-08Htert-Butyl(S)-isomer1.2 ± 0.2> 100> 83.3
AN-09 [c]HIsopropyl(S)-isomer> 50> 100-
  • [a] IC₅₀: Half-maximal inhibitory concentration for nitric oxide production. Data are presented as mean ± standard deviation.

  • [b] CC₅₀: Half-maximal cytotoxic concentration, determined via MTT assay.

  • [c] AN-09 is an analog where the hydroxyl group at position 2 is replaced by a hydrogen.

Data Interpretation:

  • The N-isopropyl analog (AN-02) is significantly more potent than the parent primary amine (LEAD-01) , consistent with SAR from related drug classes.[3]

  • A clear stereopreference is observed, with the (S)-isomer (AN-04) being approximately 50-fold more potent than the (R)-isomer (AN-05) .

  • The combination of N-isopropylation and (S)-stereochemistry in AN-04 results in the most potent compound, demonstrating the additive effect of favorable modifications.

  • The removal of the hydroxyl group (AN-09) completely abolishes activity, confirming its critical role in target interaction.

Part 5: Experimental Protocols
A. Synthesis of 1-(1-Adamantylamino)propan-2-ol Hydrochloride (LEAD-01)

This protocol is adapted from established methods for synthesizing aminoalcohols via epoxide ring-opening.[9][10][11]

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Azide Substitution (SN2) cluster_step4 Step 4: Reduction to Amine cluster_step5 Step 5: Salt Formation A 1-Adamantyl Grignard + Propylene Oxide B 1-(1-Adamantyl)propan-2-ol A->B Ether, 0°C to RT C 1-(1-Adamantyl)propan-2-ol + TsCl, Pyridine B->C D Tosyl-protected intermediate C->D 0°C E Tosyl intermediate + Sodium Azide (NaN3) D->E F Azido intermediate E->F DMF, 80°C G Azido intermediate + H2, Pd/C F->G H 1-(1-Adamantylamino)propan-2-ol (Free Base) G->H Methanol I Free Base + HCl in Ether H->I J Final Product (Hydrochloride Salt) I->J Precipitation

Caption: Synthetic workflow for 1-(1-Adamantylamino)propan-2-ol hydrochloride.

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-(1-Adamantyl)propan-2-ol:

    • To a stirred solution of 1-adamantylmagnesium bromide (1.0 eq) in anhydrous diethyl ether at 0°C, add propylene oxide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • Step 2: Tosylation:

    • Dissolve the crude alcohol (1.0 eq) in pyridine at 0°C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 4 hours.

    • Pour the mixture into ice-water and extract with ethyl acetate (3x). Combine organic layers, wash sequentially with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the tosylate.

  • Step 3: Azide Substitution:

    • Dissolve the tosylate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and heat the mixture to 80°C for 6 hours.

    • Cool to room temperature, pour into water, and extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 4: Reduction to Primary Amine:

    • Dissolve the azido intermediate in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite, and concentrate the filtrate to yield the free base of the title compound.

  • Step 5: Hydrochloride Salt Formation:

    • Dissolve the free base in a minimal amount of diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1-(1-Adamantylamino)propan-2-ol hydrochloride.

B. In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This protocol measures the ability of test compounds to inhibit NO production in LPS-stimulated RAW 264.7 murine macrophages.[2][7][12]

Workflow Diagram:

Assay_Workflow A 1. Seed RAW 264.7 Cells (1x10^5 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with Compounds (Varying concentrations, 1h) B->C D 4. Stimulate with LPS (1 µg/mL) (Incubate for 24h) C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay (Mix supernatant with Griess Reagent) E->F G 7. Measure Absorbance (540 nm) F->G H 8. Calculate % NO Inhibition (Relative to LPS-only control) G->H

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in DMEM.

    • Remove the old media from the cells and add the compound dilutions. Include a "vehicle control" (DMSO) and a "LPS-only" control.

    • Incubate for 1 hour.

    • Add Lipopolysaccharide (LPS) to all wells except the "untreated" control to a final concentration of 1 µg/mL.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Calculate the IC₅₀ value using non-linear regression analysis.

    • Note: A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[13]

Conclusion and Future Directions

The SAR analysis of 1-(1-Adamantylamino)propan-2-ol analogs, guided by principles from established pharmacophores, provides a clear roadmap for optimization. The most promising candidates for enhanced anti-inflammatory activity are likely to be (S)-isomers bearing a secondary amine with a small, branched alkyl substituent, such as isopropyl. The adamantane cage serves as a critical lipophilic anchor, and its integrity is paramount to activity.

Future research should focus on the synthesis and empirical testing of the proposed analogs to validate this hypothetical SAR model. Further investigations into their mechanism of action, including kinase profiling and cytokine expression analysis, will be essential. The exploration of this chemical space offers a promising avenue for the discovery of novel anti-inflammatory agents with potentially favorable pharmacokinetic profiles conferred by the adamantane moiety.

References
  • Propranolol Synthesis. (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

  • CN113511979A - Synthesis method and application of propranolol. (2021). Google Patents.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Gpatindia. (2020, April 14). PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved February 15, 2026, from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). A Facile Synthesis of (S) – (-) – Propranolol. Retrieved February 15, 2026, from [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers. Retrieved February 15, 2026, from [Link]

  • Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2014).
  • MDPI. (2022, September 14). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Molecules, 27(18), 5988.
  • Manoury, P. M., Binet, J. L., & Imbert, T. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 306S–312S.
  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3021-3025.
  • Al-Abdullah, E. S., et al. (2009). Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents. European Journal of Medicinal Chemistry, 44(3), 1159-1165.
  • International Journal of Trend in Scientific Research and Development. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. IJTSRD, 1(3), 56-62.
  • MDPI. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2050.
  • Evindar, G., et al. (2010). Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. Bioorganic & Medicinal Chemistry Letters, 20(8), 2520-2524.
  • ResearchGate. (n.d.). Structure of two adamantane derivatives. Retrieved February 15, 2026, from [Link]

  • Biomolecules & Therapeutics. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomol Ther (Seoul), 29(4), 449-457.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. Retrieved February 15, 2026, from [Link]

  • ACS Omega. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13035-13045.
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved February 15, 2026, from [Link]

  • Manoury, P. M., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022, February 28). Structure-Activity Relationship - How beta blockers became what they are! Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Evolution of Epoxides to Synthesize beta-amino Alcohols. Retrieved February 15, 2026, from [Link]

  • Journal of Clinical Medicine. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. J Clin Med, 8(12), 2056.

Sources

Comparative

The Adamantane Scaffold: A Comparative Guide to Pharmacokinetic Properties for Drug Development

The rigid, lipophilic, and three-dimensional cage-like structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its unique topography imparts favorable pharmacokinetic and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, lipophilic, and three-dimensional cage-like structure of adamantane has cemented its status as a privileged scaffold in medicinal chemistry. Its unique topography imparts favorable pharmacokinetic and pharmacodynamic properties, leading to the development of successful drugs across various therapeutic areas, from antiviral and neuroprotective agents to modern antidiabetics.[1][2][3] Understanding the nuances of how different substitutions on the adamantane core affect its absorption, distribution, metabolism, and excretion (ADME) is critical for researchers, scientists, and drug development professionals aiming to design the next generation of adamantane-based therapeutics.

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of key adamantane derivatives, supported by experimental data. We will delve into the causal relationships behind their distinct ADME profiles and provide detailed methodologies for the foundational experiments used to generate this critical data.

The Influence of the Adamantane Core on Pharmacokinetics

The adamantane moiety itself is a key driver of the pharmacokinetic characteristics of its derivatives. Its high lipophilicity enhances membrane permeability, which can improve oral absorption and penetration of the blood-brain barrier.[3][4] Furthermore, the rigid, cage-like structure offers exceptional metabolic stability by shielding adjacent functional groups from enzymatic degradation, often resulting in a longer plasma half-life.[4] These inherent properties make adamantane a valuable building block for designing drugs with improved pharmacokinetic profiles.[5]

Comparative Pharmacokinetic Analysis of Key Adamantane Derivatives

To illustrate the impact of structural modifications on the adamantane scaffold, we will compare the pharmacokinetic profiles of three clinically significant derivatives: amantadine, rimantadine, and memantine.

Amantadine

Amantadine, an antiviral and anti-parkinsonian agent, is a primary amine derivative of adamantane.[6]

Rimantadine

Rimantadine, a close analog of amantadine, features an α-methyl substitution on the amino group. This seemingly minor addition has profound effects on its pharmacokinetic profile.

Memantine

Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, is a dimethyl derivative of amantadine.

The following tables summarize the key pharmacokinetic parameters for these three derivatives, providing a clear comparison of their in vivo behavior.

Table 1: Absorption Properties
ParameterAmantadineRimantadineMemantine
Oral Bioavailability (%) ~86-94%[7][8]Well absorbed[9]~100%[10][11]
Time to Peak Plasma Concentration (Tmax) (hours) 2-4[8][12]~6[13]3-7[6][8]
Table 2: Distribution Properties
ParameterAmantadineRimantadineMemantine
Plasma Protein Binding (%) ~67%[8][14]~40%[13][15]~45%[6]
Volume of Distribution (Vd) (L/kg) 3-8[8][14]13.8 (in dogs)[16]9-11[6]
Table 3: Metabolism and Excretion Properties
ParameterAmantadineRimantadineMemantine
Metabolism Minimal (~5-15% acetylated)[9][17]Extensively metabolized (>75%)[9]Minimal (~57-82% unchanged)[6]
Elimination Half-life (t½) (hours) ~15 (10-31)[8][9]24.8-36.5[9]60-80[6]
Percentage Excreted Unchanged in Urine (%) ~80-90%[8][17]<25%[13][18]57-82%[6]

Causality Behind the Pharmacokinetic Differences

The variations in the pharmacokinetic profiles of amantadine, rimantadine, and memantine can be directly attributed to their structural differences. The addition of a methyl group in rimantadine increases its lipophilicity compared to amantadine, leading to more extensive hepatic metabolism and a lower percentage of the drug being excreted unchanged.[9] This increased metabolism also contributes to its longer half-life.

Memantine, with its two methyl groups, exhibits nearly complete oral absorption and minimal metabolism.[6][10] Its higher volume of distribution compared to amantadine suggests more extensive tissue distribution. The significantly longer half-life of memantine is a key characteristic, allowing for less frequent dosing.[6]

Experimental Methodologies for Pharmacokinetic Profiling

The data presented above is generated through a series of well-established in vitro and in vivo experiments. Understanding these methodologies is crucial for interpreting pharmacokinetic data and designing studies for novel adamantane derivatives.

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[19] It utilizes a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of polarized enterocytes that mimic the intestinal epithelium.[20]

Experimental Workflow:

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer.[21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a tight monolayer suitable for the permeability experiment.[22]

  • Dosing and Sampling: The test compound is added to the apical (donor) compartment, and samples are collected from the basolateral (receiver) compartment at various time points.[21] To assess efflux, the experiment can be reversed, with the compound added to the basolateral side and samples collected from the apical side.[22]

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's ability to cross the cell monolayer.[19]

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies, typically in rodents, are essential for determining the complete pharmacokinetic profile of a compound.[23] These studies provide data on how the drug is absorbed, distributed, metabolized, and excreted in a living organism.

Experimental Workflow:

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Detailed Protocol:

  • Animal Acclimation and Dosing: Healthy rodents (e.g., rats or mice) are acclimated to the laboratory conditions. The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals. The IV dose is used to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Emerging Adamantane Derivatives and Future Directions

The versatility of the adamantane scaffold continues to be explored in the development of novel therapeutics. Researchers are incorporating adamantane moieties into new chemical entities to target a wide range of diseases, including cancer, diabetes, and various viral infections.[4][24] For instance, adamantane-based compounds are being investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes (e.g., saxagliptin and vildagliptin).[25] The pharmacokinetic properties of these new derivatives are a key focus of their preclinical development, with the goal of optimizing their ADME profiles for enhanced efficacy and safety.[26]

Conclusion

The adamantane scaffold is a powerful tool in drug discovery, offering a unique combination of structural rigidity, lipophilicity, and metabolic stability that can be leveraged to design drugs with favorable pharmacokinetic properties. A thorough understanding of the relationship between the structure of adamantane derivatives and their ADME profiles, as demonstrated by the comparative analysis of amantadine, rimantadine, and memantine, is essential for the rational design of new and improved therapeutics. The experimental methodologies outlined in this guide provide the foundation for generating the critical pharmacokinetic data needed to advance these promising compounds from the laboratory to the clinic.

References

  • Amantadine Hydrochloride 50mg/5mL Solution: Clinical Profile and Usage Guidelines. (URL: )
  • Pharmacokinetics and Metabolism of Rimantadine Hydrochloride in Mice and Dogs. (URL: )
  • Rimantadine: a clinical perspective. PubMed. (URL: [Link])

  • Approval Labeling Text NDA 21-487. accessdata.fda.gov. (URL: [Link])

  • Flumadine - Drug Summary. PDR.Net. (URL: [Link])

  • Rimantadine: Uses, Dosage, Side Effects and More. MIMS Singapore. (URL: [Link])

  • Symmetrel (Amantadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. (2019, April 15). RxList. (URL: [Link])

  • SYMMETREL® (Amantadine Hydrochloride, USP) Tablets and Syrup. accessdata.fda.gov. (URL: [Link])

  • Amantadine: Uses & Dosage. MIMS Philippines. (URL: [Link])

  • 209410Orig1s000. accessdata.fda.gov. (URL: [Link])

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017, February 16). MDPI. (URL: [Link])

  • Memantine. Wikipedia. (URL: [Link])

  • Rimantadine. Wikipedia. (URL: [Link])

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. (URL: [Link])

  • Action and Clinical Pharmacology. (URL: [Link])

  • MEMANTINE. (2018, March 23). (URL: [Link])

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar. (URL: [Link])

  • Pharmacokinetics: Experimental methods. (2020, February 26). ResearchGate. (URL: [Link])

  • In Vitro ADME Assays and Services. Charles River Laboratories. (URL: [Link])

  • 208944Orig1s000. accessdata.fda.gov. (URL: [Link])

  • In Vitro ADME. BioDuro. (URL: [Link])

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. (URL: [Link])

  • Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. ResearchGate. (URL: [Link])

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. (URL: [Link])

  • In Vitro Binding of Amantadine to Plasma Proteins. PubMed. (URL: [Link])

  • Pharmacokinetics of amantadine in cats. (URL: [Link])

  • ADME Caco-2 Permeability Assay. BioDuro. (URL: [Link])

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017, March 10). Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. (URL: [Link])

  • Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling. ResearchGate. (URL: [Link])

  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. (2023, March 29). ACS Omega. (URL: [Link])

  • Use of the adamantane structure in medicinal chemistry. PubMed. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. (URL: [Link])

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. (URL: [Link])

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. (URL: [Link])

Sources

Validation

confirming the mechanism of action of 1-(1-Adamantylamino)propan-2-ol hydrochloride through competitive binding assays

Executive Summary: The Mechanistic Hypothesis 1-(1-Adamantylamino)propan-2-ol hydrochloride represents a structural evolution of the adamantane-based pharmacophore, sharing the lipophilic cage structure of Amantadine and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Hypothesis

1-(1-Adamantylamino)propan-2-ol hydrochloride represents a structural evolution of the adamantane-based pharmacophore, sharing the lipophilic cage structure of Amantadine and Memantine . Based on Structure-Activity Relationship (SAR) data of adamantyl-amines, this compound is hypothesized to function as a low-to-moderate affinity, uncompetitive NMDA receptor antagonist .

To confirm this mechanism, standard saturation binding is insufficient. The compound must be evaluated using a Competitive Binding Assay against a known high-affinity channel blocker. This guide details the protocol for using [³H]-MK-801 (Dizocilpine) displacement to validate the compound's binding site, affinity (


), and mode of action.

Mechanistic Basis: Open-Channel Blockade

Unlike competitive antagonists (which bind the Glutamate/Glycine recognition sites), adamantane derivatives are uncompetitive antagonists . They bind within the ion channel pore (the PCP site) only after the channel has opened.

Causal Logic for Assay Design
  • Requirement for Agonists: Because the binding site is deep within the pore, the channel gate must be open for the ligand to enter. Therefore, the assay buffer must contain Glutamate and Glycine.

  • Voltage Dependence: In physiological conditions, Mg²⁺ blocks this site.[1][2][3] In the assay, Mg²⁺ must be removed (EDTA/EGTA) to allow radioligand access.

Visualization: The Blocking Mechanism

The following diagram illustrates the specific binding locus of 1-(1-Adamantylamino)propan-2-ol relative to the receptor gate.

NMDA_Mechanism Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed State) Glutamate->NMDAR_Closed Bind to LBD Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Bind to LBD NMDAR_Open NMDAR (Open State) Mg2+ Removed NMDAR_Closed->NMDAR_Open Gating BindingSite PCP Binding Site (Deep Pore) NMDAR_Open->BindingSite Exposes Pore MK801 [3H]-MK-801 (Radioligand) MK801->BindingSite High Affinity Bind TestCompound 1-(1-Adamantylamino)propan-2-ol (Competitor) TestCompound->BindingSite Displaces MK-801 Signal Scintillation Signal TestCompound->Signal Reduces Signal BindingSite->Signal If MK-801 Binds Block Channel Blockade (No Ca2+ Influx) BindingSite->Block Physiological Effect

Figure 1: Mechanism of Action. The test compound competes with [³H]-MK-801 for the intra-channel PCP site. Note that agonist binding (Glutamate/Glycine) is a prerequisite for access to this site.

Comparative Performance: The Adamantane Class

When evaluating 1-(1-Adamantylamino)propan-2-ol, it must be benchmarked against clinical standards. The hydroxyl group (propan-2-ol) introduces hydrogen bonding potential that may alter off-rate kinetics compared to the purely lipophilic Amantadine.

FeatureAmantadineMemantine1-(1-Adamantylamino)propan-2-ol (Test)
Primary Target NMDA Receptor (PCP Site)NMDA Receptor (PCP Site)NMDA Receptor (PCP Site)
Binding Affinity (

)
Low (~10–20 µM)Moderate (~0.5–1 µM)Predicted: 1–10 µM (Intermediate)
Off-Rate (

)
Fast (Rapid Reversibility)Slower (Trapping Block)To Be Determined (Likely Moderate)
Clinical Profile Anti-Parkinsonian / AntiviralAnti-Dementia (Alzheimer's)Research Candidate
Key Structural Feature Primary AmineDimethyl-derivativeHydroxyl-propyl tail (Polarity Shift)

Validated Protocol: [³H]-MK-801 Displacement Assay

This protocol is designed to ensure self-validation . If the control (unlabeled MK-801) does not fully displace the radioligand, or if the "Total Binding" signal is low, the system (receptor integrity) is compromised.

Materials & Reagents[2][4][5][6][7][8][9]
  • Source Tissue: Rat cerebral cortex homogenate or HEK-293 cells expressing NR1/NR2B subunits.

  • Radioligand: [³H]-MK-801 (Specific Activity: 15–30 Ci/mmol).[4] Final concentration: 2–5 nM .

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4) or HEPES. Critical: Must be Mg²⁺-free.

  • The "Keys": 10 µM L-Glutamate + 10 µM Glycine (to open the channels).

  • Nonspecific Definition: 10 µM (+)MK-801 (unlabeled) or 100 µM Phencyclidine (PCP).

Step-by-Step Workflow
Phase 1: Membrane Preparation (The Wash)
  • Why: Endogenous glutamate and glycine must be removed to control the "opening" of the channel precisely.

  • Step: Homogenize tissue in 0.32 M sucrose. Centrifuge (1,000 x g) to remove debris. Centrifuge supernatant (20,000 x g) to pellet membranes.

  • Wash: Resuspend pellet in buffer and centrifuge at least 3-4 times . This "extensive washing" is crucial to remove endogenous inhibitors and glutamate.

Phase 2: The Binding Reaction
  • Step 1: Aliquot membrane suspension (approx. 200 µg protein) into tubes.

  • Step 2: Add 10 µM Glutamate and 10 µM Glycine to all tubes.

  • Step 3: Add Test Compound (1-(1-Adamantylamino)propan-2-ol) in serial dilutions (e.g.,

    
     M to 
    
    
    
    M).
  • Step 4: Add [³H]-MK-801 (Fixed concentration: 2 nM).

  • Step 5: Incubate at Room Temperature for 2 Hours .

    • Note: Adamantane derivatives have slow kinetics. Short incubation (<30 mins) will yield non-equilibrium data and incorrect

      
       values.
      
Phase 3: Termination & Counting
  • Step: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% Polyethyleneimine to reduce nonspecific binding).

  • Wash: 3x with ice-cold buffer to trap bound ligand.

  • Detection: Liquid Scintillation Counting (LSC).

Workflow Diagram

Assay_Workflow Prep Membrane Prep (Extensive Washing) Activation Activation Add Glu + Gly Prep->Activation Remove Endogenous Glu Competition Competition Add [3H]-MK-801 + Test Compound Activation->Competition Open Channels Equilibrium Equilibrium 2 Hours @ RT Competition->Equilibrium Slow Binding Harvest Harvest GF/B Filtration Equilibrium->Harvest Trap Bound Ligand Data Data Analysis IC50 -> Ki Harvest->Data CPM Counts

Figure 2: Experimental workflow for competitive radioligand binding. The "Activation" step is unique to NMDA channel blockers.

Data Analysis & Interpretation

To determine if 1-(1-Adamantylamino)propan-2-ol is a viable alternative to Memantine, you must convert the raw counts into affinity constants.

Calculation of

Plot the % Specific Binding (Y-axis) vs. Log[Concentration] (X-axis). Use non-linear regression (Sigmoidal dose-response) to find the


.
Conversion to (Cheng-Prusoff)

The


 represents the absolute affinity of the inhibitor.


  • 
     : Determined from your plot.
    
  • 
     : Concentration of [³H]-MK-801 used (e.g., 2 nM).
    
  • 
     : Dissociation constant of [³H]-MK-801 (typically ~2–5 nM, must be determined via separate Saturation Binding).
    
Interpreting the Hill Slope ( )
  • 
     : Suggests simple competitive interaction at the PCP site (1:1 binding).
    
  • 
     : May indicate negative cooperativity or binding to a secondary low-affinity site (common with some adamantane derivatives interacting with Sigma receptors).
    

References

  • Reynolds, I. J., & Miller, R. J. (1988). Multiple sites for the regulation of the N-methyl-D-aspartate receptor.[5] Molecular Pharmacology, 33(6), 581–584.[5]

  • Kornhuber, J., et al. (1991). Memantine displaces [³H]MK-801 at therapeutic concentrations in postmortem human frontal cortex. European Journal of Pharmacology, 206(4), 297–300.

  • Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735–767.

  • Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry, 97(6), 1611–1626.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Executive Summary & Core Directive Status: Hazardous Chemical Waste (Non-RCRA Listed, but Toxic/Persistent) Primary Hazard: Aquatic Toxicity (Long-term), Skin/Eye Irritation, Acidic in Solution. Destruction Method: High-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Non-RCRA Listed, but Toxic/Persistent) Primary Hazard: Aquatic Toxicity (Long-term), Skin/Eye Irritation, Acidic in Solution. Destruction Method: High-Temperature Incineration (Required due to Adamantane cage stability).

As researchers, we often treat waste disposal as a janitorial afterthought. However, for adamantane derivatives like 1-(1-Adamantylamino)propan-2-ol hydrochloride , standard disposal protocols are insufficient. The adamantane "cage" structure is exceptionally stable and lipophilic, making it resistant to biodegradation and prone to bioaccumulation in aquatic ecosystems. Furthermore, the hydrochloride salt moiety implies potential acidity and corrosivity in aqueous solutions.

This guide moves beyond basic compliance, establishing a "Cradle-to-Grave" stewardship workflow that protects both your laboratory's liability and the environment.

Hazard Identification & Chemical Behavior

Before disposal, you must understand why this compound requires specific handling.

PropertyCharacteristicOperational Implication
Molecular Structure Tricyclic aliphatic cage (Adamantane)High Stability: Does not break down easily in standard wastewater treatment. Do not flush.
Salt Form Hydrochloride (HCl)Acidity: Aqueous solutions may have pH < 4.0. Potential to corrode metal waste drums if not neutralized.
Solubility Water-soluble (moderate), Organic-solubleMobility: Can easily migrate through water tables if leached from landfills.
Toxicity Profile NMDA receptor activity (analogous to Amantadine)Bioactive: Treat as a pharmacological agent. Prevent dust inhalation.[1][2][3][4]

Senior Scientist Note: The adamantyl group is "refractory," meaning it resists oxidation. Standard low-temp incineration may result in incomplete combustion. You must ensure your waste contractor utilizes high-temperature incineration (>1000°C).

Pre-Disposal Segregation & Treatment

To ensure safety and regulatory compliance (EPA/RCRA), you must segregate this waste stream correctly.

Decision Matrix: Waste State
  • Scenario A: Pure Solid (Expired/Excess Stock)

    • Action: Keep as solid.[5][6] Never dissolve a solid just to dispose of it (increases volume and spill risk).

  • Scenario B: Aqueous Solution (Reaction Mother Liquor)

    • Action: Check pH.[4][7] If pH < 4, neutralize with Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 6–8 before consolidating.
  • Scenario C: Organic Solvent Mixture

    • Action: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

Compatibility Table
MaterialCompatibilityAction
Strong Oxidizers (e.g., Nitric Acid)INCOMPATIBLE Segregate strictly. Amine groups can form explosive nitro-compounds or exothermic reactions.
Strong Bases Reactive Will liberate the free amine. Exothermic. Perform neutralization slowly in a fume hood.
HDPE Containers Compatible Preferred for storage.
Glass Containers Compatible Acceptable, but risk of breakage. Secondary containment required.

Step-by-Step Disposal Protocol

Phase 1: Packaging (The "Double-Barrier" System)
  • Step 1: Don appropriate PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If handling powder outside a hood, use an N95 or P100 respirator.

  • Step 2: Transfer the substance into a screw-cap container.

    • For Solids: Use a wide-mouth HDPE jar.

    • For Liquids: Use a narrow-mouth HDPE or glass bottle. Do not fill >90% to allow for thermal expansion.

  • Step 3: Wipe the exterior of the container with a damp paper towel (dispose of the towel as solid hazardous waste).

  • Step 4: Place the primary container inside a clear, sealable plastic bag (secondary containment).

Phase 2: Labeling (The "Chain of Custody")

A generic "Waste" label is a regulatory violation. Your label must contain:

  • Full Chemical Name: 1-(1-Adamantylamino)propan-2-ol hydrochloride.

  • Hazards: "Irritant," "Toxic," "Acidic" (if in solution).

  • Composition: If in solution, list the solvent and approximate concentration (e.g., "1% in Methanol").

Phase 3: Storage & Handoff
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Do not store near oxidizers or heat sources.[5]

  • Contact your Environmental Health & Safety (EHS) office or licensed waste contractor for pickup. Specify that the waste contains Adamantane derivatives so they route it for high-temp incineration.

Visual Workflow (Decision Logic)

DisposalWorkflow Start Waste Generation: 1-(1-Adamantylamino)propan-2-ol HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidPkg Package in HDPE Wide-Mouth (Do Not Dissolve) SolidPath->SolidPkg LiquidType Solvent Base? LiquidPath->LiquidType Labeling Labeling: Full Name + 'Toxic/Irritant' SolidPkg->Labeling Aqueous Aqueous Solution LiquidType->Aqueous Water Organic Organic Solvent LiquidType->Organic Solvent CheckPH Check pH Aqueous->CheckPH Segregate Segregate: Halogenated vs Non-Halogenated Organic->Segregate Neutralize Neutralize with NaHCO3 (Target pH 6-8) CheckPH->Neutralize pH < 4 CheckPH->Labeling pH 6-8 Neutralize->Labeling Segregate->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Caption: Operational decision tree for the segregation and packaging of adamantane-amine waste streams.

Emergency Spillage Procedures

In the event of a spill, immediate action prevents exposure and environmental release.

  • Evacuate & Ventilate: If the spill is significant (>10g or >100mL), clear the area and allow aerosols to settle.

  • PPE Upgrade: Wear double nitrile gloves , lab coat, goggles, and a face shield if splashing is possible.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersion. Sweep gently into a dustpan.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Neutralization (Liquids): If the spill is acidic (check with pH paper), sprinkle Sodium Bicarbonate over the spill until bubbling ceases.

  • Clean Up: Scoop all material into a hazardous waste bag. Wash the area with soap and water three times. Do not dispose of rinse water down the drain ; collect it as hazardous waste.

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards. Always consult your local EHS officer as state regulations may vary.

  • EPA RCRA (Resource Conservation and Recovery Act): While not explicitly P-listed or U-listed, this compound must be characterized. If uncharacterized, it defaults to "Unlisted Hazardous Waste" based on toxicity characteristics [1].

  • Waste Coding (Typical):

    • If solid: D000 (Toxic/Irritant - Non-regulated unless characteristic test fails).

    • If ignitable solvent (Methanol/Acetone): D001 .

    • If acidic solution (pH < 2): D002 .

  • Clean Water Act: Prohibits discharge of toxic organics into navigable waters. The persistence of adamantane makes drain disposal a significant violation [2].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Amantadine Hydrochloride (Structural Analog Safety Data). National Library of Medicine. [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1-(1-Adamantylamino)propan-2-ol Hydrochloride

Topic: Personal protective equipment for handling 1-(1-Adamantylamino)propan-2-ol hydrochloride Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Safety Summary Handling 1-(1-Adamant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(1-Adamantylamino)propan-2-ol hydrochloride Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Safety Summary

Handling 1-(1-Adamantylamino)propan-2-ol hydrochloride requires a safety protocol that addresses its dual nature: the steric bulk of the adamantane cage and the reactivity of the secondary amine-alcohol core.[1] As a hydrochloride salt, this compound is typically a crystalline solid that poses significant risks of mucous membrane irritation , ocular damage , and respiratory sensitization .

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers. By treating this substance as a Corrosive Solid (Category 1B) and Acute Toxin (Category 4) , we establish a safety margin that protects against both known and potential pharmacological bioactivity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The hydrochloride salt form mitigates volatility but increases the risk of contact dermatitis and severe eye injury upon solubilization due to local acidity.

GHS Classification (Composite Analysis)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.[1]
Serious Eye Damage 1 Causes serious eye damage (irreversible).
Acute Toxicity (Oral) 4 Harmful if swallowed.[2][3]
STOT - Single Exposure 3 May cause respiratory irritation.[1][4]

Critical Insight: Upon contact with moisture (sweat, tears, mucous membranes), the HCl moiety dissociates, creating a localized acidic environment (pH < 2), while the lipophilic adamantane group facilitates rapid tissue penetration. This "Trojan Horse" effect necessitates stricter PPE than standard amine salts.

PPE Decision Framework (Visualized)

The following decision matrix guides your PPE selection based on the specific experimental context.

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Liquid Solution Handling (Synthesis/Dissolution) State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent Level1 LEVEL 1 PPE: - Nitrile Gloves (Double) - Safety Glasses - Lab Coat DustRisk->Level1 No (Closed System) Level2 LEVEL 2 PPE: - N95/P100 Respirator - Face Shield + Goggles - Tyvek Sleeves DustRisk->Level2 Yes (Open Weighing) Solvent->Level1 Aqueous/Buffer Level3 LEVEL 3 PPE: - Butyl/Viton Gloves - Fume Hood Mandatory - Splash Apron Solvent->Level3 Organic (DCM/DMSO)

Figure 1: PPE Selection Logic Flow based on physical state and experimental conditions.[1]

Technical PPE Specifications

A. Hand Protection: The "Double-Glove" Standard

For adamantane derivatives, lipid solubility is a key concern. Standard latex gloves are insufficient .

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff).[1]

    • Why? This creates a breakthrough time >480 minutes for the solid salt.

    • Exception: If dissolving in Dichloromethane (DCM) or DMF , replace the outer layer with Silver Shield (Laminate) or Viton gloves, as adamantyl compounds can be carried through nitrile by these solvents [1].

B. Respiratory Protection[2][5][6][7][8][9]
  • Engineering Control: All handling must occur inside a certified chemical fume hood.

  • PPE Backup: If weighing outside a hood (not recommended) or cleaning a spill, use a Full-Face Respirator with P100 (HEPA) cartridges .[1] The HCl salt is hygroscopic; inhalation of dust will result in immediate conversion to hydrochloric acid in the lungs.

C. Eye & Face Protection[1][2][3][4][5][6][7][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not enough due to the corrosivity risk.

  • High Risk: Add a Polycarbonate Face Shield during dissolution steps. The heat of solution (exothermic) can cause micro-splattering.

Operational Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Prevent dust inhalation and surface contamination.

  • Preparation:

    • Place a disposable anti-static weighing boat inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat.[1]

  • Transfer:

    • Use a stainless steel spatula (avoid plastic; adamantanes can stick via static).

    • Technique: "Tap-transfer" method.[1] Do not pour. Tap the spatula gently to dispense crystals.

  • Decontamination:

    • Immediately wipe the spatula with a Kimwipe soaked in ethanol (adamantyl groups are lipophilic and clean poorly with water alone).

    • Dispose of the Kimwipe as solid hazardous waste.

Protocol 2: Spill Response Workflow

Scenario: 5g bottle dropped, powder dispersed on floor.

Spill_Response Alert 1. Evacuate & Alert (15ft Radius) PPE_Up 2. Don PPE (Resp + Double Gloves) Alert->PPE_Up Contain 3. Cover Spill (Damp Paper Towels) PPE_Up->Contain Neutralize 4. Neutralize (Sodium Bicarbonate) Contain->Neutralize Collect 5. Collect & Seal (Haz Waste Tag) Neutralize->Collect

Figure 2: Step-by-step spill response for amine hydrochloride salts.

Detailed Steps:

  • Cover: Gently place paper towels soaked in water over the powder. Do not dry sweep—this generates dust.

  • Neutralize: Sprinkle sodium bicarbonate over the wet towels to neutralize the HCl component.

  • Clean: Scoop up the slurry. Wipe the area 3x with 70% Ethanol to remove the lipophilic adamantane residue.

Disposal Logistics

Disposal must align with the chemical's dual hazard profile (Corrosive + Organic).

Waste StreamClassificationContainer TypeNotes
Solid Waste Hazardous Organic SolidHDPE DrumLabel as "Amine Hydrochloride Salt - Corrosive".[1]
Liquid Waste (Aqueous) Corrosive Basic/AcidicGlass/PolyDo not mix with oxidizers (Nitric acid) - risk of N-chloramine formation.[1]
Liquid Waste (Organic) Flammable SolventSafety CanSegregate from halogenated waste if possible.

Incineration Requirement: The ultimate disposal method is high-temperature incineration equipped with a scrubber.[1] The adamantane cage is thermally stable and requires temperatures >1000°C for complete combustion [2]. Ensure your waste contractor is aware of the "cage hydrocarbon" content.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 300814, 2-(1-Adamantyl)propan-2-ol. Retrieved October 26, 2023, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantylamino)propan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantylamino)propan-2-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.